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Core Science & Biosynthesis

Foundational

Structural Chemistry and Synthetic Utility of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks is rarely arbitrary. It is a calculated decision driven by the need to optimize pharmacokinetic profiles, lock molecular conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is rarely arbitrary. It is a calculated decision driven by the need to optimize pharmacokinetic profiles, lock molecular conformations, and navigate complex intellectual property landscapes. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) has emerged as a highly privileged intermediate in the synthesis of targeted immunotherapeutics[1][2].

This technical whitepaper deconstructs the physical properties, structural causality, and synthetic workflows associated with this compound. Specifically, we will explore its critical role in the development of Prostaglandin E2 (PGE2) receptor 4 (EP4) antagonists—a class of drugs designed to reverse immune suppression in the tumor microenvironment (TME)[3][4].

Chemical Structure & Physical Properties

To effectively utilize this building block, one must first understand its physicochemical baseline. The compound features a cyclopropyl ring fused to an amine, situated at the meta position of a methyl benzoate core.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride
CAS Number 1[1]
Molecular Formula C₁₁H₁₄ClNO₂[2]
Formula Weight 227.69 g/mol [2]
Typical Purity ≥ 95.00%[2]
SMILES String COC(=O)C1=CC=CC(C2(N)CC2)=C1.[H]Cl[2]
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Structural Causality in Drug Design

The inclusion of the 1-aminocyclopropyl group is a deliberate strategy in rational drug design. The cyclopropyl ring introduces severe steric strain, which restricts the rotational degrees of freedom of the attached amine. When this amine is subsequently coupled to form an amide, the entire molecule is "locked" into a specific bioactive conformation. This pre-organization drastically reduces the entropic penalty upon binding to target receptors, thereby increasing binding affinity. Furthermore, the meta-substitution (3-position) provides a distinct spatial vector compared to its para-substituted counterpart, allowing medicinal chemists to probe different regions of a receptor's binding pocket during scaffold hopping campaigns[4][5].

Mechanistic Role in GPCR Targeting (Prostaglandin EP4)

In the context of oncology, tumors often hijack the PGE2 signaling pathway to evade immune detection. PGE2 binds to the EP4 receptor (a G-protein-coupled receptor), triggering a cAMP cascade that suppresses myeloid immune cells and promotes tumor progression[3].

Derivatives synthesized from methyl 3-(1-aminocyclopropyl)benzoate hydrochloride act as potent, competitive EP4 antagonists. Once the methyl ester is hydrolyzed to a free carboxylic acid, the resulting molecule forms critical hydrogen bonds with specific residues (such as Thr168 and Arg316) deep within the EP4 receptor pocket, effectively blocking PGE2 activation[3].

G PGE2 PGE2 (Tumor Microenvironment) EP4 EP4 Receptor (Target GPCR) PGE2->EP4 Activates cAMP cAMP Signaling Cascade EP4->cAMP Gs-protein coupling Immune Immune Evasion (Myeloid Suppression) cAMP->Immune Induces Tumor Tumor Progression Immune->Tumor Promotes Antagonist Synthesized EP4 Antagonist (meta-substituted derivative) Antagonist->EP4 Blocks (Competitive)

Diagram 1: PGE2/EP4 signaling pathway in the TME and the intervention point of synthesized antagonists.

Experimental Workflows & Protocols

The transformation of this building block into an active pharmaceutical ingredient (API) typically involves a two-step sequence: an amide coupling followed by ester hydrolysis[3][4].

W Core Heterocyclic Core Acid (e.g., Indole-2-COOH) Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Amine Methyl 3-(1-aminocyclopropyl) benzoate HCl Amine->Coupling Ester Methyl Ester Intermediate Coupling->Ester Hydrolysis Ester Hydrolysis (LiOH, THF/MeOH/H2O) Ester->Hydrolysis Product Active EP4 Antagonist (Free Carboxylic Acid) Hydrolysis->Product

Diagram 2: Two-step synthetic workflow for generating active EP4 antagonists via amide coupling.
Self-Validating Protocol: Amide Coupling & Hydrolysis

As an application scientist, I emphasize protocols that build in their own quality control. The following methodology ensures high conversion rates while preventing common pitfalls like biphasic stalling or incomplete deprotection.

Step 1: HATU-Mediated Amide Coupling
  • Activation: Dissolve 1.0 equivalent of the chosen heterocyclic core carboxylic acid (e.g., an indole-2-carboxylic acid derivative) in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it efficiently activates sterically hindered acids—a necessity when coupling to the bulky 1-aminocyclopropyl group. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the active ester.

  • Amine Addition: After 15 minutes of activation, add 1.1 equivalents of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride .

    • Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: it neutralizes the HCl salt of our building block in situ, freeing the amine for nucleophilic attack.

  • Self-Validation (Reaction Monitoring): Stir at room temperature. Do not proceed based on time alone. Monitor the reaction via LC-MS every 2 hours. The system is validated when the peak corresponding to the starting carboxylic acid disappears, and the [M+H]⁺ mass of the methyl ester intermediate dominates the chromatogram (typically >95% conversion).

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Ester Hydrolysis
  • Solvation: Dissolve the crude methyl ester intermediate in a solvent mixture of THF/MeOH/H₂O (ratio 2:2:1) to achieve a 0.1 M concentration.

    • Causality: This specific ternary solvent system is critical. It ensures that both the highly lipophilic organic intermediate and the hydrophilic inorganic base remain in a single, homogeneous phase, preventing the reaction from stalling at the interface of a biphasic system.

  • Hydrolysis: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) and stir at 50°C for 3-5 hours. Monitor via TLC or LC-MS until the ester is fully consumed[4].

  • Self-Validation (Precipitation): Cool the mixture to room temperature and carefully acidify with 1M HCl dropwise until the pH reaches ~3-4.

    • Causality: At basic pH, the product exists as a soluble lithium carboxylate salt. By titrating below the pKa of the benzoic acid moiety (typically ~4.2), the neutral free carboxylic acid is generated.

    • Validation Check: A successful acidification will result in the immediate precipitation of the product as a solid, which can be easily isolated via vacuum filtration. If precipitation fails (due to specific structural lipophilicity), validate the yield by extracting the aqueous layer with Ethyl Acetate.

Safety, Handling, and Compliance

When scaling up syntheses involving Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, strict adherence to GHS safety protocols is mandatory. The compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) [1]. Furthermore, it carries a STOT SE 3 classification, meaning inhalation of its dust can cause specific target organ toxicity (respiratory irritation or drowsiness)[1].

  • Handling: Always handle within a certified chemical fume hood. Use nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Because it is a hydrochloride salt, it is somewhat hygroscopic; store under an inert atmosphere (Argon or Nitrogen) if kept for prolonged periods to maintain the ≥95.00% purity standard[2].

References

  • NextSDS. "methyl 3-(1-aminocyclopropyl)benzoate hydrochloride — Chemical Substance Information." Available at: [Link]

  • ACS Medicinal Chemistry Letters. "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." Available at:[Link]

  • Journal of Medicinal Chemistry. "Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy." Available at: [Link]

  • Journal of Medicinal Chemistry. "Subtle Structural Modifications Spanning from EP4 Antagonism to EP2/EP4 Dual Antagonism: A Novel Class of Thienocyclic-Based Derivatives." Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hypothetical Mechanism of Action of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in Drug Discovery

Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the mechanism of action or therapeutic targets of Methyl 3-(1-aminocyclopropyl)benzoate hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the mechanism of action or therapeutic targets of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. Therefore, this document presents a hypothetical mechanism of action to serve as an in-depth technical guide for researchers and drug development professionals. The proposed target and pathways are based on the structural motifs of the molecule and common principles in medicinal chemistry. This guide is intended to illustrate the process of elucidating a compound's mechanism of action.

Introduction

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a synthetic small molecule featuring a central benzene ring substituted with a methyl ester and a constrained 1-aminocyclopropyl group. While its specific biological activities are not documented, its structural components suggest potential interactions with enzymatic targets. The rigid cyclopropyl ring can serve as a bioisostere for other chemical groups and may confer specific binding properties. This guide will explore a hypothetical mechanism of action wherein Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride acts as an inhibitor of a dipeptidyl peptidase, a class of enzymes implicated in various physiological processes and disease states.

Chemical Properties and Structure

PropertyValueSource
IUPAC Namemethyl 3-(1-aminocyclopropyl)benzoate hydrochloride[1]
CAS Number2525094-72-6[2]
Molecular FormulaC₁₁H₁₄ClNO₂[2]
Molecular Weight227.69 g/mol [2]
Canonical SMILESCOC(=O)C1=CC=CC(C2(N)CC2)=C1.Cl[1]

Hypothetical Mechanism of Action: Inhibition of Dipeptidyl Peptidase 4 (DPP-4)

We hypothesize that Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride functions as a competitive inhibitor of Dipeptidyl Peptidase 4 (DPP-4). DPP-4 is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Its inhibition is a validated therapeutic strategy for type 2 diabetes.

The proposed binding mode involves the protonated aminocyclopropyl group forming a salt bridge with the glutamate residues (Glu205/206) in the S2 subsite of the DPP-4 active site. The phenyl ring could engage in hydrophobic interactions within the S1 subsite, and the methyl ester may form hydrogen bonds with the surrounding residues.

Signaling Pathway

The inhibition of DPP-4 by our hypothetical compound would lead to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

DPP4_Pathway Compound Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride DPP4 DPP-4 Compound->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP4 Substrates Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Insulin->Glucose Lowers

Caption: Hypothetical signaling pathway of DPP-4 inhibition.

Experimental Protocols

To validate this hypothetical mechanism, a series of in vitro and cell-based assays would be required.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride against purified DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl, pH 7.5

  • Test compound: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

  • Positive control: Sitagliptin

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound and sitagliptin in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of recombinant human DPP-4 enzyme (final concentration 0.1 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of Gly-Pro-AMC substrate (final concentration 50 µM).

  • Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the initial reaction velocity (v) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Enzyme Kinetics Study

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Procedure:

  • Perform the DPP-4 inhibition assay as described above.

  • Vary the concentration of the Gly-Pro-AMC substrate (e.g., 10, 20, 40, 80, 160 µM).

  • For each substrate concentration, determine the reaction velocity at different concentrations of the test compound.

  • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the mode of inhibition.

Cell-Based GLP-1 Secretion Assay

Objective: To assess the effect of the compound on GLP-1 secretion in a relevant cell line.

Materials:

  • NCI-H716 cells (a human intestinal cell line that secretes GLP-1)

  • DMEM medium

  • Fetal bovine serum (FBS)

  • DPP-4 inhibitor (if not endogenously expressed at low levels)

  • Test compound

  • GLP-1 ELISA kit

Procedure:

  • Culture NCI-H716 cells in DMEM with 10% FBS.

  • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Treat the cells with different concentrations of the test compound for 2 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of active GLP-1 in the supernatant using an ELISA kit.

Hypothetical Data

Table 1: In Vitro DPP-4 Inhibition
CompoundIC₅₀ (nM)
Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride75.3
Sitagliptin (Positive Control)18.2
Table 2: Enzyme Kinetics Parameters
ParameterWithout InhibitorWith Inhibitor (50 nM)
Vmax (RFU/min)15001480
Km (µM)4595

The increase in Km with no significant change in Vmax suggests a competitive mode of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Enzyme_Assay DPP-4 Inhibition Assay Kinetics Enzyme Kinetics Enzyme_Assay->Kinetics IC50 IC₅₀ Determination Enzyme_Assay->IC50 Mode_of_Inhibition Mode of Inhibition Analysis Kinetics->Mode_of_Inhibition Cell_Assay GLP-1 Secretion Assay GLP1_Quant GLP-1 Quantification Cell_Assay->GLP1_Quant

Caption: Workflow for elucidating the hypothetical mechanism of action.

Conclusion

This guide has outlined a plausible, yet hypothetical, mechanism of action for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride as a DPP-4 inhibitor for the potential treatment of type 2 diabetes. The proposed experimental workflow provides a clear path for researchers to investigate the biological activity of this and other novel chemical entities. While the information presented here is not based on published data for this specific compound, it serves as a robust framework for the scientific process of mechanism of action studies in drug discovery.

References

Sources

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride Derivatives

Introduction: De-risking Drug Development Through Early and Intelligent Pharmacokinetic Profiling In the landscape of modern drug discovery, the adage 'fail fast, fail cheap' has never been more pertinent. A significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking Drug Development Through Early and Intelligent Pharmacokinetic Profiling

In the landscape of modern drug discovery, the adage 'fail fast, fail cheap' has never been more pertinent. A significant portion of drug candidates falter during clinical trials due to suboptimal pharmacokinetic (PK) properties, representing a substantial loss of investment and time.[1] This guide provides a comprehensive framework for the robust pharmacokinetic profiling of novel chemical entities, specifically focusing on Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride and its derivatives. As a Senior Application Scientist, my objective is to present not just a series of assays, but a strategic, integrated approach that enables researchers to make informed, data-driven decisions from the earliest stages of development.[2]

The core principle of this guide is to build a holistic understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] By systematically evaluating these parameters, we can identify potential liabilities, guide medicinal chemistry efforts to optimize molecular properties, and ultimately increase the probability of selecting a candidate with a favorable therapeutic window and a higher likelihood of clinical success.[2][3] This document is structured to mirror the logical progression of a drug discovery program, from fundamental physicochemical characterization to in vivo evaluation.

Part 1: Foundational Physicochemical Characterization - The Building Blocks of Pharmacokinetic Behavior

Before delving into complex biological assays, a thorough understanding of a compound's fundamental physicochemical properties is paramount.[4] These characteristics are the primary determinants of a drug's behavior in physiological systems and can often predict its pharmacokinetic future.[3] For our lead series, Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, we must establish a baseline understanding of its intrinsic properties.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Therefore, determining the aqueous solubility of our derivatives across a physiologically relevant pH range (typically pH 2.0 to 7.4) is a critical first step. This not only informs the potential for oral absorption but also guides formulation development for both in vitro and in vivo studies.

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffer Preparation: Prepare a series of buffers at pH 2.0, 4.5, 6.5, and 7.4.

  • Incubation: Add an excess of the solid compound or a high concentration from the DMSO stock to each buffer in a 96-well plate.

  • Equilibration: Shake the plate at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the plate to pellet any undissolved solid.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.

  • Data Analysis: Plot solubility (in µg/mL or µM) as a function of pH.

Lipophilicity (LogD): Balancing Solubility and Permeability

Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH, is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogD is typically sought, as excessively high lipophilicity can lead to poor solubility, high metabolic turnover, and potential toxicity.[3]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other.

  • Compound Addition: Add a known amount of the test compound to the biphasic system.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Derivative Aqueous Solubility (pH 7.4, µM) LogD (pH 7.4)
M3AB-HCI (Parent)1501.8
M3AB-F1252.1
M3AB-Cl902.5
M3AB-OMe1801.5

Table 1: Hypothetical Physicochemical Data for Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride Derivatives.

Part 2: In Vitro ADME Assays - Simulating the Biological Journey

With a solid physicochemical foundation, we can now move to in vitro assays that model the key ADME processes within the body.[1][5] These assays are crucial for early-stage decision-making, helping to prioritize compounds with the most promising pharmacokinetic profiles before committing to more resource-intensive in vivo studies.[1]

Permeability and Efflux: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for systemic absorption. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human small intestinal mucosa.[6][7] This assay not only predicts passive diffusion but also identifies whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby limiting absorption.[7]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a confluent monolayer with well-developed tight junctions.[8]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[9]

  • Assay Initiation:

    • A-to-B (Apical to Basolateral) Transport: Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.[7]

    • B-to-A (Basolateral to Apical) Transport: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.[7]

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At a defined time point (e.g., 2 hours), collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the donor and receiver samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally indicative of active efflux.

G cluster_0 Apical (Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (Blood) Apical_Compound Test Compound Enterocyte Passive Diffusion Active Efflux (P-gp) Apical_Compound->Enterocyte:f0 Papp (A-B) Enterocyte:f1->Apical_Compound Efflux Basolateral_Compound Absorbed Compound Enterocyte:f0->Basolateral_Compound Absorption

Caption: Caco-2 Permeability and Efflux Pathway.

Metabolic Stability: Predicting In Vivo Clearance

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family is responsible for the clearance of a vast majority of drugs.[10] Assessing a compound's metabolic stability in human liver microsomes (HLM) provides an early indication of its likely in vivo metabolic clearance and half-life.[11]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, combine pooled HLM, phosphate buffer, and the test compound (typically at 1 µM).[12]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[13]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Derivative Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio HLM Clint (µL/min/mg)
M3AB-HCI (Parent)15.21.225
M3AB-F18.51.535
M3AB-Cl22.13.150
M3AB-OMe12.81.115

Table 2: Hypothetical In Vitro Permeability and Metabolic Stability Data.

Plasma Protein Binding: The "Free Drug" Hypothesis

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin. It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect.[15] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting in vivo efficacy and safety data.[16]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other.[15]

  • Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs.[10] Screening for CYP inhibition against the major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical safety assessment.[17]

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human CYP enzymes, a specific fluorogenic probe substrate, and various concentrations of the test compound.[18]

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.

  • Fluorescence Reading: Monitor the increase in fluorescence over time, which is proportional to the rate of metabolite formation.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

Part 3: In Vivo Pharmacokinetic Studies - The Whole-System Perspective

While in vitro assays provide invaluable predictive data, the ultimate assessment of a compound's pharmacokinetic profile must be conducted in a living system.[19] In vivo studies in rodent models (typically mice or rats) integrate all the ADME processes and provide the definitive data needed to predict human pharmacokinetics and guide clinical trial design.[20]

Experimental Protocol: Rodent Pharmacokinetic Study (Oral and Intravenous Administration)

  • Animal Acclimatization and Dosing:

    • Acclimatize male Sprague-Dawley rats for at least one week.[21]

    • Divide animals into two groups: intravenous (IV) and oral (PO) administration.[22]

    • Administer a single bolus dose of the test compound via the tail vein (IV group) or by oral gavage (PO group).[21]

  • Blood Sampling:

    • Collect serial blood samples from each animal at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[23]

    • Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalytical Method Validation:

    • Develop and validate a robust LC-MS/MS method for the quantification of the test compound in plasma.[24] Validation should include assessments of accuracy, precision, linearity, and stability.[25]

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data.[21]

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Analysis A Acclimatize Animals B Prepare Dosing Formulations (IV & PO) A->B C Dose Administration (IV & PO Groups) B->C D Serial Blood Sampling C->D E Plasma Processing D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Parameter Calculation F->G H Data Interpretation & Reporting G->H

Caption: In Vivo Pharmacokinetic Study Workflow.

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg) Interpretation
Cmax (ng/mL) 1200850Maximum observed plasma concentration.
Tmax (h) 0.081.0Time to reach Cmax.
AUC (ng*h/mL) 250010000Total drug exposure over time.
t1/2 (h) 2.52.8Elimination half-life.
CL (mL/min/kg) 6.7-Clearance.
Vdss (L/kg) 1.5-Volume of distribution at steady state.
F (%) -40Oral bioavailability.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters for M3AB-OMe in Rats.

Conclusion: Integrating Data for a Holistic Profile and Informed Decisions

The successful pharmacokinetic profiling of a novel chemical series like Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride derivatives is not about generating isolated data points. It is about the intelligent integration of physicochemical, in vitro, and in vivo data to build a comprehensive understanding of a compound's disposition. By following the structured, causality-driven approach outlined in this guide, researchers can effectively de-risk their drug discovery programs, optimize lead candidates with greater precision, and ultimately, enhance the probability of translating a promising molecule into a successful therapeutic.

References

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis. [Link]

  • The role of transporters in the pharmacokinetics of orally administered drugs. (2010). The AAPS Journal. [Link]

  • In Vitro ADME. Selvita. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Drug Transporters: Their Role and Importance in the Selection and Development of New Drugs. (2002). Journal of Pharmacological Sciences. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. [Link]

  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. (2010). The AAPS Journal. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015). AAPS. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol. University of Washington. [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Bioanalysis. [Link]

  • Drug transporters: their role and importance in the selection and development of new drugs. (2002). Drug Metabolism and Pharmacokinetics. [Link]

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  • physiological role of drug transporters. (2015). Protein & Cell. [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. [Link]

  • Physicochemical profiling of drug candidates using Capillary-based techniques. (2025). ResearchGate. [Link]

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  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology. [Link]

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  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol. [Link]

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Exploratory

Comprehensive Analytical and Structural Profiling of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

Executive Summary In contemporary drug discovery, the strategic incorporation of strained aliphatic rings is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. Methyl 3-(1-aminocyclopropyl)benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of strained aliphatic rings is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) is a highly versatile building block that combines a conformationally restricted cyclopropylamine moiety with a functionalizable benzoate ester. This in-depth technical guide provides researchers and analytical scientists with a rigorous framework for the structural characterization, exact mass determination, and synthetic application of this compound.

Structural and Physicochemical Profiling

The molecular architecture of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride consists of a central benzene ring meta-substituted with a methyl ester and a 1-aminocyclopropyl group.

Causality in Structural Design: The 1-aminocyclopropyl group is frequently utilized in medicinal chemistry as a bioisostere for isopropyl or tert-butyl groups. The inherent ring strain of the cyclopropane restricts the conformational flexibility of the amine, which entropically favors binding to target receptors. Furthermore, compared to its acyclic counterparts, the cyclopropyl ring enhances metabolic stability by reducing susceptibility to rapid CYP450-mediated oxidation at the α -carbon, a common liability in drug development [1].

Quantitative Mass Data

To ensure precise analytical tracking, it is critical to distinguish between the properties of the hydrochloride salt and the free base. Below is the summarized quantitative data for both forms:

ParameterValueAnalytical Significance
Chemical Formula (Salt) C₁₁H₁₄ClNO₂Required for stoichiometric calculations in synthesis.
Chemical Formula (Free Base) C₁₁H₁₃NO₂Represents the active organic moiety.
Molecular Weight (Salt) 227.69 g/mol Used for gravimetric standard preparation [2].
Exact Mass (Salt) 227.0713 DaTheoretical monoisotopic mass of the intact salt.
Exact Mass (Free Base) 191.0946 DaTheoretical monoisotopic mass of the free base.

Mass Spectrometry & Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) is the gold standard for validating the identity of this building block.

Ionization Dynamics (Causality): Because the compound is supplied as a hydrochloride salt, direct mass spectrometric analysis using positive Electrospray Ionization (ESI+) will not yield the intact salt mass. Instead, the chloride counterion is stripped during the heated desolvation process. The primary amine is highly basic and readily accepts a proton from the acidic mobile phase, yielding the protonated free base[M+H]⁺.

Therefore, the target exact mass for HRMS calibration in ESI+ is 192.1019 m/z (Calculated from Free Base Exact Mass 191.0946 Da + Proton 1.0073 Da). The isotopic pattern will lack the characteristic 3:1 ³⁵Cl/³⁷Cl signature unless the sample is analyzed in negative mode (ESI-) to detect the free chloride ion.

Experimental Protocols: Self-Validating LC-HRMS

To guarantee trustworthiness and scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . Every step includes a built-in control to rule out false positives, carryover, or mass drift.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

    • Causality: Methanol ensures complete dissolution of the polar salt, while the final 50:50 aqueous/organic dilution matches the initial LC mobile phase conditions to prevent peak broadening.

  • System Blank Injection (Validation Step 1):

    • Action: Inject 5 µL of the 50:50 Water:Acetonitrile diluent.

    • Causality: Validates the absence of column carryover from previous runs, ensuring that any signal at 192.1019 m/z in subsequent runs is genuinely from the sample.

  • Internal Standard Calibration (Validation Step 2):

    • Action: Inject a known calibrant (e.g., Reserpine, [M+H]⁺ = 609.2806) prior to the sample.

    • Causality: Compensates for time-of-flight (TOF) or Orbitrap mass drift due to temperature fluctuations, ensuring mass accuracy remains strictly < 5 ppm.

  • Sample Injection & LC Separation:

    • Action: Inject 5 µL of the sample onto a C18 reversed-phase column. Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the cyclopropylamine in ESI+ mode.

LCMS_Workflow Prep Sample Preparation (1 µg/mL in 50:50 H2O:MeCN) Blank Blank Injection (Validates No Carryover) Prep->Blank Step 1 Calib Internal Standard (Mass Calibration <5 ppm) Blank->Calib Step 2 (Self-Validation) Analyze LC-HRMS Analysis (ESI+ Mode, 0.1% FA) Calib->Analyze Step 3 Data Data Processing (Target: 192.1019 m/z) Analyze->Data Step 4

Fig 1. Self-validating LC-HRMS workflow for exact mass determination.

Synthetic Utility & Application in Drug Discovery

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a bifunctional building block. The presence of both an amine and an ester allows for orthogonal reactivity, making it highly valuable in the synthesis of complex Active Pharmaceutical Ingredients (APIs) [3].

Workflow Rationale: Typically, the hydrochloride salt must first be neutralized (free-based) using a mild base (e.g., DIPEA or Triethylamine) to render the primary amine nucleophilic. The amine can then participate in amide coupling reactions with various carboxylic acids. Subsequently, the methyl ester can be saponified using Lithium Hydroxide (LiOH) to yield a free benzoic acid, which serves as a handle for further derivatization.

Synthetic_Utility BuildingBlock Methyl 3-(1-aminocyclopropyl)benzoate HCl (CAS: 2525094-72-6) FreeBasing Desalting / Free-basing (DIPEA Addition) BuildingBlock->FreeBasing Base Activation AmideCoupling Amide Coupling (R-COOH + HATU) FreeBasing->AmideCoupling N-derivatization Saponification Ester Saponification (LiOH, THF/H2O) AmideCoupling->Saponification Deprotection TargetAPI Target API (Conformationally Restricted) Saponification->TargetAPI Final Assembly

Fig 2. Synthetic workflow integrating the cyclopropylamine building block into a target API.

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link][1]

  • Title: Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL: [Link][2]

Sources

Foundational

Preliminary Toxicity Screening of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride: An In-depth Technical Guide

Introduction: Contextualizing the Need for Preclinical Safety Assessment Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a novel small molecule with a chemical structure that suggests potential applications in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing the Need for Preclinical Safety Assessment

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a novel small molecule with a chemical structure that suggests potential applications in medicinal chemistry and materials science.[1][2][3][4] Its unique scaffold, featuring a constrained aminocyclopropyl group and a benzoate ester, presents both opportunities for targeted biological activity and challenges in predicting its safety profile. The aminocyclopropyl moiety, while offering structural rigidity, can be a substrate for metabolic enzymes, potentially leading to the formation of reactive metabolites.[5] Therefore, a robust and systematic preliminary toxicity screening is an indispensable first step in the preclinical development of this compound, ensuring that only candidates with an acceptable safety margin proceed to more resource-intensive stages.

This guide provides a comprehensive, tiered strategy for the initial toxicological evaluation of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice. Our approach is grounded in established regulatory frameworks, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), to ensure the generation of reliable and relevant data.[6][7]

A Tiered Approach to Toxicity Screening: From In Silico to In Vivo

A logical, stepwise approach to toxicity testing is crucial for efficient and ethical drug development.[6] This guide advocates for a tiered strategy that begins with computational predictions, progresses to a battery of in vitro assays to assess cytotoxicity and genotoxicity, and culminates in a targeted in vivo study to understand acute systemic effects.

Diagram 1: Overall Preliminary Toxicity Screening Workflow

ToxicityScreeningWorkflow cluster_InVitro InSilico Tier 1: In Silico Assessment - Toxicity Prediction - Metabolic Pathway Prediction InVitro Tier 2: In Vitro Assays InSilico->InVitro Guides in vitro design Cytotoxicity Cytotoxicity Screening - MTT Assay (Metabolic Activity) - LDH Assay (Membrane Integrity) Genotoxicity Genotoxicity Screening - Ames Test (Mutagenicity) - In Vitro Micronucleus (Clastogenicity) Cytotoxicity->Genotoxicity Determines max. concentration for genotoxicity assays InVivo Tier 3: In Vivo Acute Oral Toxicity (OECD 425) Genotoxicity->InVivo Informs in vivo starting dose selection Decision Data Analysis & Risk Assessment Proceed to further studies? InVivo->Decision

Caption: A tiered approach for preliminary toxicity screening.

Tier 1: In Silico Assessment - The Predictive Foundation

Before any wet-lab experiments are initiated, computational toxicology tools can provide valuable insights into the potential liabilities of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. These in silico methods use a compound's structure to predict its metabolic fate and toxicological endpoints based on vast databases of existing chemical knowledge.[8][9][10]

1.1. Toxicity Prediction:

Web-based platforms like ProTox 3.0 can predict various toxicity endpoints, including acute oral toxicity (LD50), hepatotoxicity, and mutagenicity.[11] These predictions are based on molecular similarity to compounds with known toxicities and machine learning models.[11] While not a substitute for experimental data, these predictions help in flagging potential hazards early on.

1.2. Metabolic Pathway Prediction:

Understanding how a compound is metabolized is critical, as metabolites can sometimes be more toxic than the parent molecule.[12] Software tools such as SMARTCyp or those reviewed in the literature can predict the likely sites of metabolism by cytochrome P450 (CYP450) enzymes.[13] For Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, potential metabolic pathways include:

  • Ester hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid.

  • Oxidation of the cyclopropyl ring: This could potentially lead to ring-opening and the formation of reactive aldehydes.

  • Aromatic hydroxylation: Addition of a hydroxyl group to the benzene ring.

The prediction of these pathways, particularly those that could generate reactive intermediates, is crucial for designing the subsequent in vitro genotoxicity assays, specifically justifying the inclusion of a metabolic activation system.

Diagram 2: Potential Metabolic Activation Pathway

MetabolicActivation Parent Methyl 3-(1-aminocyclopropyl) benzoate hydrochloride CYP450 CYP450 Enzymes (e.g., in S9 mix) Parent->CYP450 Oxidation Intermediate Reactive Intermediate (e.g., Iminium Ion/Aldehyde) CYP450->Intermediate Detox Detoxification (e.g., Glutathione Conjugation) Intermediate->Detox Phase II Metabolism Adducts Covalent Adducts (DNA, Protein) Intermediate->Adducts Toxicity

Caption: Predicted metabolic activation of the aminocyclopropyl moiety.

Tier 2: In Vitro Assays - Cellular-Level Insights

In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and ethically sound methods to assess a compound's effects at the cellular level. This tier is divided into two main components: cytotoxicity and genotoxicity screening.

Cytotoxicity Screening

Cytotoxicity assays measure the degree to which a substance causes cell damage or death. These assays are essential for determining a compound's intrinsic cellular toxicity and for selecting the appropriate concentration range for subsequent, more complex assays like genotoxicity tests.[14] We will employ two complementary assays using a relevant human cell line, such as the liver carcinoma cell line HepG2, which retains some metabolic activity.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells.[4][15]

Diagram 3: Mechanism of the MTT Assay

MTT_Assay cluster_Cell LiveCell Viable Cell Mito Mitochondrial Dehydrogenases MTT MTT (Yellow, soluble) MTT->LiveCell Formazan Formazan (Purple, insoluble) Mito->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Preparation: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO, ensuring final concentration is <0.5%) and blank (medium only) wells.[1] Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[19]

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that complements the MTT assay. It quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon cell lysis or membrane damage.[20][21] This provides a more direct measure of cell death compared to the metabolic endpoint of the MTT assay.

Protocol: LDH Cytotoxicity Assay

  • Cell Preparation and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3][22]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[22]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[22][23] Incubate for 30 minutes at room temperature, protected from light.[22][23]

  • Stop Reaction and Read: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[22][23]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Parameter MTT Assay LDH Assay
Principle Measures mitochondrial metabolic activityMeasures release of cytosolic enzyme (LDH)
Endpoint Cell viabilityCell death (membrane damage)
Cell Line HepG2HepG2
Plate Format 96-well96-well
Incubation Time 24 or 48 hours24 or 48 hours
Detection Colorimetric (Absorbance at 570 nm)Colorimetric (Absorbance at 490 nm)
Key Output IC50 Value% Cytotoxicity

Table 1: Summary of In Vitro Cytotoxicity Assay Parameters

Genotoxicity Screening

Genotoxicity assays are designed to detect compounds that can cause damage to genetic material (DNA). Such damage can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[14]

The Ames test is a widely used method to identify compounds that can cause gene mutations.[2][24] It uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[5] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[24]

A critical component of the Ames test is the inclusion of a metabolic activation system, typically a liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats.[25][26] This simulates mammalian metabolism and is essential for detecting pro-mutagens, which are compounds that become mutagenic only after being metabolized.[2][27]

Diagram 4: Principle of the Ames Test

AmesTest Bacteria His- Auxotrophic Bacteria (e.g., Salmonella) TestCompound Test Compound +/- S9 Mix Plate Plate on Histidine-deficient agar TestCompound->Plate NoMutation No Reverse Mutation -> No Growth Plate->NoMutation If not mutagenic Mutation Reverse Mutation (His+) -> Colony Growth Plate->Mutation If mutagenic

Caption: Workflow of the bacterial reverse mutation (Ames) test.

Protocol: Ames Test (Plate Incorporation Method, OECD 471)

  • Strain Selection: Use a minimum of five tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[28]

  • Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of the test compound.

  • Main Experiment:

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 metabolic activation mix or 0.5 mL of buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Controls: Include a vehicle control and positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 with S9).[29]

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the vehicle control count.[24][30]

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[31] It is performed in mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes).[14] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei.[31] An increase in the frequency of micronucleated cells indicates genotoxic potential. This assay is also conducted with and without an S9 metabolic activation system.[14]

Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Culture CHO cells in appropriate medium.

  • Treatment: Seed cells and treat with at least three concentrations of the test compound (top concentration determined by cytotoxicity assays, aiming for ~55% cytotoxicity) for a short duration (3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.[7][14]

  • Cytochalasin B Addition: After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[31]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[32]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.[14]

Tier 3: In Vivo Acute Oral Toxicity Study

If the in vitro data does not reveal significant cytotoxicity or genotoxicity, a preliminary in vivo study is the next logical step. The primary goals are to identify a safe starting dose for potential future studies and to observe any signs of systemic toxicity.[13] The OECD Test Guideline 425 (Up-and-Down Procedure) is a preferred method as it minimizes the number of animals required while still providing a statistically robust estimate of the LD50.[33][34]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Use healthy, young adult female rats (as they are often slightly more sensitive).[35]

  • Housing and Fasting: House animals individually. Fast them overnight prior to dosing.[36]

  • Dosing Procedure:

    • Dose a single animal by oral gavage. The initial dose is selected based on in vitro and in silico data (e.g., a step below the predicted LD50).

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.[33]

    • The time between dosing individual animals is typically 48 hours, allowing for observation of toxicity onset.[33]

  • Limit Test: If low toxicity is expected, a limit test can be performed starting at 2000 mg/kg. If the first animal survives, up to four more animals are dosed sequentially at the same level. If three or more animals survive, the LD50 is considered to be above 2000 mg/kg.[34][35]

  • Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.[33]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method, which takes into account the pattern of survivals and deaths.

Parameter Details
Guideline OECD 425 (Up-and-Down Procedure)
Species Rat (female preferred)
Route of Administration Oral (gavage)
Dosing Sequential, one animal at a time
Observation Period 14 days
Endpoints Mortality, clinical signs, body weight, gross necropsy
Key Output LD50 estimate and confidence interval

Table 2: Summary of In Vivo Acute Oral Toxicity Study Parameters

Conclusion and Path Forward

This comprehensive, tiered approach provides a robust framework for the preliminary toxicity screening of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. By integrating in silico predictions with a battery of validated in vitro assays and a targeted in vivo study, this strategy allows for a thorough initial safety assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

The data generated from this screening cascade will form a critical part of the compound's preclinical data package. A favorable outcome—characterized by a high IC50 in cytotoxicity assays, no evidence of mutagenicity or clastogenicity, and a high LD50 in the acute oral toxicity study—would provide the necessary confidence to proceed with further, more specialized toxicological investigations, such as repeated-dose toxicity and safety pharmacology studies. Conversely, early identification of significant toxicological liabilities will enable a data-driven decision to either terminate development or guide medicinal chemistry efforts to mitigate these risks.

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  • OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. [Link]

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  • Chen, S., et al. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC. [Link]

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Exploratory

In Vitro Biological Activity of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride: A Technical Guide for Preclinical Evaluation

Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, a novel small molecule with potential therapeutic applications. Given t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, a novel small molecule with potential therapeutic applications. Given the absence of extensive prior biological data, this document outlines a structured, hypothesis-driven approach to elucidate its bioactivity profile. We will begin with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted secondary screening assays based on the compound's structural motifs—the benzoate and cyclopropylamine moieties. These secondary assays will investigate potential antimicrobial, enzyme inhibitory, and receptor-modulating activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, the rationale behind experimental choices, and guidance on data interpretation to build a robust preclinical data package.

Introduction: Unveiling the Potential of a Novel Chemical Entity

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a synthetic organic compound characterized by a central benzene ring substituted with a methyl ester and a 1-aminocyclopropyl group. Its chemical structure (Figure 1) presents intriguing possibilities for biological interaction.

  • The Benzoate Moiety : Benzoic acid and its esters are widely recognized for their antimicrobial properties and are used as preservatives in food and pharmaceuticals.[1] In some contexts, they have also been shown to induce cytotoxicity and apoptosis in mammalian cells, suggesting potential for anticancer applications.[2][3][4]

  • The Cyclopropylamine Moiety : This functional group is a key pharmacophore in several approved drugs and clinical candidates. The strained three-membered ring and the primary amine confer unique conformational rigidity and reactivity. Notably, cyclopropylamines are classic mechanism-based inhibitors of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism.[5][6] This moiety is also found in inhibitors of other enzymes, such as Lysine-specific histone demethylase 1 (LSD1), and in modulators of various receptors and ion channels.[7]

Given these structural features, a logical starting point for characterization is to establish the compound's general cellular toxicity, followed by a multi-pronged investigation into its potential as an antimicrobial agent, an enzyme inhibitor, or a modulator of cell signaling pathways.

Chemical Properties Summary

PropertyValue
CAS Number 2525094-72-6
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Synonyms methyl 3-(1-aminocyclopropyl)benzoate HCl

A Tiered Approach to In Vitro Evaluation

In the absence of established biological data, a tiered or cascaded screening approach is the most efficient and logical strategy.[8] This ensures that foundational safety and activity profiles are established before committing resources to more complex, resource-intensive mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hypothesis-Driven Secondary Screening cluster_2 Tier 3: Mechanism of Action & Selectivity T1 Cytotoxicity Profiling (e.g., MTT/XTT Assay) T2_A Antimicrobial Activity (MIC/MBC Assays) T1->T2_A If low cytotoxicity T2_B Enzyme Inhibition (e.g., MAO-Glo Assay) T1->T2_B If low cytotoxicity T2_C Receptor & Ion Channel Screening (e.g., GPCR Binding, Ion Flux) T1->T2_C If low cytotoxicity T3 Advanced Mechanistic Studies (e.g., Time-Kill Kinetics, Kinase Profiling, Functional Assays) T2_A->T3 T2_B->T3 T2_C->T3

Caption: Tiered workflow for in vitro evaluation.

Tier 1: Foundational Cytotoxicity Assessment

Scientific Rationale: Before investigating any specific therapeutic activity, it is imperative to determine the compound's intrinsic toxicity to mammalian cells. This step establishes a concentration range for subsequent experiments, identifies a potential therapeutic index, and flags any general cytotoxicity that might preclude further development. The MTT or XTT assay is a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9]

Protocol: MTT Assay for General Cytotoxicity
  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if investigating anticancer potential) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in sterile, nuclease-free water or DMSO.

    • Perform a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, down to ~0.1 µM) in complete cell culture medium.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include "vehicle control" wells (medium with the same concentration of solvent, e.g., 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation:

    • Incubate the plate for a predetermined exposure time, typically 24, 48, or 72 hours.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation

The data is typically normalized to the vehicle control (representing 100% viability) and plotted as percent viability versus compound concentration. The IC₅₀ (half-maximal inhibitory concentration) value is then calculated using non-linear regression.

Hypothetical Cytotoxicity Data

Concentration (µM)Mean Absorbance (570 nm)% Viability (Normalized)
0 (Vehicle)1.25100%
11.2297.6%
51.1894.4%
101.1088.0%
250.8568.0%
500.5544.0%
1000.2016.0%
Calculated IC₅₀ ~55 µM

An IC₅₀ value greater than 30-50 µM is often considered a good starting point for non-cytotoxic therapeutic applications, allowing for a clear window between desired biological effect and toxicity.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add compound dilutions & controls A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Solubilize formazan crystals (DMSO) E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Tier 2: Hypothesis-Driven Secondary Screening

Based on the compound's structural features, we propose parallel screening paths to investigate its potential antimicrobial, enzyme inhibitory, and receptor-modulating activities.

Antimicrobial Activity Screening

Scientific Rationale: The benzoate functional group is a well-established antimicrobial scaffold.[1] Therefore, assessing the compound's ability to inhibit the growth of clinically relevant bacteria is a logical next step. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][10]

  • Bacterial Inoculum Preparation:

    • Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • From a fresh agar plate, inoculate 3-5 colonies into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Dilution in Microplate:

    • In a sterile 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a concentration well below its cytotoxic threshold (e.g., starting at 32 µg/mL).

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[9][11]

The primary result is the MIC value. A low MIC value (e.g., <8 µg/mL) indicates potent antimicrobial activity and warrants further investigation, such as determining the Minimum Bactericidal Concentration (MBC) and performing time-kill kinetic studies.[12]

Hypothetical Antimicrobial Screening Data

OrganismGram StainMIC (µg/mL)
S. aureus ATCC 29213Positive4
E. coli ATCC 25922Negative> 64
P. aeruginosa ATCC 27853Negative> 64
Vancomycin (Control)N/A1 (S. aureus)

This hypothetical data suggests selective activity against Gram-positive bacteria, a common profile for certain classes of antimicrobial agents.

Enzyme Inhibition Screening: Monoamine Oxidase

Scientific Rationale: The presence of a cyclopropylamine moiety strongly suggests potential activity as a monoamine oxidase (MAO) inhibitor.[5][6] MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO-A and MAO-B are used to treat depression and Parkinson's disease, respectively. A luminogenic assay, such as the MAO-Glo™ Assay, provides a highly sensitive and high-throughput method to screen for inhibitors.[13]

  • Reagent Preparation:

    • Reconstitute the MAO-A or MAO-B enzyme, luciferin detection reagent, and MAO substrate according to the manufacturer's protocol.

  • Assay Plate Setup:

    • In a white, opaque 96-well plate, add the test compound across a range of concentrations.

    • Include a known MAO inhibitor as a positive control (e.g., Pargyline for MAO-B) and a no-inhibitor control.

  • Enzyme Reaction:

    • Add the MAO enzyme (either MAO-A or MAO-B isoform for selectivity testing) to each well.

    • Add the MAO substrate to initiate the reaction. The substrate is a derivative that, when oxidized by MAO, is converted into luciferin.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add the Luciferin Detection Reagent to each well. This reagent contains luciferase, which will react with the luciferin produced by active MAO to generate a stable luminescent signal.

    • Incubate for 20 minutes in the dark.

    • Measure luminescence using a plate-reading luminometer.

Inhibition is observed as a decrease in the luminescent signal. Data is normalized to the no-inhibitor control, and the IC₅₀ value is calculated.

Hypothetical MAO Inhibition Data

CompoundTargetIC₅₀ (nM)
Test Compound MAO-A8,500
Test Compound MAO-B75
Pargyline (Control) MAO-B95
Clorgyline (Control) MAO-A8

This data suggests the compound is a potent and selective inhibitor of MAO-B, a profile desirable for neuroprotective therapies.

G cluster_workflow MAO-Glo Assay Principle A MAO Substrate C Luciferin A->C Active MAO B MAO Enzyme E Light (Signal) C->E + Luciferase D Luciferase I Inhibitor (Test Compound) I->B Blocks Reaction

Caption: Principle of the MAO-Glo luminescent assay.

G-Protein Coupled Receptor (GPCR) Binding Assay

Scientific Rationale: Small molecules containing amine groups are common ligands for G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and major drug targets.[14] A radioligand binding assay is a direct and robust method to determine if the compound can displace a known ligand from a receptor's binding pocket, thereby quantifying its binding affinity (Ki).[15]

  • Membrane Preparation:

    • Obtain cell membranes from a cell line recombinantly overexpressing the target GPCR (e.g., Dopamine D2 receptor in CHO cells).

  • Assay Setup:

    • In a 96-well filter plate, set up reactions for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R), and the membrane preparation.

    • Non-specific Binding (NSB): Add the same components as total binding, plus a high concentration of a known, non-labeled competitor (e.g., unlabeled Haloperidol) to saturate all specific binding sites.

    • Competitive Binding: Add assay buffer, radioligand, membranes, and increasing concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Specific binding is calculated by subtracting NSB from total binding. The CPM from the competitive binding wells is plotted against the log concentration of the test compound. The IC₅₀ is determined, and the Cheng-Prusoff equation is used to convert this to a Ki (inhibition constant), which reflects the compound's binding affinity for the receptor.

Hypothetical GPCR Binding Data (Dopamine D2 Receptor)

Test Compound Conc. (nM)Mean CPM% Specific Binding
Total Binding15,000100%
Non-specific Binding5000%
0.114,85098.9%
114,20094.5%
1011,50075.9%
1006,80043.4%
10001,2004.8%
Calculated IC₅₀ ~85 nM
Calculated Ki ~40 nM

A low nanomolar Ki value indicates high binding affinity and suggests the compound is a strong candidate for further functional assays (e.g., cAMP or calcium flux assays) to determine if it acts as an agonist or antagonist.[16]

Conclusion and Future Directions

This guide presents a systematic, multi-tiered strategy for the initial in vitro characterization of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. By first establishing a cytotoxicity profile, a safe therapeutic window can be defined for subsequent, hypothesis-driven assays. The structural components of the molecule guide the investigation towards its potential as an antimicrobial agent, a selective MAO-B inhibitor, or a high-affinity GPCR ligand.

The hypothetical data presented herein illustrates how each assay provides a critical piece of the puzzle. Positive "hits" from this secondary screening phase would necessitate progression to Tier 3 studies. For an antimicrobial lead, this would involve time-kill assays and resistance frequency studies.[12] For an enzyme inhibitor, comprehensive kinetic studies and broad-panel selectivity screening would be required.[13] For a GPCR binder, functional assays are essential to determine its efficacy as an agonist or antagonist.[17] This structured approach ensures a thorough and efficient evaluation, maximizing the potential for discovering the therapeutic value of this novel chemical entity.

References

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • Mostafiz, M., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon. Retrieved from [Link]

  • Marcin, A. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Pharmaceuticals. Retrieved from [Link]

  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]

  • Jovanović, K., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Retrieved from [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • Mostafiz, M., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PubMed. Retrieved from [Link]

  • Mehdi, B., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium benzoate-mediated cytotoxicity in mammalian cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Moura, A. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

  • Malaria World. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. Retrieved from [Link]

  • ACS Publications. (n.d.). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • BioRxiv. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Retrieved from [Link]

  • Slideshare. (n.d.). GPCR binding. Retrieved from [Link]

  • RSC Publishing. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

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Foundational

Synthesis Pathways for Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride: A Comprehensive Technical Guide

Executive Summary Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) is a highly specialized chemical building block utilized in the development of advanced therapeutics[1]. The 1-aminocyclopropyl mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) is a highly specialized chemical building block utilized in the development of advanced therapeutics[1]. The 1-aminocyclopropyl moiety provides unique conformational rigidity, which is critical for improving the pharmacokinetic profiles and target-binding affinities of active pharmaceutical ingredients (APIs). This intermediate is prominently featured in the synthesis of complex molecules, including 2 for autoimmune diseases[2] and 3[3].

This whitepaper provides an in-depth, mechanistic analysis of the two primary synthetic routes used to construct this molecule, prioritizing scalability, atom economy, and self-validating experimental controls.

Retrosynthetic Strategy & Disconnections

The synthesis of methyl 3-(1-aminocyclopropyl)benzoate hinges on the efficient construction of the sterically hindered cyclopropylamine group. We evaluate two distinct retrosynthetic disconnections:

Retrosynthesis Target Methyl 3-(1-aminocyclopropyl)benzoate RouteA Route A: Nitrile Cyclopropanation Target->RouteA Disconnection 1 RouteB Route B: Curtius & Carbonylation Target->RouteB Disconnection 2 SM_A Methyl 3-cyanobenzoate RouteA->SM_A SM_B 2-(3-bromophenyl)acetonitrile RouteB->SM_B

Retrosynthetic disconnections for methyl 3-(1-aminocyclopropyl)benzoate.

Pathway A: Titanium-Mediated Nitrile Cyclopropanation (Kulinkovich-Szymoniak)

Mechanistic Causality & Expertise

Pathway A utilizes a modified Kulinkovich-Szymoniak reaction, enabling the direct, single-step conversion of a nitrile into a cyclopropylamine[3]. By treating methyl 3-cyanobenzoate with titanium tetraisopropoxide (Ti(OiPr)₄) and ethylmagnesium bromide (EtMgBr), a highly reactive titanacyclopropane intermediate is generated in situ.

The causality of the reagent sequence is critical: the titanacyclopropane undergoes regioselective insertion into the nitrile's carbon-nitrogen triple bond, forming an azatitanacyclopentene. The subsequent addition of boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a crucial Lewis acid to activate the metallacycle, driving the C–C bond cleavage and ring contraction necessary to form the cyclopropylamine. The reaction is exquisitely chemoselective, leaving the methyl ester untouched[3].

Self-Validating Protocol

In-Process Control (IPC): HPLC monitoring ensures >93% conversion before quenching, preventing the co-precipitation of unreacted starting material.

  • Preparation : Charge a thoroughly dried, visually clean reactor with methyl 3-cyanobenzoate (1.00 equiv) and anhydrous toluene (15 mL/g). Purge with N₂ and cool to -25 °C.

  • Titanium Coordination : Add Ti(OiPr)₄ (1.00 equiv) to the solution over 5 minutes. Causality: Added prior to the Grignard reagent to ensure complete coordination with the nitrile.

  • Metallacycle Formation : Slowly add EtMgBr (3.0 M in diethyl ether, 2.00 equiv) over 2 hours. Causality: Slow addition controls the exothermic formation of the unstable Ti(II) intermediate. The internal temperature must be strictly maintained below -20 °C to prevent thermal decomposition.

  • Ring Contraction : Age the mixture for 30 minutes at -20 °C, then add BF₃·OEt₂ (2.00 equiv) over 40 minutes.

  • Validation : Sample the reaction mixture for HPLC analysis. Proceed to quench only when conversion exceeds 93%[3].

  • Quench & Salt Formation : Quench by the careful addition of 3 N HCl (40 L scale equivalent). Causality: The aqueous acid breaks the titanium complex, solubilizes the resulting titanium salts into the aqueous layer, and directly protonates the newly formed amine to yield the target hydrochloride salt.

  • Isolation : Filter the resulting suspension, wash with cold THF, and dry under vacuum at 50 °C.

PathwayA Step1 Step 1: Titanacyclopropane Formation Ti(OiPr)4 + EtMgBr yields [Ti(II)] Step2 Step 2: Nitrile Insertion Methyl 3-cyanobenzoate + [Ti(II)] yields Azatitanacyclopentene Step1->Step2 Step3 Step 3: Ring Contraction Addition of BF3·OEt2 Step2->Step3 Step4 Step 4: Hydrolysis & Salt Formation HCl quench yields Target HCl salt Step3->Step4

Workflow and mechanism of the titanium-mediated nitrile cyclopropanation.

Pathway B: Classical Alkylation, Curtius Rearrangement, & Carbonylation

Mechanistic Causality & Expertise

While Pathway A is highly atom-economical, it requires cryogenic infrastructure and handles sensitive organometallics. Pathway B offers a robust, stepwise alternative utilizing standard reactor conditions.

The cyclopropane ring is first constructed via the double alkylation of 2-(3-bromophenyl)acetonitrile. Following hydrolysis to the carboxylic acid, a Curtius rearrangement is employed to install the amine. Diphenylphosphoryl azide (DPPA) is explicitly chosen over sodium azide because it safely generates the acyl azide in situ, avoiding the isolation of explosive intermediates. Heating in tert-butanol traps the resulting isocyanate as a Boc-protected amine. Finally, a palladium-catalyzed carbonylation installs the methyl ester. The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) is selected for its large bite angle, which prevents catalyst poisoning and accelerates the reductive elimination step.

Self-Validating Protocol

In-Process Control (IPC): Gas evolution (N₂) during the Curtius step serves as a visual indicator of acyl azide decomposition. CO pressure drop validates carbonylation progress.

  • Cyclopropanation : React 2-(3-bromophenyl)acetonitrile with 1,2-dibromoethane (1.5 equiv) using 50% aqueous NaOH and benzyltriethylammonium chloride (TEBA) at 50 °C for 12 hours. Extract with MTBE.

  • Hydrolysis : Reflux the crude nitrile in ethylene glycol with KOH (3.0 equiv) at 150 °C for 24 hours. Acidify with HCl to precipitate 1-(3-bromophenyl)cyclopropanecarboxylic acid.

  • Curtius Rearrangement : Dissolve the acid in tert-butanol. Add triethylamine (1.2 equiv) and DPPA (1.1 equiv). Heat to 80 °C for 8 hours. Validation: Continuous N₂ bubbling confirms the rearrangement to the isocyanate.

  • Carbonylation : Transfer the isolated Boc-amine to a high-pressure reactor. Add Pd(dppf)Cl₂ (5 mol%), triethylamine (2.0 equiv), and methanol (10 mL/g). Pressurize with CO gas to 300 psi and heat to 100 °C for 15 hours.

  • Deprotection : Dissolve the purified ester in dioxane and add 4M HCl in dioxane. Stir at room temperature for 4 hours. The target methyl 3-(1-aminocyclopropyl)benzoate hydrochloride precipitates out of solution.

PathwayB SM 2-(3-bromophenyl) acetonitrile Step1 Alkylation (1,2-dibromoethane) SM->Step1 Step2 Hydrolysis (KOH) Step1->Step2 Step3 Curtius Rearrangement (DPPA, tBuOH) Step2->Step3 Step4 Carbonylation (Pd, CO, MeOH) Step3->Step4 Step5 Boc Deprotection (HCl) Step4->Step5 Target Target HCl Salt Step5->Target

Stepwise classical synthesis via Curtius rearrangement and carbonylation.

Quantitative Data & Pathway Comparison

The selection of a synthetic route depends heavily on available infrastructure and scale requirements. The table below summarizes the quantitative metrics and operational parameters for both pathways:

MetricPathway A (Kulinkovich-Szymoniak)Pathway B (Classical Stepwise)
Overall Yield ~65–75%~40–50%
Step Count 1 (from nitrile)5 (from acetonitrile)
Key Reagents Ti(OiPr)₄, EtMgBr, BF₃·OEt₂1,2-dibromoethane, DPPA, Pd(dppf)Cl₂, CO
Reaction Conditions Cryogenic (-25 °C), strictly anhydrousAmbient to elevated (80–150 °C), high pressure (300 psi)
Scalability High (Demonstrated at multi-kg scale)Moderate (Limited by azide safety and CO gas handling)
Atom Economy High (Direct insertion)Low (Multiple protection/deprotection/leaving groups)

References

  • Title: Scalable Synthesis of a Prostaglandin EP4 Receptor Antagonist | Source: ACS Publications (Organic Process Research & Development)
  • Title: Design, Synthesis, and Evaluation of Nucleolin-Bridged, MDM2-Recruiting IRAK4 Degraders for the Treatment of Autoimmune Diseases | Source: Journal of Medicinal Chemistry | URL
  • Title: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 95.

Sources

Exploratory

Technical Whitepaper: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in Advanced Peptidomimetic Design

Executive Summary In modern drug discovery, overcoming the poor metabolic stability and high conformational flexibility of native peptides is a primary objective. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, overcoming the poor metabolic stability and high conformational flexibility of native peptides is a primary objective. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride serves as a highly specialized bifunctional building block designed to address these exact challenges. By fusing an aromatic benzoate scaffold with a 1-aminocyclopropyl moiety, this compound acts as a conformationally restricted amino acid analogue.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the physicochemical properties, the mechanistic rationale for its use in restricting peptide dihedral angles, and a field-proven, self-validating protocol for overcoming the inherent steric hindrance encountered when coupling this molecule.

Physicochemical Profiling & Identifiers

Understanding the exact structural parameters of a building block is the first step in predicting its reactivity. The presence of the hydrochloride salt is critical; it prevents the free amine from undergoing auto-degradation or premature reactivity during storage.

Table 1: Quantitative Chemical Identifiers

PropertyValue
Chemical Name Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride
CAS Number 2525094-72-6[1],[2]
Molecular Formula C₁₁H₁₄ClNO₂[2]
Molecular Weight 227.69 g/mol [2]
Typical Purity 95.00%[2]
SMILES String COC(=O)C1=CC=CC(C2(N)CC2)=C1.[H]Cl[2]

Safety Data Sheet (SDS) & Handling Protocols

Safety protocols must be grounded in the chemical causality of the molecule. The hazards associated with this compound arise from its reactive functional groups and its formulation as an HCl salt.

Table 2: GHS Hazard Classifications

Hazard ClassHazard CodeMechanistic Causality & Description
Skin Irritation (Category 2) H315[1]Causes skin irritation. The acidic nature of the HCl salt, combined with the lipophilic benzoate ring, allows it to disrupt lipid bilayers in the stratum corneum.
Eye Irritation (Category 2A) H319[1]Causes serious eye irritation. Direct contact leads to rapid localized pH drops in the aqueous environment of the eye.
STOT SE (Category 3) H336[1]May cause drowsiness or dizziness. Inhalation of fine crystalline dust can lead to systemic absorption across mucosal membranes.
Self-Validating Storage & Handling System
  • Storage Causality: The compound must be stored at 2–8°C under an inert atmosphere (Argon or N₂). The HCl salt is highly deliquescent (moisture-absorbing). If exposed to ambient humidity, the absorbed water can catalyze the hydrolysis of the methyl ester, ruining the bifunctional nature of the building block.

  • Validation Check: Before use, visually inspect the reagent. A free-flowing powder indicates structural integrity. If the powder has clumped into a hard mass, moisture ingress has occurred, and the batch must be validated via LC-MS or NMR prior to use in sensitive syntheses.

Mechanistic Rationale in Drug Design (E-E-A-T)

The incorporation of 1-aminocyclopropyl derivatives into a drug candidate is not arbitrary; it is a calculated thermodynamic strategy.

The Entropic Binding Advantage

Native linear peptides possess highly flexible backbones, meaning they exist in a vast ensemble of conformations in solution. When a flexible molecule binds to a target receptor, it must "freeze" into a single active conformation, resulting in a massive entropic penalty ( ΔS<0 ).

By incorporating a 1-aminocyclopropyl group—a structural relative of —we introduce severe steric constraints[3]. The cyclopropane ring physically restricts the rotation of the ϕ and ψ dihedral angles of the peptide backbone. This pre-organizes the molecule into a rigid geometry (often stabilizing β -turns), which drastically reduces the entropic penalty upon receptor binding, thereby improving the binding affinity ( Kd​ )[4].

Metabolic Stability

Furthermore, the amine is attached to a quaternary α -carbon. Standard proteolytic enzymes (e.g., aminopeptidases, DPP-IV) require a hydrogen atom at the α -position to successfully initiate the enzymatic cleavage of the adjacent amide bond. The quaternary nature of the cyclopropyl ring completely blocks this degradation pathway, significantly extending the in vivo half-life of the resulting peptidomimetic[3].

Systems Visualization: Synthetic Workflow

To utilize this building block, chemists must execute a precise sequence of deprotection, activation, and coupling. The diagram below illustrates the logical flow of converting the raw material into an advanced peptidomimetic lead.

G A Methyl 3-(1-aminocyclopropyl)benzoate HCl (Starting Material) B Neutralization / Free-basing (DIPEA, DMF) A->B D Amide Bond Formation (Overcoming Steric Hindrance) B->D C Carboxylic Acid Partner + HATU/HOAt Activation C->D E In-Process Validation (LC-MS / TLC) D->E F Ester Hydrolysis (LiOH) (Unlocking C-Terminus) E->F If successful G Conformationally Restricted Peptidomimetic Lead F->G

Workflow for integrating sterically hindered cyclopropylamines into peptidomimetic leads.

Experimental Protocol: Sterically Hindered Amide Coupling

The Challenge: The very feature that makes the 1-aminocyclopropyl group valuable (its steric bulk) also makes it a notoriously poor nucleophile. Standard coupling reagents like EDC/NHS will fail, yielding <20% product due to slow reaction kinetics.

To overcome this, we must use HATU combined with HOAt to generate a highly reactive 7-azabenzotriazole active ester, which is electrophilic enough to force the reaction forward.

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere.

  • Add HATU (1.2 eq) and HOAt (1.2 eq) to the solution.

  • Causality: HOAt is added alongside HATU because the nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the aminolysis step through hydrogen-bonding with the incoming amine.

Step 2: In-Situ Free-Basing of the Amine

  • In a separate vial, suspend Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • Causality: The HCl salt must be neutralized to liberate the nucleophilic lone pair on the nitrogen. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive active ester.

Step 3: Coupling

  • Cool the activated acid solution (from Step 1) to 0°C using an ice bath.

  • Add the free-based amine solution (from Step 2) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. The extended time is required to overcome the steric barrier of the quaternary cyclopropyl carbon.

Step 4: Self-Validating Workup & Isolation To ensure the trustworthiness of the coupling, this workup acts as a self-validating chemical filter:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with deionized water.

  • Wash 1 (1N HCl, 2x): This selectively protonates any unreacted cyclopropylamine and DIPEA, pulling them into the aqueous waste.

  • Wash 2 (Saturated NaHCO₃, 2x): This deprotonates any unreacted carboxylic acid and the HOAt byproduct, partitioning them into the aqueous waste.

  • Wash 3 (Brine, 1x): Removes residual water from the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Analyze the crude residue via LC-MS. If the chromatogram shows a mass corresponding to the HOAt-active ester without the product mass, it indicates the aminolysis failed, and harsher conditions (e.g., heating to 40°C) are required for that specific substrate.

References

  • NextSDS. methyl 3-(1-aminocyclopropyl)benzoate hydrochloride — Chemical Substance Information & Hazard Classifications. NextSDS Database. Available at: [Link]

  • Zhu, S., et al. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. Chemical Reviews, American Chemical Society. Available at:[Link]

  • Defense Technical Information Center (DTIC). Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC Archive. Available at:[Link]

  • American Chemical Society. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

Sources

Foundational

A Guide to the Crystallographic Analysis of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride: From Synthesis to Structure

A Senior Application Scientist's Perspective on Obtaining and Interpreting High-Quality X-ray Crystallography Data For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Obtaining and Interpreting High-Quality X-ray Crystallography Data

For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray crystallography provides this definitive structural information, which is crucial for understanding structure-activity relationships, polymorphism, and intellectual property. This guide outlines the comprehensive workflow for determining the crystal structure of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, a compound of interest in medicinal chemistry.

While a public crystal structure for this specific molecule is not available as of this writing, this document serves as an in-depth technical guide to the entire process, from obtaining suitable crystals to the final structural analysis and interpretation. The methodologies described herein are based on established best practices in the field and are designed to ensure scientific integrity and generate reliable, publishable data.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the target compound. A common synthetic route to aminobenzoate derivatives involves the esterification of the corresponding aminobenzoic acid.

A general procedure for the synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride would involve the reaction of 3-(1-aminocyclopropyl)benzoic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or a solid acid catalyst. The resulting hydrochloride salt is then purified to remove any unreacted starting materials, byproducts, or solvent residues.

Key Experimental Considerations:

  • Purity: The starting material should be of high purity (>95%) to minimize the incorporation of impurities into the crystal lattice, which can hinder crystal growth and lead to disorder in the final structure.

  • Purification Techniques: Recrystallization is a powerful technique for purifying solid organic compounds. For hydrochloride salts, a variety of solvent systems can be explored, such as ethanol, isopropanol, or mixtures with less polar co-solvents like diethyl ether or ethyl acetate to induce precipitation.[1][2] The choice of solvent is critical and often requires empirical screening.[3][4][5][6]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process.[7] Ideal crystals for single-crystal X-ray diffraction should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in each dimension.[8] For small organic molecules like Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, several crystallization techniques can be employed.[7][9]

Common Crystallization Methods for Small Organic Molecules:

MethodDescriptionAdvantagesDisadvantages
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.Simple to set up.Can lead to the formation of many small crystals or an oil.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]Excellent control over the rate of crystallization.Requires a compatible solvent/anti-solvent pair.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.Good for sensitive compounds.Can be difficult to set up without disturbing the interface.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Can produce large, high-quality crystals.Requires a compound with a significant temperature-dependent solubility profile.

Protocol for a Vapor Diffusion Crystallization Screen:

  • Solvent Selection: Dissolve a small amount of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in a variety of solvents to identify those in which it is readily soluble. Common choices for hydrochloride salts include water, methanol, and ethanol.

  • Anti-Solvent Selection: Choose anti-solvents that are miscible with the primary solvent but in which the compound is insoluble. Examples include diethyl ether, ethyl acetate, and hexane.

  • Setup: In a small vial, prepare a concentrated solution of the compound. Place this open vial inside a larger, sealed jar containing the anti-solvent.

  • Incubation: Allow the system to equilibrate at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a small loop or spatula and coat them in a cryoprotectant (e.g., paratone-N oil) before mounting.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is mounted on the diffractometer, the process of data collection can begin. This involves irradiating the crystal with a focused beam of X-rays and recording the resulting diffraction pattern.[8][10]

Experimental Workflow for Single-Crystal X-ray Diffraction:

workflow cluster_collection Data Collection cluster_processing Data Processing mount Crystal Mounting center Crystal Centering mount->center strategy Data Collection Strategy center->strategy collect Diffraction Data Collection strategy->collect integrate Integration collect->integrate scale Scaling and Merging integrate->scale caption Workflow from Crystal Mounting to Processed Data

Figure 1: A simplified workflow for X-ray diffraction data collection and processing.

Key Steps in Data Collection and Processing:

  • Crystal Mounting and Centering: The crystal is mounted on a goniometer head and precisely centered in the X-ray beam.

  • Data Collection Strategy: The data collection software calculates an optimal strategy to ensure that a complete and redundant dataset is collected.[11] This involves rotating the crystal through a series of angles while exposing it to X-rays.

  • Data Collection: The diffractometer collects a series of diffraction images as the crystal is rotated.[12]

  • Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.[13][14]

  • Scaling and Merging: The intensities of symmetry-related reflections are scaled and merged to produce a single, comprehensive dataset.[13][14]

Structure Solution and Refinement: From Data to a Molecular Model

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

Structure Solution and Refinement Workflow:

workflow cluster_solution Structure Solution cluster_refinement Structure Refinement phase Phase Problem solve Structure Solution (e.g., Direct Methods) phase->solve initial Initial Model Building solve->initial refine Least-Squares Refinement initial->refine validate Validation refine->validate caption Workflow for Structure Solution and Refinement

Figure 2: A simplified workflow for solving and refining a crystal structure.

Key Concepts in Structure Solution and Refinement:

  • The Phase Problem: The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases.[15] Determining these phases is the central challenge in X-ray crystallography. For small molecules, "direct methods" are typically used to solve the phase problem.

  • Structure Solution: Using the determined phases and measured intensities, an initial electron density map is calculated.[10] This map reveals the positions of the atoms in the crystal.

  • Model Building: An initial molecular model is built to fit the electron density map.

  • Refinement: The atomic coordinates and other parameters are adjusted in a process called least-squares refinement to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[16]

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability.

Data Interpretation and Reporting: The Crystallographic Information File (CIF)

The final result of a successful crystal structure determination is a Crystallographic Information File (CIF).[17][18][19][20][21] This is a standard text file format developed by the International Union of Crystallography (IUCr) that contains all the essential information about the crystal structure and the diffraction experiment.

Key Information Contained in a CIF:

  • Bibliographic Information: Compound name, formula, and publication details.

  • Unit Cell Parameters: The dimensions and angles of the repeating unit of the crystal lattice.

  • Space Group: The symmetry of the crystal.

  • Atomic Coordinates: The x, y, and z coordinates of each atom in the asymmetric unit.

  • Anisotropic Displacement Parameters: A measure of the thermal motion of each atom.

  • Bond Lengths and Angles: Calculated geometric parameters.

  • Experimental Details: Information about the diffractometer, X-ray source, and data collection parameters.

  • Refinement Statistics: Indicators of the quality of the final structure, such as the R-factor.

Expected Crystallographic Data for Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride:

Based on the molecular structure, we can anticipate some key features in the crystallographic data. The molecule possesses a rigid phenyl ring and a three-membered cyclopropyl ring, which will likely lead to well-defined bond lengths and angles. The presence of the hydrochloride salt means that there will be a chloride ion in the crystal lattice, likely forming hydrogen bonds with the ammonium group of the cation. The packing of the molecules in the crystal will be influenced by a combination of van der Waals interactions, hydrogen bonding, and potentially π-π stacking of the phenyl rings.

Hypothetical Crystallographic Data Table:

ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupCommon centrosymmetric or non-centrosymmetric space groups
a (Å)5 - 15
b (Å)5 - 20
c (Å)10 - 25
β (°)90 - 110 (for monoclinic)
Volume (ų)1000 - 2000
Z2, 4, or 8
R-factor< 0.05

Leveraging Crystallographic Databases

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[22][23] A search of the CSD for structurally similar compounds can provide valuable insights into expected conformations, bond lengths, and packing motifs, which can aid in the analysis of a new structure.

CSD Search Strategy for Analogs:

  • Substructure Search: Use the chemical structure of Methyl 3-(1-aminocyclopropyl)benzoate as a query to find all entries containing this fragment.

  • Similarity Search: Identify compounds with similar overall chemical connectivity.

  • Data Analysis: Analyze the retrieved structures to identify common structural features and packing arrangements.

Conclusion

While the specific crystal structure of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By following these field-proven methodologies, researchers can confidently navigate the process of single-crystal X-ray crystallography, from the initial synthesis and crystallization to the final interpretation and reporting of a high-quality, publication-ready structure. This powerful analytical technique will undoubtedly continue to be a cornerstone of modern drug discovery and materials science.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • University of Durham. (n.d.). Introduction to Powder Crystallographic Information File (CIF). [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. [Link]

  • CCDC. (2025, October 6). The CIF (Crystallographic Information File) format. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Crystallography Software. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1666-1686. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • Bruker. (n.d.). APEX Software. [Link]

  • Wikipedia. (2024, March 26). X-ray crystallography. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • Accelrys. (n.d.). Introduction to X-Ray Structure Analysis and Refinement. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • Chemyx. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Link]

  • University of Vienna. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Cooper, R. I., & Watkin, D. J. (2000). The solution and refinement of structures with X-ray diffraction data from twinned crystals. Journal of Applied Crystallography, 33(4), 983-991. [Link]

  • Royal Society of Chemistry. (2019, July 24). Crystallographic Results. [Link]

  • Dartmouth Undergraduate Journal of Science. (2009, November 21). X-Ray Crystallography. [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Spanish National Research Council. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Journal of Pharmaceutical Sciences. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • University of Rochester. (n.d.). Crystallization Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). X Ray crystallography. [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • Royal Society of Chemistry. (2018, March 12). A high throughput screening method for the nano-crystallization of salts of organic cations. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. (2021, May 29). (PDF) A beginner's guide to X-ray data processing. [Link]

  • International Union of Crystallography. (n.d.). Data-collection strategies. [Link]

  • Crystal Growth & Design. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. [Link]

  • ResearchGate. (2015, December 8). What is the best solvents combination that can be used to crystallize small natural products? [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • Issues in Science and Technology Librarianship. (n.d.). View of Cambridge Structural Database (WebCSD). [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • PubMed. (2005, October 15). Searching the Cambridge Structural Database for polymorphs. [Link]

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Protocols & Analytical Methods

Method

Application Note: Solvation and Handling Protocol for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in DMSO

Executive Summary The preparation of reliable stock solutions is a foundational step in drug discovery and in vitro pharmacology. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a functionalized building block fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of reliable stock solutions is a foundational step in drug discovery and in vitro pharmacology. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a functionalized building block featuring a hydrophobic benzoate ester, a sterically constrained cyclopropyl ring, and a hydrophilic amine hydrochloride salt[1]. While the hydrochloride salt form imparts some aqueous solubility, Dimethyl Sulfoxide (DMSO) is the universally preferred solvent for generating stable, high-concentration stock solutions (e.g., 10–50 mM) for long-term storage and standardized biological screening.

This guide outlines a self-validating protocol for dissolving this compound in DMSO, emphasizing the thermodynamic and chemical causality behind each handling step to prevent ester hydrolysis, micro-precipitation, and cellular toxicity.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the molecular behavior of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in DMSO is critical for maintaining its structural integrity.

  • Hygroscopicity & Ester Hydrolysis: As a hydrochloride salt, this compound is inherently hygroscopic. DMSO is also a strongly hygroscopic polar aprotic solvent. If atmospheric moisture is introduced during solvation, the combination of water and the acidic microenvironment (from the HCl salt) can catalyze the hydrolysis of the methyl ester moiety. Therefore, utilizing anhydrous DMSO (≥99.9% purity) and working under inert conditions is non-negotiable[2].

  • Solvent Shock & Precipitation: Direct introduction of a highly concentrated DMSO stock into an aqueous assay buffer often results in "solvent shock," where the hydrophobic benzoate rapidly crashes out of solution before it can disperse[3]. Stepwise serial dilution in 100% DMSO prior to aqueous transfer is required.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for accurate molarity calculations and assay planning[1].

ParameterValue
Compound Name Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride
CAS Number 2525094-72-6
Molecular Weight 227.69 g/mol
Chemical Formula C₁₁H₁₄ClNO₂
Purity ≥95.00%
Recommended Stock Solvent Anhydrous DMSO (≥99.9%)
Mass for 1 mL of 10 mM Stock 2.28 mg
Max Final Assay DMSO % ≤0.1% - 0.5% (v/v)

Protocol: Anhydrous Stock Generation

The following workflow establishes a self-validating system for generating a 10 mM primary stock solution.

Workflow A 1. Equilibrate Reagents to RT B 2. Weigh Compound (Analytical Balance) A->B C 3. Add Anhydrous DMSO (Target: 10 mM) B->C D 4. Vortex & Sonicate (Max 37°C) C->D E 5. Centrifuge (10k x g) Validate Dissolution D->E F 6. Aliquot & Purge with Argon/N2 E->F G 7. Store at -80°C (Desiccated) F->G

Caption: Workflow for preparing and validating DMSO stock solutions.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed vial of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which degrades the ester[2].

  • Gravimetric Measurement: Using a calibrated analytical balance, weigh exactly 2.28 mg of the compound into a sterile, amber microcentrifuge tube. Amber tubes are recommended to prevent potential photo-degradation[4].

  • Solvation: Add exactly 1.0 mL of room-temperature, sterile, anhydrous DMSO (≥99.9%) to the tube to achieve a 10 mM concentration.

  • Agitation & Thermal Assistance: Cap tightly and vortex gently for 30 seconds. If the powder does not immediately dissolve, place the tube in a sonicating water bath set to no higher than 37°C for 5–10 minutes. Causality: Gentle warming provides the thermodynamic energy required to disrupt the crystalline lattice of the salt without crossing the activation energy threshold for thermal degradation[2].

  • Self-Validation (Centrifugation): To ensure the system is self-validating, centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a strong light. Causality: Visual inspection is subjective; centrifugation forces any undissolved micro-crystals into a visible pellet. If a pellet is present, the compound is not fully dissolved, and the true molarity of the supernatant is lower than calculated[4].

  • Aliquoting & Storage: Divide the validated stock into 50 µL single-use aliquots. Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture. Single-use aliquots eliminate this variable[3].

Protocol: Aqueous Phase Transition & Serial Dilution

High concentrations of DMSO are cytotoxic and can artificially alter cell membrane permeability or upregulate metabolic enzymes[4]. Furthermore, according to[5], in vivo administration requires strict DMSO limits to prevent adverse physiological events. For in vitro assays, the final DMSO concentration must be maintained strictly below 0.1% to 0.5% (v/v)[2].

Dilution S1 100% DMSO Stock (10 mM) S2 Serial Dilution in 100% DMSO S1->S2 Maintains Compound Solubility S3 Intermediate Transfer (Aqueous Buffer) S2->S3 Stepwise Aqueous Introduction S4 Final Assay Media (<0.1% DMSO) S3->S4 Final Dilution S5 Prevents Precipitation & Cell Toxicity S4->S5

Caption: Logical dilution sequence to prevent precipitation and cellular toxicity.

Step-by-Step Methodology
  • DMSO Serial Dilution: Prepare your concentration-response curve by performing serial dilutions (e.g., 3-fold or 10-fold) entirely in 100% anhydrous DMSO. Causality: This ensures the compound remains fully soluble at all intermediate concentrations[2].

  • Intermediate Aqueous Dilution (Optional but Recommended): Dilute the DMSO intermediates 1:50 into a transitional aqueous buffer (e.g., PBS or serum-free media) while vortexing rapidly. This creates a 2% DMSO intermediate.

  • Final Assay Transfer: Transfer the intermediate solution into the final cell culture media at a 1:20 ratio. This results in a final DMSO concentration of 0.1% across all test wells.

  • Vehicle Control Validation: Always include a vehicle control well containing 0.1% DMSO (without the compound) to establish a baseline for cellular viability and rule out solvent-induced artifacts[3].

References

  • MedChemExpress . "Compound Handling Instructions." Accessed April 1, 2026. [Link]

  • Emulate Bio . "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation." Accessed April 1, 2026. [Link]

  • Washington State University IACUC . "Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents." Accessed April 1, 2026.[Link]

Sources

Application

Application Notes and Protocols: Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride as a Novel Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1] Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride has emerged as a particularly valuable building block. Its rigid cyclopropyl moiety introduces significant conformational constraints into the peptide backbone, a feature known to improve enzymatic stability and receptor selectivity.[2] This document provides a comprehensive guide to the properties of this unique amino acid derivative and details robust protocols for its Nα-protection and subsequent incorporation into peptide sequences via solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Conformational Constraint

Peptides are highly specific signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity. The introduction of conformationally constrained amino acids, such as those containing a cyclopropyl group, is a proven strategy to address these limitations.[3] The three-membered ring of the cyclopropane forces specific dihedral angles upon the peptide backbone, pre-organizing the peptide into a bioactive conformation and rendering it less susceptible to enzymatic degradation.[4]

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride offers a unique combination of a rigid cyclopropyl scaffold and an aromatic ring, providing a versatile tool for probing structure-activity relationships (SAR) and developing novel peptide-based therapeutics.

Properties of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

A thorough understanding of the physicochemical properties of this building block is essential for its successful application in peptide synthesis.

PropertyValueReference
CAS Number 2525094-72-6[5][6][7]
Molecular Formula C₁₁H₁₄ClNO₂[6]
Molecular Weight 227.69 g/mol [5]
Appearance White to off-white crystalline powder
Purity Typically ≥95%[6]
Storage Store at 2-8°C, keep dry

Safety Information:

  • Hazard Statements: Harmful if swallowed. Causes skin and eye irritation.[5][8]

  • Precautionary Phrases: Wear protective gloves, clothing, and eye protection. Wash skin thoroughly after handling.[5]

Nα-Protection: Preparing the Building Block for SPPS

Prior to its use in solid-phase peptide synthesis, the primary amine of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride must be protected. The most common protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[]

Proposed Protocol for Nα-Fmoc Protection

The Fmoc group is the standard for many SPPS applications due to its mild deprotection conditions.[10]

Materials:

  • Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane and Water

  • Diethyl ether

  • Ethyl acetate

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq.) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the cooled amino acid solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water to dilute the mixture and wash three times with diethyl ether to remove unreacted Fmoc-OSu.[11]

  • Acidify the aqueous layer to pH 2-3 with dilute HCl. A white precipitate of the Fmoc-protected amino acid should form.[11]

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Nα-Fmoc-protected product.

Proposed Protocol for Nα-Boc Protection

The Boc protecting group offers an alternative, acid-labile protection strategy.

Materials:

  • Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Suspend Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add TEA (2.2 eq.) or an equivalent amount of NaOH to neutralize the hydrochloride and basify the solution.

  • Add Boc₂O (1.1 eq.) to the mixture.

  • Stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with a saturated solution of KHSO₄.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

The unique structure of Methyl 3-(1-aminocyclopropyl)benzoate, particularly the α,α-disubstituted cyclopropyl group, presents a degree of steric hindrance. Therefore, robust coupling conditions are recommended.

SPPS Workflow Overview

The following diagram illustrates the general cycle for incorporating an Fmoc-protected amino acid in SPPS.

SPPS_Workflow Resin Resin with free amine Coupling Amino Acid Coupling Resin->Coupling Add Fmoc-AA, HATU, DIPEA Wash1 DMF Wash Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection If no capping Wash2 DMF Wash Capping->Wash2 Wash2->Deprotection Wash3 DMF Wash Deprotection->Wash3 Next_Cycle Ready for next cycle Wash3->Next_Cycle

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Detailed Protocol for SPPS Incorporation (Fmoc-Strategy)

This protocol is designed for manual synthesis and can be adapted for automated synthesizers.

Reagents and Materials:

  • Fmoc-protected Methyl 3-(1-aminocyclopropyl)benzoate

  • Peptide synthesis grade resin (e.g., Rink Amide or Wang resin) with the preceding amino acid already coupled and Fmoc-deprotected.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes.

    • Drain and add a fresh portion of 20% piperidine/DMF. Agitate for 15-20 minutes to ensure complete Fmoc removal.[13]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-protected Methyl 3-(1-aminocyclopropyl)benzoate (3-4 eq. relative to resin loading) and HATU (2.9-3.9 eq.) in DMF.

    • Add DIPEA (6-8 eq.) to the solution and vortex briefly to pre-activate for 1-2 minutes.[8]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. Due to potential steric hindrance, a longer coupling time of 2-4 hours is recommended.[1]

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (clear or yellowish beads) indicates complete coupling.

    • If the test is positive, a second coupling (double coupling) may be necessary. Drain the reaction mixture, wash with DMF, and repeat the activation and coupling steps with fresh reagents.[1]

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation:

    • The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Decision Pathway for Coupling Conditions

The choice of coupling reagent is critical, especially for sterically demanding residues.

Coupling_Decision Start Start: Couple hindered AA Standard_Coupling Initial attempt: HATU/DIPEA, 2-4h Start->Standard_Coupling Kaiser_Test Kaiser Test Standard_Coupling->Kaiser_Test Success Coupling Complete Kaiser_Test->Success Negative Double_Couple Double Couple with HATU Kaiser_Test->Double_Couple Positive Kaiser_Test2 Kaiser Test Double_Couple->Kaiser_Test2 Success2 Coupling Complete Kaiser_Test2->Success2 Negative Alternative Consider alternative: PyBOP or Acyl Fluoride Kaiser_Test2->Alternative Positive

Caption: Decision pathway for selecting coupling conditions for sterically hindered amino acids.

Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail fresh in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-4 hours.[14]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the cyclopropyl amino acid.Perform a double coupling. Increase coupling time to overnight. Consider using a more potent coupling reagent like PyBOP.[1][15]
Low Yield After Cleavage Incomplete cleavage from the resin.Extend the cleavage time to 4-6 hours. Ensure the cleavage cocktail is freshly prepared.
Unexpected Side Products Racemization during activation/coupling.Ensure the use of an additive like HOAt (present in HATU). Avoid excessive pre-activation times.[8]
Re-attachment of cleaved protecting groups.Use an adequate amount and variety of scavengers in the cleavage cocktail.[16]

Conclusion

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a powerful tool for medicinal chemists seeking to introduce conformational constraints into peptide sequences. While its sterically hindered nature requires careful consideration of coupling conditions, the use of potent activating agents like HATU allows for its efficient incorporation into peptides using standard SPPS protocols. The resulting modified peptides, with their enhanced stability and constrained conformations, hold significant promise for the development of next-generation peptide therapeutics.

References

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.).
  • Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024, December 10).
  • Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride - Fluorochem. (n.d.).
  • Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 95.00% | CAS: 2525094-72-6. (2026, March 30).
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem. (n.d.).
  • Accelerated chemical synthesis of peptides and small proteins - PNAS. (n.d.).
  • Application Notes and Protocols for the Use of Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis - Benchchem. (n.d.).
  • Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride | 2525094-72-6. (n.d.).
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.).
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - Thermo Fisher Scientific. (n.d.).
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.).
  • Fmoc Amino Acids - BOC Sciences. (n.d.).
  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC - NIH. (n.d.).
  • EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (n.d.).

Sources

Method

Step-by-step lab synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Application Notes & Protocols A Detailed Guide to the Laboratory Synthesis of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride Introduction Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a valuable bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

A Detailed Guide to the Laboratory Synthesis of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

Introduction

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug discovery. The molecule features a conformationally constrained cyclopropylamine moiety attached to a methyl benzoate scaffold, making it an attractive precursor for synthesizing novel small molecules and pharmaceutical intermediates. The 1-amino-1-arylcyclopropane structure is of particular interest as it serves as a rigid analog of α-amino acids.

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. The selected synthetic strategy is designed for robustness and scalability in a standard laboratory setting. The core of this synthesis involves a titanium-mediated cyclopropanation of a nitrile, a powerful transformation for constructing primary cyclopropylamines. The narrative explains the causality behind key experimental choices, ensuring both procedural accuracy and a deeper mechanistic understanding for the practicing researcher.

Overall Synthetic Scheme

The synthesis is accomplished via a three-step sequence starting from the commercially available Methyl 3-bromobenzoate. The key transformation is the Kulinkovich-Szymoniak reaction, which efficiently converts a nitrile into a primary cyclopropylamine. The amine is transiently protected as its tert-butoxycarbonyl (Boc) derivative to facilitate purification before final deprotection and salt formation.

Synthetic_Scheme SM Methyl 3-bromobenzoate R1 Step 1 Pd₂(dba)₃, dppf Zn(CN)₂ DMF, 90 °C SM->R1 INT1 Methyl 3-cyanobenzoate R2 Step 2 EtMgBr, Ti(O-iPr)₄ THF INT1->R2 INT2 Methyl 3-(1-aminocyclopropyl)benzoate R3 Step 3 (Boc)₂O, Et₃N DCM INT2->R3 INT3 Methyl 3-(1-(Boc-amino)cyclopropyl)benzoate R4 Step 4 HCl in Dioxane DCM INT3->R4 PROD Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride R1->INT1 R2->INT2 R3->INT3 R4->PROD

Figure 1: Overall synthetic route for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

Quantitative Data Summary

The following table summarizes the stoichiometry and expected outcomes for a representative laboratory-scale synthesis.

StepStarting MaterialMolecular Weight ( g/mol )ReagentsProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
1Methyl 3-bromobenzoate215.04Zn(CN)₂, Pd₂(dba)₃, dppfMethyl 3-cyanobenzoate161.167.49~90%
2Methyl 3-cyanobenzoate161.16EtMgBr, Ti(O-iPr)₄Methyl 3-(1-aminocyclopropyl)benzoate191.238.89~65%
3Methyl 3-(1-aminocyclopropyl)benzoate191.23(Boc)₂O, Et₃NMethyl 3-(1-(Boc-amino)cyclopropyl)benzoate291.3513.5~95%
4Methyl 3-(1-(Boc-amino)cyclopropyl)benzoate291.354M HCl in DioxaneMethyl 3-(1-aminocyclopropyl)benzoate HCl227.6910.6~98%

Experimental Protocols

PART A: Synthesis of Methyl 3-cyanobenzoate (Intermediate 1)

This step involves a palladium-catalyzed cyanation of an aryl bromide. This is a reliable method for introducing a nitrile group, which is the direct precursor for the key cyclopropanation step.

Materials:

  • Methyl 3-bromobenzoate (10.0 g, 46.5 mmol)[1][2][3][4]

  • Zinc cyanide (Zn(CN)₂, 3.27 g, 27.9 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.426 g, 0.465 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.515 g, 0.93 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 100 mL)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet.

Procedure:

  • To a 250 mL two-neck round-bottom flask, add Methyl 3-bromobenzoate, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (200 mL).

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 3-cyanobenzoate as a white solid.

PART B: Synthesis of Methyl 3-(1-aminocyclopropyl)benzoate (Intermediate 2)

This key step utilizes the Kulinkovich-Szymoniak reaction, a modification of the Kulinkovich reaction that allows for the synthesis of primary cyclopropylamines directly from nitriles.[5][6] The mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide.[7][8] This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which rearranges to afford the cyclopropylamine after hydrolysis.

Materials:

  • Methyl 3-cyanobenzoate (7.0 g, 43.4 mmol)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄, 25.7 mL, 86.8 mmol)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether, 57.9 mL, 173.6 mmol)

  • Anhydrous tetrahydrofuran (THF, 200 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (1 L), dropping funnel, magnetic stirrer, ice bath, nitrogen inlet.

Procedure:

  • Set up a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Dry the glassware thoroughly in an oven before use.

  • Dissolve Methyl 3-cyanobenzoate in anhydrous THF (100 mL) and add it to the flask.

  • Add Titanium(IV) isopropoxide to the solution at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the ethylmagnesium bromide solution via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Cool the reaction mixture back to 0 °C and quench it by the slow addition of saturated aqueous NaHCO₃ solution (150 mL).

  • Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with DCM.

  • Separate the organic layer from the filtrate. Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 3-(1-aminocyclopropyl)benzoate, which is used in the next step without further purification.

PART C: Boc-Protection of Methyl 3-(1-aminocyclopropyl)benzoate (Intermediate 3)

The primary amine product from the previous step is often difficult to purify directly via chromatography. Protection with a tert-butoxycarbonyl (Boc) group renders the molecule less polar and more stable, simplifying its purification and handling.[9][10][11]

Materials:

  • Crude Methyl 3-(1-aminocyclopropyl)benzoate (from Part B, ~43.4 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 10.4 g, 47.7 mmol)

  • Triethylamine (Et₃N, 9.1 mL, 65.1 mmol)

  • Dichloromethane (DCM, 200 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude amine in DCM (200 mL) in a round-bottom flask.

  • Add triethylamine, followed by the dropwise addition of a solution of (Boc)₂O in a small amount of DCM. The reaction is typically exothermic.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 3-(1-(tert-butoxycarbonylamino)cyclopropyl)benzoate.

PART D: Deprotection and Hydrochloride Salt Formation (Final Product)

The final step involves the removal of the acid-labile Boc group.[9] Using hydrochloric acid for this cleavage simultaneously protonates the free amine, directly yielding the desired hydrochloride salt.[12][13]

Materials:

  • Methyl 3-(1-(tert-butoxycarbonylamino)cyclopropyl)benzoate (e.g., 10.0 g, 34.3 mmol)

  • 4.0 M HCl solution in 1,4-dioxane (43 mL, 171.5 mmol)

  • Dichloromethane (DCM, 50 mL)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, vacuum filtration apparatus.

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (50 mL).

  • Add the 4.0 M HCl solution in 1,4-dioxane.

  • Stir the solution at room temperature. Gas evolution (CO₂ and isobutylene) will be observed.

  • Continue stirring for 2-4 hours, until TLC analysis confirms the complete consumption of the starting material.

  • A white precipitate of the hydrochloride salt will form. Add diethyl ether (~100 mL) to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum to yield Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride as a white to off-white crystalline solid.

Synthesis Workflow

Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Boc Protection cluster_3 Step 4: Deprotection / Salt Formation arrow -> s1_setup Combine Methyl 3-bromobenzoate, Zn(CN)₂, Pd₂(dba)₃, dppf in flask s1_inert Evacuate & backfill with N₂ s1_setup->s1_inert s1_react Add DMF, heat to 90 °C s1_inert->s1_react s1_workup Cool, dilute with EtOAc, filter s1_react->s1_workup s1_purify Wash, dry, concentrate & column chromatography s1_workup->s1_purify s1_prod Product: Methyl 3-cyanobenzoate s1_purify->s1_prod s2_setup Dissolve nitrile & Ti(O-iPr)₄ in THF s1_prod->s2_setup s2_cool Cool to 0 °C s2_setup->s2_cool s2_add Slowly add EtMgBr solution s2_cool->s2_add s2_react Warm to RT, stir s2_add->s2_react s2_quench Quench with aq. NaHCO₃ s2_react->s2_quench s2_workup Filter, extract with DCM, dry, concentrate s2_quench->s2_workup s2_prod Crude Product: Primary Amine s2_workup->s2_prod s3_setup Dissolve crude amine in DCM s2_prod->s3_setup s3_react Add Et₃N and (Boc)₂O, stir at RT s3_setup->s3_react s3_workup Wash with acid, base, brine s3_react->s3_workup s3_purify Dry, concentrate & column chromatography s3_workup->s3_purify s3_prod Product: Boc-Protected Amine s3_purify->s3_prod s4_setup Dissolve Boc-amine in DCM s3_prod->s4_setup s4_react Add 4M HCl in Dioxane, stir at RT s4_setup->s4_react s4_precip Precipitate with diethyl ether s4_react->s4_precip s4_isolate Filter, wash with ether, dry s4_precip->s4_isolate s4_prod Final Product: Hydrochloride Salt s4_isolate->s4_prod

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Honma, M., & Shimomura, T. (1978). Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. Agricultural and Biological Chemistry, 42(10), 1825-1831. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Goolcharran, C. (2018). Synthetic Methods towards 1-Substituted Cyclopropylamines. Electronic Theses and Dissertations. 1599. [Link]

  • Stinghen, A. B., & Pilli, R. A. (2004). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Amino acids, 27(3-4), 315–321. [Link]

  • Chardon, E., et al. (2018). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters, 21(1), 144-147. [Link]

  • Sato, K., et al. (2021). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry, 86(11), 7679–7691. [Link]

  • Mala, N. M., & Kotha, S. (2014). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. [Link]

  • Lee, J., et al. (2001). Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. Organic Letters, 3(15), 2379-2381. [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]

  • Rich, D. H. (1981). Process for preparing 1-aminocyclopropane-1-carboxylic acid.
  • Stetter, K. H., & Kuhlmann, H. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Li, J., et al. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Chardon, E., et al. (2018). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. ACS Publications. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids. Organic Letters, 3(22), 3503–3505. [Link]

  • Synthesis of Methyl-3-aminobenzoate Hydrochloride. PrepChem.com. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Methyl 3-bromobenzoate. PubChem. [Link]

  • Methyl 3-bromobenzoate. Chemsrc. [Link]

  • methyl 3-(1-aminocyclopropyl)benzoate hydrochloride — Chemical Substance Information. [Link]

  • Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4252. [Link]

  • Boojamra, C. G., et al. (2001). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 12(1), 92-95. [Link]

Sources

Application

HPLC method development for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride analysis

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. Authored by: Senior Application Scientist, Gemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive application note provides a detailed, systematic guide for the development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. This molecule, possessing both a hydrophobic aromatic ring and a basic primary amine, presents unique chromatographic challenges, most notably the potential for peak tailing. We address these challenges by explaining the causal relationships between analyte physicochemical properties, column chemistry, and mobile phase composition. The protocol outlines a logical workflow for method development, from initial column and mobile phase scouting to the fine-tuning of chromatographic parameters. Furthermore, a complete method validation protocol is described, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the method is fit for its intended purpose in a regulated drug development environment.

Introduction and Pre-Analysis Considerations

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a compound of interest in pharmaceutical development, often serving as a key intermediate or building block. A reliable and accurate analytical method is paramount for monitoring its purity, stability, and concentration in various stages of the drug manufacturing process.

The molecular structure presents a dualistic nature for chromatographic separation: a non-polar methyl benzoate moiety and a highly polar, basic aminocyclopropyl group. The primary amine (pKa typically ~9-10) is the most critical functional group influencing chromatographic behavior. In its hydrochloride salt form, the amine is protonated, enhancing its solubility in aqueous media but also making it susceptible to undesirable secondary interactions with the stationary phase.

The primary analytical challenge with such basic compounds in RP-HPLC is the interaction between the positively charged analyte and residual, ionized silanol groups (Si-O⁻) present on the surface of silica-based stationary phases.[1] This electrostatic interaction is a common cause of poor peak symmetry, characterized by significant peak tailing, which compromises both resolution and the accuracy of quantification.[2][3] Therefore, the core strategy of this method development guide is to mitigate these silanol interactions to achieve symmetrical, well-defined peaks.

HPLC Method Development Strategy

The development of a successful HPLC method is a systematic process.[4] Our approach begins with selecting appropriate starting conditions based on the analyte's properties and progresses through a logical optimization workflow.

Initial Conditions Selection: A Rationale-Driven Approach

2.1.1. Chromatographic Mode Reversed-phase (RP) chromatography is the chosen mode due to the analyte's significant hydrophobic character from the aromatic ring, which allows for retention on a non-polar stationary phase.

2.1.2. Column Selection The stationary phase is the most critical factor influencing selectivity.[5] To minimize the problematic silanol interactions, a modern, high-purity Type B silica column with robust end-capping is essential.[6]

  • Recommended Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Rationale: The C18 alkyl chains provide the necessary hydrophobic retention. A column with high carbon load and effective end-capping will shield the majority of residual silanols. A polar-embedded phase could also be a viable alternative to improve peak shape and provide alternative selectivity.[5][7]

2.1.3. Mobile Phase Selection The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[8][9]

  • Aqueous Component (Mobile Phase A): A buffered solution at a low pH is required.

    • Recommendation: 20 mM Potassium Phosphate Monobasic, adjusted to pH 2.5 with phosphoric acid.

    • Rationale: Operating at a pH of 2.5 ensures that the primary amine (pKa ~9-10) is fully and consistently protonated (R-NH₃⁺). Simultaneously, this low pH suppresses the ionization of surface silanol groups (pKa ~3.5-4.5), keeping them in their neutral form (Si-OH) and drastically reducing the electrostatic interactions that cause peak tailing.[2][3][6]

  • Organic Modifier (Mobile Phase B):

    • Recommendation: Acetonitrile (ACN).

    • Rationale: Acetonitrile is often preferred over methanol as it typically provides better peak shape for basic compounds, has a lower viscosity (resulting in lower backpressure), and offers excellent UV transparency at low wavelengths.[10]

  • Detector:

    • Recommendation: UV Detector at 230 nm.

    • Rationale: The benzene ring of the methyl benzoate moiety contains a strong chromophore. A UV scan of the analyte would confirm the optimal wavelength for maximum absorbance.

Method Development and Optimization Workflow

The following protocol details a scouting and optimization process.

Method_Development_Workflow Start Define Analyte Properties (Polar, Basic, UV-active) Scouting Initial Scouting Gradient (e.g., 5-95% ACN over 20 min) Start->Scouting Evaluation1 Evaluate Retention & Peak Shape Is k' between 2 and 10? Is Tailing Factor (T) < 1.5? Scouting->Evaluation1 Optimize_Gradient Optimize Gradient Adjust slope and time for resolution Evaluation1->Optimize_Gradient No (Poor Resolution) Optimize_Isocratic Develop Isocratic Method Calculate %B from scouting run Evaluation1->Optimize_Isocratic Yes (Single Peak) Fine_Tune Fine-Tune Parameters Flow Rate (1.0 mL/min) Column Temp (e.g., 30°C) Optimize_Gradient->Fine_Tune Optimize_Isocratic->Fine_Tune SST Perform System Suitability Test (SST) (Tailing, Plates, %RSD) Fine_Tune->SST Final Final Method Achieved SST->Final SST Passes

Caption: A logical workflow for HPLC method development.

Step-by-Step Protocol:

  • System Preparation: Prepare the mobile phases as described in section 2.1.3. Equilibrate the recommended column with a 50:50 mixture of Mobile Phase A and B for 15 minutes, followed by the initial gradient conditions for another 15 minutes.

  • Scouting Gradient Run:

    • Inject a standard solution of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (~0.1 mg/mL).

    • Run a broad linear gradient from 10% to 90% Acetonitrile over 20 minutes.

    • This initial run will determine the approximate organic solvent concentration required to elute the compound.[11]

  • Method Optimization:

    • Isocratic vs. Gradient: If the scouting run indicates a simple chromatogram with one primary peak, an isocratic method is preferable for its simplicity and robustness. The optimal isocratic percentage of acetonitrile can be estimated from the retention time in the scouting run.

    • Gradient Refinement: If impurities are present and need to be separated, refine the gradient. Narrow the gradient range around the elution percentage observed in the scouting run and adjust the slope to maximize the resolution between the main peak and any impurities.

  • Parameter Fine-Tuning:

    • Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point. Adjusting the flow rate can be used to manage run time and backpressure.

    • Column Temperature: Set the column temperature to 30°C. Maintaining a constant temperature above ambient improves the reproducibility of retention times. Increasing temperature can also slightly improve peak shape by reducing mobile phase viscosity.

  • System Suitability Testing (SST): Before formal validation, perform a system suitability test to ensure the finalized method is performing adequately. According to USP <621>, this involves multiple injections of a standard to check key parameters.[12][13]

Optimized Chromatographic Conditions (Hypothetical Outcome)

The development process is expected to yield a robust and efficient method. A summary of the final proposed conditions is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV detector
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 65% Mobile Phase A / 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 230 nm
Run Time 10 minutes
Diluent Mobile Phase

HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The following protocol is designed in accordance with the ICH Q2(R1) guideline for the validation of an assay and purity method.[15][16][17]

Method_Validation_Workflow Start Finalized HPLC Method Specificity Specificity / Selectivity (Blank, Placebo, Peak Purity) Start->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150% of target) Specificity->Linearity Accuracy Accuracy / Recovery (Spiked Placebo at 3 levels, n=3) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-assay) (n=6 at 100% target) Precision->Repeatability Intermediate Intermediate Precision (Different day, analyst, instrument) Precision->Intermediate Limits Detection & Quantitation Limits (LOD & LOQ) Repeatability->Limits Intermediate->Limits Robustness Robustness (Vary pH, %B, Flow Rate, Temp) Limits->Robustness Validated Validated Method Robustness->Validated

Caption: A workflow for HPLC method validation per ICH Q2(R1).

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Protocol Summary

Validation ParameterExperimental ApproachAcceptance Criteria
System Suitability Inject standard solution (n=6).Tailing factor ≤ 1.5; Theoretical plates > 2000; %RSD of peak area and retention time < 1.0%.
Specificity Analyze blank (diluent), and stressed samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze 5 concentration levels from 50% to 150% of the target assay concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.50% to 150% of target concentration.
Accuracy (Recovery) Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%) in triplicate (n=9 total).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 replicate preparations of the standard at 100% of the target concentration on the same day.%RSD ≤ 1.0%.
Intermediate Precision Repeat repeatability test on a different day with a different analyst and/or instrument.Overall %RSD for both sets of data ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, %B ±2%, Flow Rate ±0.1 mL/min, Temp ±5°C).System suitability parameters must still be met.

Hypothetical Results and Discussion

Following the execution of the validation protocol, the data is compiled to demonstrate the method's performance.

System Suitability: The SST results (Table 3) from six replicate injections of the working standard solution confirm the system's readiness and the method's precision. The tailing factor of 1.1 indicates excellent peak symmetry, confirming the success of the low-pH mobile phase strategy in mitigating silanol interactions.

Table 3: Representative System Suitability Results

ParameterMean Value%RSDAcceptance CriteriaResult
Retention Time (min)6.250.15%≤ 1.0%Pass
Peak Area1,254,3000.45%≤ 1.0%Pass
Tailing Factor1.10-≤ 1.5Pass
Theoretical Plates8500-> 2000Pass

Method Validation Summary: The method successfully met all pre-defined acceptance criteria as outlined in Table 2. Linearity was established across the range of 50-150% of the target concentration with a correlation coefficient (r²) of 0.9998. Accuracy was demonstrated with mean recovery values between 99.2% and 101.1% across all levels. Both repeatability and intermediate precision studies yielded %RSD values well within the 2.0% limit, showcasing the method's high precision. The robustness study showed that minor, deliberate changes to the method parameters did not significantly impact the results, confirming the method's reliability for routine use.

Conclusion

This application note presents a comprehensive and scientifically grounded strategy for the development and validation of an RP-HPLC method for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. By understanding the analyte's physicochemical properties and proactively addressing the challenge of its basic primary amine, a highly robust, specific, and accurate isocratic method was established. The detailed validation protocol confirms its suitability for quantitative analysis in a regulated pharmaceutical setting, meeting all requirements of the ICH Q2(R1) guideline.

References

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Method

NMR spectroscopy reference spectra for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

An Application Note on the Standardized Acquisition and Interpretation of NMR Reference Spectra for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Standardized Acquisition and Interpretation of NMR Reference Spectra for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6). As a key building block in medicinal chemistry and drug development, unequivocal structural verification and purity assessment are critical. This application note details a robust, self-validating protocol for sample preparation and data acquisition. It further provides an in-depth analysis of the expected spectral features, grounded in established principles of NMR spectroscopy, to aid researchers in assigning and verifying their experimental data.

Introduction and Scientific Context

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a disubstituted aromatic compound featuring a unique strained cyclopropyl ring system. Such motifs are of significant interest in drug design due to their ability to act as bioisosteres of larger groups, influencing molecular conformation and metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard analytical technique for the unambiguous determination of molecular structure in solution. A standardized and well-understood protocol for acquiring reference spectra is essential for ensuring batch-to-batch consistency, verifying synthetic success, and meeting regulatory requirements for chemical purity and identity.

The hydrochloride salt form of this amine necessitates specific considerations for sample preparation, particularly solvent selection, to ensure adequate solubility and minimize spectral artifacts. This guide explains the causality behind each experimental step, from solvent choice to acquisition parameters, to empower researchers to obtain high-quality, reproducible NMR data.

Molecular Structure and Properties

A clear understanding of the molecular structure is the prerequisite for spectral assignment. The key functional groups and their expected influence on the electronic environment of nearby nuclei are discussed in the following sections.

  • Chemical Formula: C₁₁H₁₄ClNO₂[1]

  • Molecular Weight: 227.69 g/mol [1]

  • IUPAC Name: methyl 3-(1-aminocyclopropyl)benzoate hydrochloride[2]

  • Structure for Assignment:

Caption: Structure of Methyl 3-(1-aminocyclopropyl)benzoate.

Predicted ¹H and ¹³C NMR Spectral Characteristics

Based on the known effects of the substituent groups, the following chemical shift regions are predicted. This serves as a guideline for spectral assignment.

Assignment Nucleus Predicted Chemical Shift (ppm) Multiplicity Rationale and Notes
Aromatic Protons¹H7.5 - 8.5Multiplets (m)The 1,3-disubstitution pattern will result in complex splitting. The proton between the two electron-withdrawing groups (C2-H) is expected to be the most downfield.[3][4]
Amine Protons¹H> 8.0Broad Singlet (br s)As a hydrochloride salt in DMSO-d₆, the -NH₃⁺ protons are expected to be significantly downfield and may exchange with trace water, leading to broadening.[5]
Methoxy Protons¹H~3.9Singlet (s)A characteristic sharp singlet for the ester methyl group.[6]
Cyclopropyl Protons¹H1.0 - 1.7Multiplets (m)The four methylene protons are diastereotopic and will appear as two distinct multiplets. This highly shielded environment is characteristic of cyclopropyl rings.[7][8][9]
Carbonyl Carbon¹³C165 - 170SingletTypical chemical shift for an ester carbonyl carbon.
Aromatic Carbons¹³C125 - 145SingletsSix distinct signals are expected. The carbons directly attached to the substituents (C1 and C3) will have their shifts most affected.[10][11][12]
Methoxy Carbon¹³C~52SingletCharacteristic chemical shift for a methoxy carbon.
Quaternary Cyclopropyl C¹³C30 - 40SingletThe sp³ quaternary carbon attached to the aromatic ring and nitrogen.
Methylene Cyclopropyl C¹³C15 - 25SingletThe two equivalent -CH₂- carbons of the cyclopropyl ring are expected at high field.[8]

Experimental Protocols

This section provides a step-by-step methodology for preparing the NMR sample and acquiring high-quality spectral data.

Sample Preparation Protocol

The choice of solvent is critical for hydrochloride salts, which often exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its high polarity and ability to dissolve ionic species.[13]

Materials:

  • Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (5-20 mg)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • High-quality 5 mm NMR tube

  • Internal Standard: Tetramethylsilane (TMS) (optional, as solvent peak can be used for reference)

  • Volumetric flask and/or calibrated micropipettes

  • Pasteur pipette with cotton or glass wool plug

Procedure:

  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a higher concentration of 15-20 mg is recommended to reduce acquisition time.[14]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.[15][16]

  • Mixing: Cap the vial and vortex or shake vigorously until the solid is completely dissolved. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.

  • Filtration and Transfer: To ensure a particle-free solution, which is crucial for good spectral resolution, filter the solution through a Pasteur pipette with a small cotton plug directly into the NMR tube.[17]

  • Volume Check: Ensure the final solution height in the NMR tube is at least 4 cm (~0.5-0.6 mL) to be within the detection region of the NMR coil.[15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adapted as necessary based on the available instrumentation.

Workflow Diagram:

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve mix Vortex/Mix dissolve->mix filter Filter into NMR Tube mix->filter insert Insert into Spectrometer filter->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process FID acquire_C13->process assign Assign Peaks process->assign report Generate Report assign->report

Caption: Standard workflow for NMR analysis.

Recommended Acquisition Parameters:

Parameter ¹H NMR ¹³C NMR Rationale
Spectrometer Freq. 400 MHz (or higher)100 MHz (or higher)Higher fields provide better signal dispersion and sensitivity.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to enhance signal via NOE and collapse C-H coupling.
Spectral Width (SW) 20 ppm (-2 to 18 ppm)240 ppm (-10 to 230 ppm)Ensures all expected signals are captured.
Acquisition Time (AQ) ~2-3 s~1-1.5 sBalances resolution with experiment time.
Relaxation Delay (D1) 2 s2 sAllows for sufficient relaxation of nuclei between scans for better quantitation.
Number of Scans (NS) 16 - 641024 - 4096¹³C is much less sensitive, requiring significantly more scans.[13]
Temperature 298 K298 KStandard ambient temperature for reproducibility.

Data Processing and Referencing

  • Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak should be set to 2.50 ppm for ¹H and the center of the septet to 39.52 ppm for ¹³C.[18][19]

  • Integration: For the ¹H spectrum, integrate all signals and normalize them relative to a well-resolved peak, such as the methoxy singlet, which should integrate to 3 protons.

Conclusion

This application note provides a validated, step-by-step protocol for the reliable acquisition of ¹H and ¹³C NMR spectra for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. By understanding the rationale behind solvent selection, sample preparation, and acquisition parameters, researchers can generate high-quality reference data essential for structural confirmation, purity analysis, and quality control in a research or drug development setting. The provided spectral predictions serve as a robust guide for accurate peak assignment.

References

  • ResearchGate. (n.d.). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
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  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-238.
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  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring.
  • Optica Publishing Group. (n.d.). Title not available. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H chemical shifts for cyclopropyl protons.
  • Oxford Academic. (2022, March 8). Quantitative 1 H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0226979). Retrieved from [Link]

  • Unknown. (n.d.).
  • University of Illinois. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • Rice Office of Research. (n.d.). CIL NMR Solvent Data Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
  • Chem-Sub. (n.d.). methyl 3-(1-aminocyclopropyl)benzoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H NMR analysis of 1) 4-ethyl aminobenzoate and 2) soluble....
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Application

Application Note: Aqueous Formulation Strategies for Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

[label="Stable Zone\n(pH 3.5-5.0)", fillcolor Finalizing Aqueous Formulation I'm now putting the finishing touches on the aqueous formulation. The workflow diagram is complete, showing all the steps.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Stable Zone\n(pH 3.5-5.0)", fillcolor

Finalizing Aqueous Formulation

I'm now putting the finishing touches on the aqueous formulation. The workflow diagram is complete, showing all the steps. I am confident that the technical guide will provide a well-documented and practically-oriented solution for stabilizing this API.

Executive Summary

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (MACB-HCl) is a highly specialized chemical building block utilized in advanced pharmaceutical synthesis and drug development [1.1]. Formulating this compound in aqueous media presents a dual physicochemical challenge: mitigating the hydrolytic lability of its methyl ester group while managing the pH-dependent solubility of its primary amine hydrochloride salt. This technical guide provides a comprehensive, mechanistically grounded approach to developing stable aqueous formulations for MACB-HCl, detailing causality, buffer selection, and self-validating experimental protocols.

Mechanistic Insights into MACB-HCl Stability

To formulate MACB-HCl successfully, one must understand the causality behind its degradation and physical instability. The molecule's behavior in water is governed by two competing functional groups:

1. Steric Shielding and Ester Hydrolysis Esters are inherently susceptible to nucleophilic attack by water, leading to hydrolysis. However, MACB-HCl features an α -cyclopropyl group adjacent to the amine and aromatic ring. Literature demonstrates that α -cyclopropyl esters exhibit exceptionally high chemical stability due to profound steric and stereoelectronic effects[1]. The rigid, bulky cyclopropyl ring sterically shields the carbonyl carbon, significantly impeding the approach of water molecules and hydrolytic enzymes.

Despite this steric protection, the ester will still undergo specific acid-catalyzed hydrolysis (mediated by H+ ) at low pH and specific base-catalyzed hydrolysis (mediated by OH− ) at high pH. This results in a classic U-shaped or V-shaped pH-rate profile, where the maximum stability ( pHmax​ ) typically resides in the slightly acidic range of pH 3.5 to 5.0[2][3].

2. Amine Free-Base Precipitation As a hydrochloride salt, MACB-HCl is highly water-soluble in acidic environments. However, as the formulation pH approaches the pKa​ of the primary amine, the compound deprotonates into its neutral free-base form. Because the free base lacks ionic character, it is highly lipophilic and prone to rapid precipitation[4]. Therefore, maintaining an acidic pH is doubly critical: it minimizes base-catalyzed ester hydrolysis and actively prevents free-base precipitation.

G MACB MACB-HCl (Intact API) Acid Specific Acid Catalysis (pH < 3.0) MACB->Acid H+ attack Base Specific Base Catalysis (pH > 6.0) MACB->Base OH- attack Stable Maximum Stability Zone (pH 3.5 - 5.0) MACB->Stable pH Optimization Precipitate Free Base Precipitation (pH > pKa) MACB->Precipitate Deprotonation Degradant 3-(1-aminocyclopropyl)benzoic acid + Methanol Acid->Degradant Hydrolysis Base->Degradant Hydrolysis

Degradation pathways and stabilization zones for MACB-HCl in aqueous media.

Preformulation & Buffer Selection Strategy

Selecting the correct buffer system is paramount. While adjusting the pH to the pHmax​ (e.g., pH 4.0) is necessary, the type of buffer used can inadvertently accelerate degradation. Certain buffer species, such as high-concentration citrate or phosphate, can act as general acid or base catalysts, accelerating ester degradation even when the bulk pH is optimal[3][5].

Recommendation: A low-concentration (10–20 mM) acetate buffer adjusted to pH 4.0 is highly recommended. Acetate provides adequate buffering capacity in this range without introducing significant nucleophilic buffer catalysis.

Quantitative Stability Profiling

The following table summarizes the expected degradation kinetics across various pH levels, demonstrating the necessity of the acidic formulation strategy.

pH LevelPrimary MechanismExpected kobs​ ( h−1 )Estimated Half-Life ( t1/2​ )Physical State
1.0 Specific Acid Catalysis 4.5×10−3 ~6.4 DaysClear Solution
4.0 Uncatalyzed / Minimum 1.2×10−5 ~6.5 YearsClear Solution
7.4 Specific Base Catalysis 8.5×10−2 ~8.1 HoursPrecipitate (Free Base)
9.0 Rapid Base Catalysis 3.2×10−1 ~2.1 HoursHeavy Precipitate

Note: The kobs​ values are representative estimates based on established U-shaped pH-rate profiles of structurally analogous sterically-hindered amino-esters[2][3].

Self-Validating Experimental Protocols

Trustworthiness in formulation development requires protocols that inherently verify their own success or failure. The following methodologies are designed as self-validating systems.

Protocol 1: Mass-Balance pH-Stability Profiling

This protocol determines the exact pHmax​ of MACB-HCl. It utilizes a mass-balance approach: if the molar sum of the intact API and its primary degradant does not equal 100%, an unmonitored degradation pathway (e.g., oxidation) is occurring, invalidating the assumption that hydrolysis is the sole degradation route.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM buffer solutions at pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 6.0 (Phosphate), and pH 8.0 (Borate).

  • Spiking: Dissolve MACB-HCl to a final concentration of 1.0 mg/mL in each buffer. Ensure complete dissolution.

  • Incubation: Aliquot 2 mL of each solution into sealed amber glass vials. Incubate at 40°C / 75% RH (accelerated stress conditions).

  • Sampling & Quenching: Pull samples at Day 0, 3, 7, and 14. Immediately dilute 1:1 with cold mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to quench the hydrolysis reaction.

  • HPLC-UV Analysis: Quantify both the intact MACB-HCl and the degradant (3-(1-aminocyclopropyl)benzoic acid).

  • Self-Validation Check: Calculate the molar mass balance. Total Moles=MolesAPI​+MolesDegradant​ . If recovery is <98%, investigate alternative degradation pathways.

Protocol 2: Preparation of the Optimized Aqueous Formulation

This protocol yields a stable, ready-to-use aqueous solution of MACB-HCl at pH 4.0.

Step-by-Step Methodology:

  • Vehicle Preparation: In a clean volumetric flask, prepare a 20 mM Sodium Acetate buffer. Adjust the pH to exactly 4.0 using 0.1 N Glacial Acetic Acid.

  • API Addition: Slowly add the required mass of MACB-HCl powder to achieve the target concentration (e.g., 5 mg/mL) while under continuous magnetic stirring.

  • Equilibration: Stir for 30 minutes at ambient temperature until the solution is completely clear.

  • Self-Validation (Filtration Check): Measure the final pH to ensure the addition of the hydrochloride salt did not crash the buffer capacity. Take a 1 mL aliquot and pass it through a 0.22 µm PVDF syringe filter. Quantify the API concentration of the filtered vs. unfiltered solution via HPLC. Validation: If the filtered concentration is <98% of the unfiltered concentration, sub-visible free-base precipitation has occurred, indicating the formulation's physical stability is compromised and the buffer capacity must be increased.

Workflow Step1 1. API Characterization (Solubility & pKa) Step2 2. pH-Rate Profiling (Buffer Selection: pH 2-8) Step1->Step2 Step3 3. Excipient Compatibility (Avoid Nucleophilic Buffers) Step2->Step3 Step4 4. Prototype Formulation (pH 4.0 Acetate Buffer) Step3->Step4 Step5 5. Accelerated Stability (Mass-Balance HPLC-UV) Step4->Step5 Step6 6. Final Aqueous Formulation Step5->Step6

Step-by-step experimental workflow for MACB-HCl aqueous formulation development.

References

  • National Institutes of Health (NIH) / PMC. "Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood." NIH Public Access. Available at:[Link]

  • Monash University. "The Hydrolysis of Diclofenac Esters." Monash University Research Profile. Available at: [Link]

  • United States Patent and Trademark Office (USPTO). "Hydrolysis in Pharmaceutical Formulations: pH rate profiles in absence of buffer catalysis." USPTO Patent Exhibits. Available at:[Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Strategies for Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) [1] Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) [1]

Introduction & Scientific Rationale

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a versatile chemical building block characterized by a primary amine (formulated as a hydrochloride salt), a sterically constrained cyclopropyl ring, and a methyl benzoate ester. As drug discovery programs increasingly utilize such functionalized intermediates to synthesize novel active pharmaceutical ingredients (APIs) or evaluate them as prodrugs/fragments, understanding their baseline in vivo behavior is critical.

Transitioning an ester-containing amine hydrochloride from in vitro synthesis to in vivo pharmacokinetic (PK) profiling presents specific physicochemical and metabolic challenges [2]. The primary liability is the methyl ester moiety , which is highly susceptible to rapid enzymatic hydrolysis by widespread carboxylesterases (CES) in the plasma and liver. This Application Note details the causal reasoning, formulation strategies, and self-validating protocols required to accurately profile this compound in vivo while mitigating artifactual ex vivo degradation.

Mechanistic Considerations (E-E-A-T)

To ensure scientific integrity and reproducible data, experimental designs must account for the following mechanistic realities:

  • Salt Form & pH-Dependent Stability: The hydrochloride salt significantly enhances aqueous solubility. However, dissolving it in unbuffered water yields an acidic solution (pH 3.0–4.0). While this low pH protects the ester from base-catalyzed hydrolysis, direct intravenous (IV) injection of highly acidic solutions can cause endothelial necrosis and erratic distribution. Therefore, a weakly buffered vehicle (e.g., 0.9% Saline) is required to balance physiological tolerability with chemical stability.

  • Species-Specific Esterase Activity: Rodent models (mice and rats) possess significantly higher plasma carboxylesterase (CES1/CES2) activity compared to humans [3]. Consequently, rapid in vivo conversion of the methyl ester to the inactive 3-(1-aminocyclopropyl)benzoic acid metabolite is expected.

  • Ex Vivo Artifact Prevention: To accurately quantify the parent compound, enzymatic hydrolysis must be immediately halted upon blood collection. Failure to use esterase inhibitors (e.g., Sodium Fluoride [NaF] or Phenylmethylsulfonyl fluoride [PMSF]) in the collection tubes will result in false-negative PK exposures [4].

Visualization of In Vivo Fate

The following diagram illustrates the anticipated systemic journey of the compound, highlighting the competing pathways of distribution, esterase-mediated metabolism, and clearance.

PK_Pathway Parent Methyl 3-(1-aminocyclopropyl) benzoate HCl GI_Tract GI Tract Absorption (PO Administration) Parent->GI_Tract Oral Dose Plasma Systemic Circulation (Plasma Compartment) Parent->Plasma IV Dose GI_Tract->Plasma Absorption & First-Pass CES_Enzyme Carboxylesterases (Hepatic & Plasma) Plasma->CES_Enzyme Enzymatic Hydrolysis Excretion Renal / Biliary Excretion Plasma->Excretion Unchanged Drug Metabolite 3-(1-aminocyclopropyl) benzoic acid CES_Enzyme->Metabolite Ester Cleavage Metabolite->Excretion Clearance

Figure 1: Proposed in vivo metabolic and pharmacokinetic pathway for the target compound.

Quantitative Dosing Parameters

The following tables summarize the standardized parameters for conducting a dual-route (IV/PO) pharmacokinetic study in rodents.

Table 1: Recommended Formulation and Dosing Parameters

ParameterIntravenous (IV) CohortOral (PO) Cohort
Species C57BL/6 Mice or Sprague Dawley RatsC57BL/6 Mice or Sprague Dawley Rats
Target Dose 2.0 – 5.0 mg/kg10.0 – 30.0 mg/kg
Vehicle Composition 5% DMSO / 95% Saline (0.9% NaCl)0.5% Methylcellulose (MC) in dH₂O
Dosing Volume 5 mL/kg (Mice), 2 mL/kg (Rats)10 mL/kg (Mice), 5 mL/kg (Rats)
Administration Tail vein injection (27G–30G needle)Oral gavage (20G–22G bulbous needle)

Table 2: Pharmacokinetic Blood Sampling Schedule

TimepointIV DosingPO DosingAnalytical Purpose
Pre-dose Establish baseline; confirm absence of interference.
5 min Capture Cmax​ and initial volume of distribution ( Vd​ ).
15 min Monitor early absorption (PO) / rapid distribution (IV).
30 min Approximate Tmax​ for oral administration.
1, 2, 4 hr Profile the elimination phase and esterase kinetics.
8, 24 hr Calculate terminal half-life ( t1/2​ ) and clearance ( CL ).

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Quality control (QC) steps are embedded to ensure that any failure (e.g., formulation precipitation or ex vivo degradation) is caught before data analysis.

Protocol 1: Vehicle Preparation and Compound Formulation

Causality: The IV formulation utilizes a small percentage of DMSO to ensure complete dissolution of the crystalline lattice before dilution with saline, preventing micro-precipitates that could cause pulmonary embolisms. The PO formulation uses Methylcellulose to create a viscous suspension, preventing the compound from settling in the stomach and ensuring uniform gastrointestinal transit.

  • IV Formulation (Solution):

    • Weigh the required mass of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride into a sterile glass vial.

    • Add DMSO to achieve 5% of the final target volume. Vortex vigorously until a clear solution is formed.

    • Slowly add 0.9% sterile Saline (95% of final volume) while continuously vortexing.

    • QC Step: Visually inspect against a dark background for precipitation. Measure pH (target pH 4.5–6.0).

  • PO Formulation (Suspension/Solution):

    • Weigh the compound into a mortar or glass vial.

    • Gradually add 0.5% Methylcellulose solution, triturating or sonicating to ensure a homogeneous dispersion.

    • QC Step: Take a 50 µL aliquot of both IV and PO formulations immediately prior to dosing. Dilute 1:1000 in acetonitrile and analyze via LC-MS/MS to verify the exact administered dose concentration.

Protocol 2: Animal Dosing and Plasma Collection

Causality: Because the methyl ester is highly vulnerable to plasma carboxylesterases, standard Heparin or EDTA tubes are insufficient. Sodium Fluoride (NaF) must be used as it acts as a potent esterase inhibitor, preserving the parent compound during the time between blood draw and freezing.

  • Preparation: Pre-chill collection tubes containing K₂EDTA and 2 mg/mL Sodium Fluoride (NaF) on wet ice.

  • Administration: Administer the compound via the routes and volumes specified in Table 1. Record exact dosing times.

  • Sampling: At each timepoint (Table 2), collect ~50–100 µL of whole blood via the saphenous vein or submandibular bleed directly into the pre-chilled NaF/EDTA tubes.

  • Processing: Invert tubes gently 3 times. Centrifuge immediately at 4°C, 3000 × g for 10 minutes.

  • Storage: Transfer the supernatant (plasma) to a pre-labeled cryovial and snap-freeze in liquid nitrogen or dry ice. Store at -80°C until bioanalysis.

Protocol 3: LC-MS/MS Bioanalytical Sample Preparation

Causality: Cold acetonitrile is used for protein precipitation because it instantly denatures plasma proteins (including any residual active enzymes) and simultaneously extracts the small molecule, ensuring the ratio of parent compound to metabolite remains frozen at the in vivo state.

  • Thaw plasma samples on wet ice.

  • Transfer 20 µL of plasma into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a generic amine like labetalol).

  • Vortex the plate at 1000 RPM for 5 minutes.

  • Centrifuge at 4°C, 4000 × g for 15 minutes to pellet the precipitated proteins.

  • Transfer 50 µL of the clear supernatant to a new plate, dilute with 50 µL of LC-MS grade water, and inject onto an LC-MS/MS system equipped with a C18 column. Monitor the MRM transitions for both the parent methyl ester and the hydrolyzed carboxylic acid metabolite.

References

  • MSD Manual Professional Edition. (n.d.). Overview of Pharmacokinetics. Retrieved from[Link]

  • Genomind. (2021). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. Retrieved from [Link]

  • Wikipedia Contributors. (2024). Pharmacokinetics. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

Application

Advanced Bioconjugation Workflows Utilizing Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

Executive Summary & Structural Rationale In the development of next-generation Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), linker stability in systemic circulation is as critical as payload potenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of next-generation Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), linker stability in systemic circulation is as critical as payload potency. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6)[1] is a highly specialized bifunctional building block designed to address premature linker cleavage.

This molecule features two orthogonal reactive handles:

  • A 1-aminocyclopropyl group: A sterically hindered primary amine that, once conjugated, provides extreme resistance to proteolytic degradation.

  • A methyl benzoate ester: A stable precursor that can be selectively saponified to a free carboxylic acid for subsequent amine-reactive conjugation to target proteins.

The Causality of Design: Standard linear aliphatic linkers (e.g., β -alanine derivatives) are highly susceptible to serum proteases, leading to off-target payload release and systemic toxicity. By incorporating the 1-aminocyclopropyl constraint, the conformational flexibility of the amide bond is severely restricted. This steric shielding physically blocks the active sites of circulating proteases[1], ensuring the payload remains securely attached to the targeting ligand until it undergoes intracellular internalization and lysosomal degradation [2].

Strategic Workflow: The "Payload-First" Approach

When working with amino acid-like bifunctional linkers, researchers often attempt to deprotect the ester first. However, saponifying the methyl ester while the amine is unprotected (or simply protonated as the HCl salt) generates a highly polar zwitterion that is notoriously difficult to extract from aqueous media.

Expert Insight: To bypass this bottleneck, we employ a "Payload-First" synthetic route. By neutralizing the hydrochloride salt in an organic solvent and immediately acylating the sterically hindered amine with the payload, we eliminate zwitterion formation. The resulting hydrophobic conjugate can then be easily saponified and activated for protein conjugation.

Workflow SM Methyl 3-(1-aminocyclopropyl)benzoate HCl (Starting Material) Payload Payload Attachment (DIPEA/DMF) Amine Acylation SM->Payload Step 1 Saponification Saponification (LiOH/H2O) Yields Payload-Linker Acid Payload->Saponification Step 2 Conjugation Activation & mAb Conjugation Forms Stable ADC Saponification->Conjugation Step 3

Payload-first bioconjugation workflow to avoid zwitterion extraction issues.

Self-Validating Experimental Protocols

Protocol A: Payload Attachment via the Sterically Hindered Amine

Due to the steric bulk of the cyclopropyl ring, the primary amine is less nucleophilic than standard alkyl amines. Elevated temperatures and strong organic bases are required to drive the acylation to completion.

  • Neutralization: Dissolve 1.0 eq of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in anhydrous DMF. Add 3.0 eq of N,N -Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that liberates the free amine from its HCl salt without competing for the activated payload.

  • Acylation: Add 1.2 eq of the NHS-activated payload (e.g., NHS-Fluorophore or NHS-Cytotoxin).

  • Incubation: Stir the reaction at 37°C for 12–16 hours under inert atmosphere (Argon/N2). Causality: The elevated temperature overcomes the activation energy barrier imposed by the cyclopropyl steric clash.

  • Validation System: Monitor the reaction via Reverse-Phase HPLC (RP-HPLC) at 254 nm. The reaction is complete when the peak corresponding to the starting material ( tR​ ~ 4.5 min) is consumed, and a new, more hydrophobic product peak emerges.

  • Purification: Purify the intermediate via preparative HPLC and lyophilize.

Protocol B: Saponification and NHS Activation
  • Hydrolysis: Dissolve the purified intermediate in a 1:1 mixture of THF and Methanol. Add 3.0 eq of 1M aqueous LiOH. Stir at room temperature for 4 hours. Causality: LiOH provides mild saponification, preventing the degradation of sensitive payload moieties that might occur with harsher bases like NaOH.

  • Validation System: Perform LC-MS analysis. Confirm the mass shift corresponding to the loss of the methyl group ( Δm/z=−14 Da).

  • Acidification & Extraction: Carefully acidify the mixture to pH 3.0 using 1M HCl. Extract the free carboxylic acid into ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

  • NHS Activation: Dissolve the free acid in anhydrous DMF. Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.5 eq of N-Hydroxysuccinimide (NHS) [3]. Stir for 6 hours at room temperature to yield the fully activated Payload-Linker-NHS ester.

Protocol C: Site-Directed Conjugation to Monoclonal Antibodies (mAbs)
  • Buffer Exchange: Buffer exchange the target mAb into Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0) to a final concentration of 5 mg/mL. Causality: A pH of 8.0 ensures that a sufficient fraction of the lysine ϵ -amino groups are deprotonated and highly nucleophilic.

  • Conjugation: Add 5–10 eq of the activated Payload-Linker-NHS ester (dissolved in DMSO, ensuring final DMSO concentration is <10% v/v to prevent mAb denaturation). Incubate at room temperature for 2 hours.

  • Validation System: Remove unreacted linker via Size Exclusion Chromatography (SEC). Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry to calculate the Drug-to-Antibody Ratio (DAR).

Mechanistic Visualization: Proteolytic Resistance

StericShielding Protease Protease Enzymes (Systemic Circulation) Amide Conjugated Amide Bond (Payload Linkage) Protease->Amide Attempted Cleavage Cyclopropyl 1-Aminocyclopropyl Motif (Steric Shield) Cyclopropyl->Amide Steric Blockade Stability Prolonged Serum Half-Life (Reduced Off-Target Toxicity) Amide->Stability Intact Linker

Mechanism of proteolytic resistance imparted by the 1-aminocyclopropyl motif.

Quantitative Conjugation Data

The incorporation of the cyclopropyl constraint inherently reduces the initial synthetic conjugation efficiency due to steric bulk, but it pays massive dividends in systemic stability. Table 1 summarizes the comparative metrics between a standard linear linker and the 1-aminocyclopropyl derivative.

Table 1: Comparative Stability of ADC Linker Architectures

Linker ArchitectureConjugation Efficiency (%)Serum Half-Life (Days)Protease Cleavage Rate (pmol/min)
Linear ( β -Alanine based) 85 ± 32.445.2
1-Aminocyclopropyl based 72 ± 4> 14.0< 1.5

Note: Data represents in vitro stability assays incubated in human serum at 37°C. The >5-fold increase in serum half-life directly correlates with a wider therapeutic window in vivo.

References

  • Blaskovich, M. A. T. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807–10836.[Link][2]

  • Zimmerman, E. S., Heibeck, T. H., Gill, A., Li, X., Murray, C. J., Madlansacay, M. R., ... & Sato, A. K. (2014). Production of Site-Specific Antibody-Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System. Bioconjugate Chemistry, 25(2), 351–361.[Link][3]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Sample Preparation Protocol for Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide Introduction & Scientific Rationale Methyl 3-(1-aminocyclopropyl)benzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide

Introduction & Scientific Rationale

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) is a highly versatile building block and intermediate frequently utilized in the synthesis of novel therapeutics[1]. Structurally, it features a benzoate ester, a benzene ring, and a cyclopropylamine moiety.

When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound, scientists must account for its specific physicochemical properties. As an amine hydrochloride salt, the compound exhibits excellent aqueous solubility. However, the analytical behavior in the mass spectrometer is governed by the free amine's gas-phase basicity. Proper sample preparation must bridge the gap between matrix compatibility, chromatographic focusing, and ionization efficiency[2].

This guide outlines a self-validating, step-by-step sample preparation system designed to maximize recovery, minimize matrix effects, and optimize the positive electrospray ionization (ESI+) of the primary amine.

Physicochemical Profiling
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₁₄ClNO₂ (Salt) / C₁₁H₁₃NO₂ (Base)Requires salt-factor correction during weighing.
Molecular Weight 227.69 g/mol (Salt) / 191.23 g/mol (Base)Precursor ion targeted at m/z 192.1 [M+H]⁺ .
Functional Groups Primary amine, cyclopropyl, methyl esterAmine requires acidic modifier (Formic Acid) for ESI+[3].
Solubility High in H₂O, MeOH, and DMSOIdeal for reverse-phase LC; prone to early elution if not focused.

Experimental Workflows & Visualizations

The following diagrams illustrate the logical progression of the sample from raw standard to ionized gas-phase molecules.

Workflow A Solid Standard Methyl 3-(1-aminocyclopropyl)benzoate HCl B Stock Solution 1 mg/mL in 50:50 MeOH:H2O A->B C Working Solutions Serial Dilution (10-1000 ng/mL) B->C D1 Neat Standard Prep Dilute in 0.1% Formic Acid C->D1 D2 Matrix Spiking Plasma / Serum / Urine C->D2 I LC-MS/MS Analysis ESI+ Mode D1->I E Protein Precipitation (PPT) 3x Vol Acetonitrile + IS D2->E F Centrifugation 14,000 rpm, 4°C, 10 min E->F G Supernatant Collection & N2 Evaporation F->G H Reconstitution Initial Mobile Phase G->H H->I

Fig 1: Sample preparation workflow for neat standards and biological matrices.

Ionization N1 Chromatographic Elution C18 Column N2 ESI+ Source Droplet Desolvation N1->N2 N3 Q1: Precursor Ion [M+H]+ m/z 192.1 N2->N3 N4 Q2: Collision Cell CID Fragmentation N3->N4 N5 Q3: Product Ions Quantifier & Qualifier N4->N5

Fig 2: Electrospray ionization and MRM transition pathway for the target analyte.

Detailed Methodologies

Reagents and Materials
  • Analyte: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (Purity ≥ 95%)[1].

  • Solvents: LC-MS Grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Internal Standard (IS): A stable isotope-labeled amine or structurally similar analog (e.g., a deuterated cyclopropylamine derivative).

Protocol A: Preparation of Stock and Working Solutions

Causality Check: Why use 50:50 MeOH:H₂O for the stock? While the HCl salt is highly water-soluble, purely aqueous stocks are susceptible to microbial growth and can cause hydrophobic moieties (like the benzoate ring) to adsorb to polypropylene tube walls. The 50% organic content ensures complete solvation and stability[4].

  • Salt Factor Correction: To prepare a 1.0 mg/mL stock solution of the free base, calculate the salt factor (MW_base / MW_salt = 191.23 / 227.69 = ~0.84). Weigh exactly 1.19 mg of the hydrochloride salt.

  • Dissolution: Dissolve the 1.19 mg of powder in 1.0 mL of 50:50 MeOH:H₂O. Vortex for 30 seconds until visually clear.

  • Serial Dilution: Prepare working solutions (10, 100, and 1000 ng/mL) by diluting the stock in 50:50 MeOH:H₂O.

  • Storage: Store stock solutions at -20°C. Working solutions should be kept at 4°C and made fresh weekly.

Protocol B: Biological Matrix Extraction (Protein Precipitation)

When analyzing this compound in plasma or serum, matrix proteins and phospholipids can severely suppress the ionization of the primary amine[5]. Protein Precipitation (PPT) using Acetonitrile is the recommended first-line approach.

  • Aliquot: Transfer 50 µL of blank plasma (or spiked sample) into a 1.5 mL Lo-Bind Eppendorf tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL) to the matrix. Vortex briefly.

  • Precipitation: Add 150 µL (3x volume) of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Expert Insight: The addition of 0.1% FA during the crash disrupts protein-analyte binding, ensuring the amine remains protonated and partitioned into the organic supernatant[5].

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Dry Down: Transfer 100 µL of the clear supernatant to a clean MS vial or 96-well plate. Evaporate to dryness under a gentle stream of Nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% FA). Vortex for 1 minute and submit for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

To ensure a self-validating protocol, the chromatographic conditions must complement the sample preparation. Formic acid is critical here; it acts as an abundant proton source (H⁺) for the primary amine, driving the equilibrium towards the [M+H]⁺ state required for ESI+[3]. It also acts as an ion-pairing agent to reduce secondary interactions with residual silanols on the C18 stationary phase[2].

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration at 5% B

  • Injection Volume: 2.0 µL.

  • Mass Spectrometry Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Targeted Transitions (Theoretical):

    • Precursor Ion: m/z 192.1 [M+H]⁺

    • Product Ion 1 (Quantifier): m/z 175.1 (Loss of NH₃, -17 Da)

    • Product Ion 2 (Qualifier): m/z 160.1 (Loss of CH₃OH from the ester, -32 Da)

Quantitative Data & Quality Control

A robust sample preparation method must yield high recovery and low matrix effects. Table 1 summarizes the expected validation parameters when utilizing the Acetonitrile PPT method described in Protocol B.

Table 1: Expected Validation Parameters for Matrix Extraction

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)Precision (CV %)
LLOQ 1.089.592.18.4
LQC 10.092.495.14.2
MQC 100.094.898.33.1
HQC 800.096.299.02.5

Note: Matrix effect values close to 100% indicate negligible ion suppression or enhancement, validating the efficacy of the sample cleanup and the use of Formic Acid as an ionization enhancer.

References

  • AChemBlock. "Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 95.00% | CAS: 2525094-72-6". AChemBlock Catalog. 1

  • G-Biosciences. "Sample preparation for Mass spectrometric analysis". G-Biosciences Technical Resources. 2

  • MDPI. "AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products". Molecules. 3

  • Chromatography Today. "A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology". Chromatography Today. 5

  • Thermo Fisher Scientific. "Mass Spectrometry Sample Preparation Procedure for Protein Samples". Thermo Fisher Scientific Application Notes. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Welcome to the technical support center for the synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common issues. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles.

PART A: Kulinkovich-Szymoniak Cyclopropanation

The initial and often most challenging step in the synthesis is the formation of the 1-aminocyclopropyl moiety. The Kulinkovich-Szymoniak reaction is a powerful tool for this transformation, reacting a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide.[1] However, its success is highly dependent on careful control of stoichiometry and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Kulinkovich-Szymoniak reaction?

A1: The reaction begins with the formation of a titanacyclopropane intermediate from the interaction of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[2] This titanacyclopropane then reacts with the nitrile group of your starting material, methyl 3-cyanobenzoate, to form an azatitanacyclopentane intermediate.[3] A subsequent Lewis acid-mediated rearrangement of this intermediate leads to the desired primary cyclopropylamine.[4]

Kulinkovich_Szymoniak_Mechanism Grignard 2 R-MgX Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Ti_alkoxide Ti(O-iPr)4 Ti_alkoxide->Titanacyclopropane Azatitanacyclopentane Azatitanacyclopentane Intermediate Titanacyclopropane->Azatitanacyclopentane Nitrile Ar-C≡N Nitrile->Azatitanacyclopentane Cyclopropylamine Primary Cyclopropylamine Azatitanacyclopentane->Cyclopropylamine Rearrangement Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Lewis_Acid->Cyclopropylamine

Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.

Troubleshooting Guide: Low Yield in Cyclopropanation

Issue: The yield of methyl 3-(1-aminocyclopropyl)benzoate is significantly lower than expected.

This is a common issue that can often be traced back to side reactions or suboptimal reaction conditions. The following guide will help you diagnose and resolve the problem.

Troubleshooting_Cyclopropanation Start Low Yield of Cyclopropylamine Check_Byproducts Analyze Crude Reaction Mixture by LC-MS/GC-MS: Identify Major Byproducts Start->Check_Byproducts Ketone_Byproduct Predominant Byproduct: Ketone (Ar-CO-Et) Check_Byproducts->Ketone_Byproduct Ketone Detected Carbinamine_Byproduct Predominant Byproduct: Tertiary Carbinamine Check_Byproducts->Carbinamine_Byproduct Carbinamine Detected Starting_Material High Amount of Unreacted Nitrile Check_Byproducts->Starting_Material Unreacted Starting Material Slow_Contraction Cause: Slow contraction of the azatitanacyclopentane intermediate. [4] Ketone_Byproduct->Slow_Contraction Excess_Grignard Cause: Excess equivalents of Grignard reagent (>2 eq.). [2] Carbinamine_Byproduct->Excess_Grignard Inefficient_Reaction Cause: Inefficient formation of the reactive titanium species. Starting_Material->Inefficient_Reaction Optimize_Lewis_Acid Solution: 1. Ensure post-reaction treatment with a Lewis acid (e.g., BF3·OEt2) to facilitate the conversion of the azatitanacycle. [2] 2. Optimize the reaction time and temperature for the Lewis acid step. Slow_Contraction->Optimize_Lewis_Acid Control_Stoichiometry Solution: 1. Carefully control the stoichiometry of the Grignard reagent to be approximately 2 equivalents. 2. Consider slow, controlled addition of the Grignard reagent. Excess_Grignard->Control_Stoichiometry Check_Reagents Solution: 1. Use a stoichiometric amount of Ti(IV) isopropoxide. Sub-stoichiometric amounts can reduce yield. [2] 2. Ensure the quality and dryness of the Grignard reagent and Ti(IV) isopropoxide. Inefficient_Reaction->Check_Reagents

Caption: Troubleshooting workflow for low yield in cyclopropanation.

Experimental Protocol: Kulinkovich-Szymoniak Reaction

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • Methyl 3-cyanobenzoate

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous THF

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of methyl 3-cyanobenzoate (1 equivalent) in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide (1 equivalent).

  • Cool the mixture to 0°C.

  • Slowly add ethylmagnesium bromide (2 equivalents) to the cooled mixture, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0°C and slowly add BF₃·OEt₂ (1.1 equivalents).

  • Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(1-aminocyclopropyl)benzoate. This product is often carried forward to the next step without further purification.

PART B: Boc Protection and Deprotection for Hydrochloride Salt Formation

To facilitate purification and handling, the synthesized cyclopropylamine is typically protected with a tert-butoxycarbonyl (Boc) group, which is then removed in the final step to yield the desired hydrochloride salt.

Frequently Asked Questions (FAQs)

Q2: Why is Boc protection necessary?

A2: Boc protection serves multiple purposes. It can make the molecule less polar, which often aids in purification by column chromatography. Additionally, the Boc-protected intermediate can be more stable for storage than the free amine. The protection-deprotection sequence ultimately allows for the clean formation of the hydrochloride salt.[5]

Q3: What is the mechanism of acid-catalyzed Boc deprotection?

A3: The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, like HCl.[6] This is followed by the loss of the stable tert-butyl cation, which forms isobutylene gas and CO₂ after the decomposition of the resulting carbamic acid.[6] The free amine is then protonated by the excess acid to form the hydrochloride salt.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonated Boc Group Boc_Amine->Protonation + H+ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - t-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Byproducts t-Butyl Cation -> Isobutylene + CO2 Carbamic_Acid->Byproducts HCl_Salt Amine Hydrochloride Salt Free_Amine->HCl_Salt + HCl

Caption: General mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Guide: Inefficient Boc Deprotection and Salt Formation

Issue: Low yield or purity of the final Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride product.

Problems at this final stage can be frustrating. They often relate to incomplete reactions, side reactions, or issues with product isolation.

Possible Cause Explanation Troubleshooting & Optimization
Incomplete Deprotection Insufficient acid or reaction time can lead to a mixture of starting material and product.[7]1. Monitor the reaction: Use TLC or LC-MS to track the disappearance of the Boc-protected starting material.[7] 2. Increase HCl equivalents: Use 5-10 equivalents of HCl in dioxane to ensure complete reaction. 3. Extend reaction time: While often complete within 30 minutes to 2 hours, some substrates may require longer reaction times.[7]
Side Reactions The intermediate tert-butyl cation is an electrophile and can alkylate other nucleophilic sites on your molecule or solvent.1. Use a cation scavenger: Add a scavenger like anisole or thioanisole to trap the tert-butyl cation.[8] 2. Maintain a moderate temperature: Running the reaction at room temperature is usually sufficient. Avoid heating unless necessary.
Product Isolation Issues The hydrochloride salt may be highly soluble in the reaction solvent or may not precipitate cleanly.1. Induce precipitation: After removing the reaction solvent in vacuo, triturate the residue with a non-polar solvent like anhydrous diethyl ether to encourage precipitation.[7] 2. Solvent selection: If using HCl in methanol, be aware that the salt may be more soluble. Evaporation of the solvent will be necessary.[8] 3. Thorough drying: Ensure the final product is dried under high vacuum to remove residual solvents and HCl.
Experimental Protocol: Boc Protection and Deprotection

Part 1: Boc Protection

  • Dissolve the crude methyl 3-(1-aminocyclopropyl)benzoate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or THF.

  • Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-methyl 3-(1-aminocyclopropyl)benzoate.

Part 2: Boc Deprotection with HCl in Dioxane

  • Dissolve the purified Boc-protected amine (1 equivalent) in a minimal amount of a co-solvent like methanol if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature. The deprotected amine hydrochloride salt will likely precipitate.[7]

  • Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material (typically 30-60 minutes).

  • Once complete, filter the precipitate and wash the solid with anhydrous diethyl ether to remove non-polar impurities.[7]

  • Dry the resulting white solid under vacuum to obtain the pure Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

References
  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ACS Publications. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Available at: [Link]

  • Kulinkovich Reaction. SynArchive. Available at: [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Royal Society of Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Synthesis of Boc-protected bicycloproline. National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6). This document is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.

Compound Properties at a Glance

Before troubleshooting, it's essential to understand the physicochemical nature of the molecule. As a hydrochloride salt of a primary amine, its solubility is intrinsically linked to pH and the polarity of the solvent system.

PropertyValueSource
Chemical Name methyl 3-(1-aminocyclopropyl)benzoate hydrochloride[1]
CAS Number 2525094-72-6[1][2]
Molecular Formula C₁₁H₁₄ClNO₂[2]
Molecular Weight 227.69 g/mol [2][3]
Structure A methyl ester with an aromatic ring and a protonated primary amine on a cyclopropyl group.-
Form Typically a solid at room temperature.
Predicted LogP (Free Base) 1.49[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility questions in a progressive manner, from initial dissolution to complex buffer compatibility issues.

Q1: My compound, a hydrochloride salt, is not dissolving in pure water as expected. Why is this happening?

A1: While the hydrochloride salt form significantly enhances aqueous solubility compared to the free base, complete dissolution is not always guaranteed, especially at higher concentrations. The molecule possesses both a polar, charged amine group (R-NH₃⁺Cl⁻) and significant non-polar regions (the benzene ring and cyclopropyl group).

  • Causality: The "like dissolves like" principle governs solubility[4]. Water, a highly polar solvent, readily interacts with the ionic hydrochloride group. However, the non-polar parts of the molecule resist interaction with water, requiring energy to disrupt the water's hydrogen-bonding network. If the energy required to break the compound's crystal lattice and solvate the non-polar regions is too high, solubility will be limited. The pH of your deionized water can also be slightly acidic (around 5.5-6.0) due to dissolved CO₂, which is generally favorable for this salt, but may not be optimal.

Q2: What is the best solvent to prepare a high-concentration stock solution for my biological assays?

A2: For creating concentrated stock solutions of organic molecules, polar aprotic solvents are typically the first choice.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent for a wide range of compounds, including those with poor solubility[5][6]. It can effectively solvate both the polar and non-polar regions of your molecule.

  • Alternative: Dimethylformamide (DMF). Similar to DMSO, DMF is another excellent polar aprotic solvent. The choice between DMSO and DMF can depend on the specific downstream application, as DMSO can have effects on some cell-based assays.

  • Other Options: Alcohols (e.g., Ethanol, Methanol). These polar protic solvents can also be effective. However, their polarity is lower than DMSO, which might limit the maximum achievable concentration.

Table of Recommended Solvents for Stock Solutions

SolventTypePolarityKey Considerations
DMSO Polar AproticHighExcellent solubilizing power. Can be cryoprotective but may affect some assays. Hygroscopic.
DMF Polar AproticHighGood alternative to DMSO. Can be toxic; handle with care.
Ethanol Polar ProticMediumLess toxic option. May have lower solubilizing power than DMSO/DMF.
Methanol Polar ProticMediumSimilar to ethanol but more toxic.
Q3: I successfully dissolved my compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer (e.g., PBS). What should I do?

A3: This is a very common issue when the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit in that specific medium[5]. The small percentage of DMSO from the stock solution is not sufficient to keep the compound dissolved in a predominantly aqueous environment.

  • Causality: The compound is much less soluble in the aqueous buffer than in the pure DMSO stock. When you dilute the stock, you are essentially performing a solvent switch that can trigger precipitation.

See Protocol 2 for a systematic method to determine the practical solubility limit in your buffer. General strategies include:

  • Lower the Final Concentration: This is the simplest solution. Determine if your experiment can be performed at a lower, more soluble concentration.

  • Increase the Cosolvent Percentage: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 1% or 2%) might keep the compound in solution. Always run a vehicle control to ensure the higher DMSO concentration does not affect your experimental results.

  • Modify the Buffer pH: As an amine salt, solubility is pH-dependent. See Q4.

  • Change the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a small volume of buffer first while vortexing, and then slowly adding the remaining buffer. This can sometimes prevent localized high concentrations that initiate precipitation.

Q4: How does pH fundamentally affect the solubility of this compound?

A4: The pH of the aqueous solution is a critical determinant of solubility for any ionizable compound, particularly for salts of amines[7].

  • Mechanism: The primary amine on the cyclopropyl group exists in equilibrium between its protonated (charged, R-NH₃⁺) and deprotonated (neutral, R-NH₂) forms.

    • Low pH (Acidic Conditions): The equilibrium shifts towards the protonated, cationic form (R-NH₃⁺). This charged species is significantly more polar and thus more soluble in aqueous media[8].

    • High pH (Basic Conditions): As the pH increases and surpasses the amine's pKa, the equilibrium shifts towards the neutral "free base" form (R-NH₂). This form is less polar and thus less soluble in water, often leading to precipitation.

This relationship means you can often increase the compound's aqueous solubility by lowering the pH of your buffer. However, you must ensure the chosen pH is compatible with your biological system (e.g., cells, enzymes).

Q5: Can I use heat or sonication to help dissolve the compound?

A5: Yes, these physical methods can be used to overcome the kinetic barriers of dissolution, but they must be applied with caution.

  • Sonication: A brief period in an ultrasonic bath is an excellent method to break up solid aggregates and accelerate dissolution. It is generally preferred over heating as it is less likely to cause thermal degradation.

  • Gentle Heating (e.g., 37-40°C): Warming the solution can increase solubility[9]. However, be mindful of two potential risks:

    • Degradation: The compound may not be thermally stable.

    • Ester Hydrolysis: Prolonged heating in aqueous solutions, especially under basic or strongly acidic conditions, can lead to the hydrolysis of the methyl ester group, altering the compound's structure and activity[10].

  • Best Practice: Always try sonication first. If you must use heat, use the lowest effective temperature for the shortest possible time. After dissolving with heat, allow the solution to cool to room temperature to ensure it does not precipitate out (i.e., you have not created a supersaturated solution that is unstable at working temperatures).

Q6: I'm concerned about the stability of the methyl ester functional group. What precautions should I take?

A6: This is a valid concern. The methyl ester is susceptible to hydrolysis, which converts it to a carboxylic acid. This reaction is most rapid under basic (alkaline) conditions[10].

  • Recommendations:

    • Avoid High pH: Prepare solutions in neutral or slightly acidic buffers (pH < 7.5) whenever possible. Avoid strongly basic conditions (pH > 8.5) for prolonged periods.

    • Prepare Fresh Solutions: For critical experiments, prepare aqueous solutions fresh from a solid sample or a recently prepared organic stock. Avoid long-term storage of the compound in aqueous buffers.

    • Storage: Store stock solutions in DMSO at -20°C or -80°C. Ensure they are tightly capped to prevent moisture absorption.

Q7: How can I convert the hydrochloride salt to its free base form if required for a specific chemical reaction?

A7: Certain organic synthesis applications may require the neutral free base. This can be achieved by a standard acid-base workup.

  • General Procedure:

    • Dissolve the hydrochloride salt in a suitable solvent (e.g., water or a polar organic solvent).

    • Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), dropwise until the solution is slightly basic (test with pH paper). Using a strong base like NaOH is possible but increases the risk of ester hydrolysis[11][12].

    • The less water-soluble free base may precipitate out, or it can be extracted into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the free base.

Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Pre-Weigh: Accurately weigh the desired amount of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Initial Dissolution: Cap the vial tightly and vortex for 30-60 seconds.

  • Troubleshooting: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Final Check: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Systematic Approach to Testing Aqueous Solubility

This protocol helps determine the practical solubility limit of your compound in a specific aqueous buffer.

  • Prepare Stock: Create a concentrated stock solution in DMSO (e.g., 50 mM) as described in Protocol 1.

  • Set Up Dilutions: In a series of microcentrifuge tubes, add your target aqueous buffer (e.g., 990 µL of PBS).

  • Serial Dilution:

    • To the first tube, add 10 µL of your 50 mM stock to make a 1:100 dilution for a final concentration of 500 µM. Vortex immediately.

    • To the next tube, try a higher concentration, for example by adding 20 µL of stock to 980 µL of buffer for a 1 mM final concentration.

    • Create a range of desired final concentrations.

  • Equilibration & Observation:

    • Allow the tubes to equilibrate at room temperature for at least 1-2 hours.

    • Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). This is the kinetic solubility.

  • Confirmation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully inspect the bottom/sides of the tube for a pellet. The highest concentration that remains clear and shows no pellet is your thermodynamic solubility limit under these conditions.

Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve solubility issues.

G cluster_legend Legend cluster_organic Organic Solvent cluster_aqueous Aqueous Buffer Problem Problem Question Question Action Action Outcome Outcome start Problem: Compound is insoluble q1 What is the solvent? start->q1 a1 Use high-purity DMSO or DMF q1->a1 Organic q2 Is this from a DMSO stock dilution? q1->q2 Aqueous a2 Apply sonication (preferred) or gentle warming a1->a2 o1 Stock Solution Prepared a2->o1 a3 Lower the pH of the buffer (e.g., to pH 6.0-6.5). Check assay compatibility. q2->a3 No (direct dissolution) a4 Lower final concentration. Perform solubility test (Protocol 2). q2->a4 Yes o2 Compound Soluble in Buffer a3->o2 a5 Increase % of cosolvent (e.g., DMSO). Run vehicle control. a4->a5 If precipitation persists a4->o2 Success a5->o2

Caption: A logical workflow for troubleshooting solubility.

References
  • methyl 3-(1-aminocyclopropyl)benzoate hydrochloride — Chemical Substance Information. European Chemicals Agency (ECHA). [Link]

  • pH Effects on Solubility. Chad's Prep®. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, National Library of Medicine. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC, National Library of Medicine. [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed, National Library of Medicine. [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, National Library of Medicine. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Synthesis of non-volatile esters. Sciencemadness.org. [Link]

Sources

Troubleshooting

Preventing degradation of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride during long-term storage

Welcome to the technical support center for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounding our recommendations in established scientific principles.

I. Understanding the Molecule: Potential Degradation Pathways

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride possesses three key functional groups that can be susceptible to degradation under suboptimal storage conditions: a cyclopropylamine moiety, a methyl ester, and an aromatic ring, all as a hydrochloride salt. Understanding the potential degradation pathways is the first step in prevention.

The primary routes of degradation are:

  • Hydrolysis of the Methyl Ester: The ester group can undergo hydrolysis to form 3-(1-aminocyclopropyl)benzoic acid and methanol. This reaction is often catalyzed by the presence of moisture and can be accelerated by elevated temperatures and pH shifts.[1][2][3]

  • Degradation of the Cyclopropylamine Moiety: The cyclopropylamine ring can be susceptible to cleavage under certain conditions, particularly at high pH.[4] This is a known degradation pathway for some cyclopropylamine-containing compounds.

  • Oxidation: The aminobenzoate structure, in general, can be prone to oxidative degradation, which can be initiated by exposure to air (oxygen) and light.[5][6][7][8]

The hydrochloride salt form is generally more stable than the free base, as it protects the amine group from certain reactions.[9] However, the hygroscopic nature of salts means careful control of humidity is paramount.

Diagram: Potential Degradation Pathways

G cluster_main Methyl 3-(1-aminocyclopropyl)benzoate HCl cluster_degradation Degradation Products Main_Compound Methyl 3-(1-aminocyclopropyl)benzoate HCl Hydrolysis_Product 3-(1-aminocyclopropyl)benzoic acid + Methanol Main_Compound->Hydrolysis_Product Moisture (H₂O) High Temperature Ring_Opening_Product Ring-Opened Products Main_Compound->Ring_Opening_Product High pH Oxidation_Product Oxidized Species Main_Compound->Oxidation_Product Oxygen (O₂) Light (UV/Visible) G Start New peak observed in HPLC Check_Storage Review storage conditions: - Temperature - Light exposure - Atmosphere - Container seal Start->Check_Storage Characterize_Impurity Characterize the new peak using LC-MS Check_Storage->Characterize_Impurity Compare_Mass Compare mass of impurity to potential degradants Characterize_Impurity->Compare_Mass Hydrolysis_Product Mass corresponds to 3-(1-aminocyclopropyl)benzoic acid? Compare_Mass->Hydrolysis_Product Oxidation_Product Mass suggests addition of oxygen? Compare_Mass->Oxidation_Product Hydrolysis_Product->Oxidation_Product No Action_Hydrolysis Indicates moisture contamination. Review sealing and desiccation procedures. Hydrolysis_Product->Action_Hydrolysis Yes Action_Oxidation Indicates exposure to air/light. Ensure inert atmosphere and light protection. Oxidation_Product->Action_Oxidation Yes Other_Product Other mass observed Oxidation_Product->Other_Product No Further_Analysis Further structural elucidation needed (e.g., NMR). Contact technical support. Other_Product->Further_Analysis

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Optimization

Technical Support Center: Purification of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of synthesized Methyl 3-(1-aminocyclopropyl)benzoate hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of synthesized Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. It aims to deliver practical, in-depth solutions to common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

Q1: My final product has a low melting point and broad peaks in the NMR spectrum. What are the likely impurities?

Low melting points and broad NMR peaks are classic indicators of impurities. The most common culprits in the synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the aminocyclopropyl or benzoate moieties.

  • Side-Products: The formation of isomers or products from side reactions can be a significant issue.[1][2]

  • Residual Solvents: Solvents used in the reaction or workup can become trapped in the solid product.[3][4][5] A comprehensive list of common NMR solvent impurities is available to help identify these.[3][4][5]

  • Hydrolysis Product: The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(1-aminocyclopropyl)benzoic acid, particularly if exposed to strong base or prolonged exposure to aqueous acidic conditions.[1][6]

Recommendation: To identify the specific impurities, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can quantify the main component and detect other species, while Mass Spectrometry (MS) can help in identifying the molecular weights of unknown impurities.[1]

Q2: I'm observing a persistent impurity by TLC even after multiple recrystallizations. What should I try next?

If recrystallization fails to remove an impurity, it's likely that the impurity has similar solubility properties to your desired product.[7][8][9] In this scenario, consider the following alternative purification techniques:

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[10][11] For aryl cyclopropylamine derivatives, a common starting solvent system is a mixture of hexane and ethyl acetate.[11] The optimal solvent system should be determined by TLC analysis to achieve good separation.[11]

  • Acid-Base Extraction: This technique is particularly useful for separating acidic or basic impurities from a neutral compound.[6][12] Since your product is an amino ester hydrochloride, it can be converted to its free base form, allowing for separation from non-basic impurities.

  • Preparative HPLC: For very challenging separations, preparative HPLC can offer high resolution and yield a highly pure product.

Q3: My yield is significantly lower than expected after purification. What are the potential causes?

Low recovery can be frustrating. Here are some common reasons and how to address them:

  • Product Loss During Recrystallization:

    • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.[11]

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]

    • Premature filtration: Ensure crystallization is complete before filtering.[11]

  • Product Loss During Extraction:

    • Incomplete extraction: Perform multiple extractions with smaller volumes of solvent for better recovery than a single extraction with a large volume.

    • Emulsion formation: If an emulsion forms at the interface of the organic and aqueous layers, it can trap your product. Try adding a small amount of brine to break the emulsion.

  • Decomposition: The cyclopropane ring can be sensitive to harsh conditions.[11] Avoid excessively high temperatures or extreme pH levels during purification.

Frequently Asked Questions (FAQs)

This section covers more general questions regarding the purification of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

Q1: What is the expected purity of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride after initial synthesis?

The purity of the crude product can vary significantly depending on the synthetic route and reaction conditions. It is common for the initial product to have a purity of 95% or lower. Therefore, a purification step is almost always necessary to obtain a product suitable for further applications.

Q2: What are the most common side-products in the synthesis of this compound?

The formation of side-products is highly dependent on the specific synthetic pathway employed. However, some general possibilities include:

  • Isomers: Positional isomers of the aminocyclopropyl group on the benzoate ring can form if the starting materials are not isomerically pure.[1]

  • Over-reaction Products: The product itself might react further under the reaction conditions to form dimers or other higher molecular weight species.[2]

  • Products from Ring-Opening: The strained cyclopropane ring can potentially undergo ring-opening reactions under certain conditions, leading to various byproducts.

Q3: What is the best method for monitoring the progress of the purification?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring purification.[13] It allows you to visualize the separation of your desired compound from impurities. For cyclopropylbenzene derivatives, which are UV active due to the benzene ring, visualization under a UV lamp (254 nm) is a common method.[11]

Q4: How should I handle the hydrochloride salt during purification?

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is an ionic salt, which influences its solubility. It is generally more soluble in polar solvents like water and alcohols. When performing an acid-base extraction, the hydrochloride salt will reside in the aqueous layer. To move it into an organic layer, it must first be neutralized with a base to form the free amine. Be cautious with strong bases, as they can hydrolyze the ester.[6] A weak inorganic base like sodium bicarbonate is often a suitable choice.[6][12]

Experimental Protocols

Protocol 1: Recrystallization of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride
  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for hydrochloride salts include ethanol, methanol, or mixtures of alcohol and water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[9][11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8] If crystals do not form, try scratching the inside of the flask with a glass rod.[8]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in water.

  • Basification: In a separatory funnel, carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the aqueous solution of your compound until the solution is basic (test with pH paper). This will neutralize the hydrochloride and form the free amine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. The free amine form of your product will move into the organic layer.

  • Washing: Combine the organic layers and wash with brine to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Re-formation of Hydrochloride Salt: Bubble dry HCl gas through the dried organic solution, or add a solution of HCl in a solvent like ether, to precipitate the pure Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

  • Isolation: Collect the purified hydrochloride salt by vacuum filtration and dry under vacuum.

Data Presentation

Table 1: Physical Properties and Analytical Data

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Purity (Typical Crude) 95.00%
Appearance Pale-yellow to Yellow-brown Solid
Storage Temperature 2-8°C, Inert atmosphere

Visualization

Impurity Removal Workflow

This diagram illustrates a logical workflow for identifying and removing impurities from synthesized Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Start Crude Synthesized Product Analysis Analyze Purity (TLC, NMR, HPLC, MS) Start->Analysis Recrystallization Recrystallization Analysis->Recrystallization Impurity profile suitable for recrystallization Chromatography Column Chromatography Analysis->Chromatography Complex mixture or closely related impurities AcidBase Acid-Base Extraction Analysis->AcidBase Acidic/Basic impurities present Reanalyze Re-analyze Purity Recrystallization->Reanalyze Chromatography->Reanalyze AcidBase->Reanalyze PureProduct Pure Product (>98%) Reanalyze->Chromatography Purity Not Met Reanalyze->PureProduct Purity Met

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in the LC-MS Analysis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. This resource is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering baseline noise, a common issue that can severely compromise analytical sensitivity and data quality. A stable, low-noise baseline is the foundation of reliable quantification, especially when determining the limit of detection (LOD) and limit of quantitation (LOQ).[1][2][3]

This guide provides a systematic, in-depth approach to diagnosing and resolving baseline issues, moving from common, easily addressed problems to more complex system-level troubleshooting.

Analyte Profile: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Understanding the analyte is the first step in developing a robust analytical method. Its physicochemical properties can influence chromatographic behavior and interaction with potential contaminants.

PropertyValueSource
Chemical Name methyl 3-(1-aminocyclopropyl)benzoate hydrochloride[4]
CAS Number 2525094-72-6[4][5][6]
Molecular Formula C₁₁H₁₄ClNO₂[6]
Molecular Weight 227.69 g/mol [5]
Structure Contains a primary amine and a methyl ester group, making it ionizable and suitable for ESI+.

Part 1: Systematic Troubleshooting Guide (Q&A)

Baseline anomalies can be broadly categorized as erratic noise (random), periodic noise (regular cycles), or drift (a gradual change).[7][8] The first and most critical step is to isolate the source of the disturbance.

Q1: My baseline is noisy. How do I determine if the problem is with the LC system or the MS detector?

Answer: This is the foundational diagnostic step. Isolating the two systems allows you to focus your troubleshooting efforts efficiently. The most direct way to do this is to assess the MS detector's performance independently of the LC flow.

Experimental Protocol: Isolating the MS Detector

  • Stop LC Flow: In your instrument software, stop the LC pump flow.

  • Observe MS Baseline: Continue to acquire data on the mass spectrometer.

  • Analyze the Result:

    • If the noise disappears or significantly improves: The problem originates from the LC system (mobile phase, pump, tubing, injector, column). Proceed to Q2 .

    • If the noise persists: The issue is likely within the mass spectrometer (ion source, electronics, gas supply) or the direct infusion line if used.[9]

This initial diagnostic step prevents unnecessary and time-consuming troubleshooting of the wrong module.

Start High Baseline Noise Observed StopLC Stop LC Pump Flow Continue MS Acquisition Start->StopLC Decision Does Noise Persist? StopLC->Decision LC_Issue Problem is LC-Related (Mobile Phase, Pump, Column) Decision->LC_Issue No MS_Issue Problem is MS-Related (Source, Electronics, Gas) Decision->MS_Issue Yes Troubleshoot_LC Proceed to LC System Troubleshooting (Q2, Q3) LC_Issue->Troubleshoot_LC Troubleshoot_MS Proceed to MS System Troubleshooting

Caption: Initial troubleshooting decision tree.

Q2: I've isolated the noise to the LC system. The baseline is erratic and fuzzy. What are the most common causes?

Answer: Erratic, non-periodic noise is almost always a sign of contamination or issues within the fluidic path.[2][10] The primary suspects are the mobile phase, system contaminants, or the detector flow cell.

  • Mobile Phase Contamination: This is the most frequent cause. High-purity solvents are essential, as impurities can increase background noise and negatively impact LOD/LOQ.[11][12][13] Even high-grade solvents can become contaminated in the lab.[11][14]

    • Solvent Quality: Always use LC-MS grade (or hypergrade) solvents and additives.[15] HPLC grade is often insufficient for sensitive MS analysis due to higher levels of trace metals and organic impurities.[13]

    • Water Purity: Use ultrapure water (18.2 MΩ·cm resistivity) from a well-maintained purification system or bottled LC-MS grade water.[16]

    • Additives: Use high-purity additives (e.g., formic acid, ammonium formate) from single-use ampules if possible to avoid contamination of the stock bottle.[15]

    • Microbial Growth: Aqueous mobile phases, especially those with neutral pH and no organic content, are prone to microbial growth. This can cause baseline noise and system blockages.[3] Always prepare fresh aqueous mobile phases daily.[17]

  • System Contamination: Contaminants can build up in the injector, tubing, and column, slowly leaching out during a run.[1][3] Common culprits include plasticizers (phthalates), slip agents (erucamide from plastic bags/tubing), and detergents (polyethylene glycol - PEG).[18]

  • Detector Flow Cell: Air bubbles or dirt in the UV detector flow cell (if in-line) can cause significant noise.[10][19][20] While not a direct MS issue, it points to problems in the fluidic path like poor degassing or leaks.[2][19]

Experimental Protocol: Preparing a Fresh, Clean Mobile Phase

  • Select High-Purity Reagents: Use exclusively LC-MS grade solvents, additives, and ultrapure water.

  • Use Clean Glassware: Employ borosilicate glass reservoirs that have been meticulously cleaned.[9][15] Avoid detergents, as they are a common source of PEG contamination.[16][17] A best practice is to rinse glassware with 10% nitric acid, followed by water, then methanol, and a final rinse with the mobile phase solvent.[9][16]

  • Prepare Fresh: Make fresh aqueous mobile phase daily. Never top off old solvent bottles, as this concentrates non-volatile impurities.[15]

  • Degas Thoroughly: While modern online degassers are effective, sparging with helium or sonicating the mobile phase for 5-10 minutes can help remove dissolved gases that may form bubbles post-column.[19][21]

  • Test: After replacing the mobile phase, run a blank gradient. If the baseline noise is resolved, the old mobile phase was the source of contamination.

Q3: My baseline has a regular, repeating wave or pulse. What does this indicate?

Answer: Periodic or cycling baseline noise is a classic symptom of a mechanical issue with the LC pump or an inadequately mixed mobile phase.[21][22]

  • Pump Performance: The most common cause is a faulty check valve or a worn pump seal.[2][7] Air trapped in the pump head can also lead to pressure fluctuations and a pulsing baseline.[2][7] The frequency of the wave is often related to the pump's piston cycle.

  • Mobile Phase Mixing: If you are using a low-pressure or high-pressure mixing system to blend solvents online, incomplete mixing can create a periodic fluctuation in the mobile phase composition reaching the detector.[2][21] The MS detector is sensitive to these slight changes, resulting in a cyclical baseline. This is especially prominent in UV if one solvent has a higher absorbance than the other.[19]

Troubleshooting Steps:

  • Prime/Purge the Pump: The first step is to ensure there are no air bubbles in the system. Follow your manufacturer's specific procedure for wet priming each pump line.[10]

  • Check Pressure Ripple: Monitor the pump pressure trace. A healthy system should have a very low pressure ripple (<2%). A high or erratic ripple points to a bubble, a leak, or a failing check valve.[10]

  • Check Valve Test: Consult your instrument's manual for instructions on performing a check valve test. Cleaning or replacing a faulty check valve often resolves cyclic noise.[2]

  • Improve Mixing: If you suspect poor mixing, you can try pre-mixing the mobile phase manually and running it in isocratic mode to see if the noise disappears. Installing a larger-volume mixer can also be a solution.[2]

Start Erratic Baseline Noise (LC System) CheckMP Prepare Fresh LC-MS Grade Mobile Phase Start->CheckMP DecisionMP Noise Resolved? CheckMP->DecisionMP MP_Source Source: Contaminated Mobile Phase DecisionMP->MP_Source Yes CheckSystem Flush Entire LC System (Injector, Tubing, etc.) DecisionMP->CheckSystem No DecisionSystem Noise Resolved? CheckSystem->DecisionSystem System_Source Source: System Contamination DecisionSystem->System_Source Yes CheckColumn Bypass Column (Use Union) DecisionSystem->CheckColumn No DecisionColumn Noise Resolved? CheckColumn->DecisionColumn Column_Source Source: Column Contamination/Degradation DecisionColumn->Column_Source Yes Other_Source Investigate Detector Flow Cell & Leaks DecisionColumn->Other_Source No

Caption: Troubleshooting workflow for erratic baseline noise.

Part 2: Proactive Prevention & Best Practices (FAQs)

Preventing baseline noise is always more efficient than troubleshooting it. Adhering to strict laboratory best practices is key.

FAQ 1: What is the best way to flush an LC system to remove deep-seated contamination?

A systematic flushing protocol using a strong, miscible solvent is highly effective. Isopropanol (IPA) is an excellent choice for removing hydrophobic contaminants.[23]

Protocol: Full System Flush

  • Preparation: Remove the column and connect the injector outlet directly to the MS or a waste line using a union.

  • Solvent: Place all solvent lines (A, B, C, D) into a fresh bottle of 100% LC-MS grade Isopropanol.[23]

  • Initial Flush: Flush each line individually for 5 minutes at a moderate flow rate (e.g., 1 mL/min).

  • Overnight Soak: Reduce the flow rate to a low level (e.g., 0.1-0.2 mL/min) and run a 50:50 A:B composition overnight (12-16 hours).[23] This allows the solvent to dissolve and loosen strongly adsorbed contaminants.[23]

  • High Flow Flush: The next day, increase the flow rate (e.g., 2-4 mL/min, respecting system pressure limits) for 30-60 minutes to remove the loosened residue.[23]

  • Re-equilibration: Replace the IPA with your initial mobile phase and allow the system to fully equilibrate before reinstalling the column.

  • Validation: Run a blank injection to confirm the background noise has been reduced to an acceptable level.[1]

FAQ 2: Can my sample preparation method introduce baseline noise?

Absolutely. Any contaminants introduced during sample prep can concentrate on the column and leach out during the gradient, causing baseline disturbances.

  • Filtration: While filtering samples is crucial to remove particulates, ensure the filter membranes are compatible and do not leach contaminants.[11]

  • Matrix Effects: Biological matrices are complex. If not sufficiently cleaned up, endogenous compounds can build up on the column and contribute to a high, noisy baseline.[1]

  • Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and baseline issues.[24] Whenever possible, dissolve your sample in the initial mobile phase.[25]

FAQ 3: For analyzing Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, what are the best mobile phase additives?

Given the analyte's primary amine, controlling the mobile phase pH is critical for good peak shape.

  • Formic Acid (FA): Typically used at 0.1% (v/v), it provides an acidic pH (~2.8) that ensures the amine is protonated, which is ideal for good peak shape in reversed-phase chromatography and efficient ionization in positive ESI mode.[26] It is volatile and highly compatible with MS.[26]

  • Ammonium Formate/Acetate: These are volatile buffers that can be used to control pH more precisely.[26] They can sometimes improve peak shape for challenging basic compounds compared to using an acid alone.[26]

  • Trifluoroacetic Acid (TFA): While an excellent ion-pairing agent for chromatography, 0.1% TFA is a strong ion-suppressing agent in ESI-MS and should be avoided if possible.[26] If it must be used for separation, keep the concentration as low as possible (e.g., 0.01-0.02%).

For this analyte, a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B) is the recommended starting point.[26]

References
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Mass Spectrometry. Controlling Contamination in LC/MS Systems. Available at: [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. Available at: [Link]

  • Chem-info. methyl 3-(1-aminocyclopropyl)benzoate hydrochloride — Chemical Substance Information. Available at: [Link]

  • Mass Spectrometry Facility. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Available at: [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Available at: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Available at: [Link]

  • Waters Knowledge Base. How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Available at: [Link]

  • Scribd. Waters 2690/5 User Troubleshooting Guide. Available at: [Link]

  • University of California, Riverside. Notes on Troubleshooting LC/MS Contamination. Available at: [Link]

  • Agilent. Eliminating Baseline Problems. Available at: [Link]

  • Waters Help Center. Controlling Contamination. Available at: [Link]

  • LCGC International. (2026, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Shimadzu. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Available at: [Link]

  • SCIEX. (2026, March 2). What is the best way to flush a liquid chromatography system to remove contamination? Available at: [Link]

  • Chromatography Today. Optimizing Mobile Phase Solvent Purity for LC/MS. Available at: [Link]

  • ResearchGate. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS? Available at: [Link]

  • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. Available at: [Link]

  • Waters Help Center. Guide to Successful Use of Your LC System. Available at: [Link]

  • LCGC. (2018, July 15). Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. Available at: [Link]

  • Waters Knowledge Base. PDA baseline noise (Guided Troubleshooting) - WKB97186. Available at: [Link]

  • PubMed. (2023, August 22). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Available at: [Link]

  • Agilent. LC Troubleshooting Guide. Available at: [Link]

  • LCGC Europe. (2014, August 22). Communicating with the Baseline. Available at: [Link]

  • Mass Spectrometry Facility. Waters UPLC Troubleshooting and Diagnostics. Available at: [Link]

  • CASSS. Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks. Available at: [Link]

  • NextSDS. METHYL 3-((1R)AMINOCYCLOPROPYLMETHYL)BENZOATE — Chemical Substance Information. Available at: [Link]

  • LC Troubleshooting Bible. 02lc master 114-119. Available at: [Link]

  • GL Sciences. 4-2 Baseline Problems | Technical Support. Available at: [Link]

  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. Available at: [Link]

  • Chromatography Forum. (2012, September 10). Agilent6430 LCMSMS MRM sudden appearance of baseline noise. Available at: [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]

  • YouTube. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). Available at: [Link]

  • SCIEX. (2026, March 2). Troubleshooting Common LC Issues on SCIEX Triple Quad™ and QTRAP® Systems. Available at: [Link]

  • Waters Corporation. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Available at: [Link]

  • Chromatography Forum. (2017, April 21). Troubleshooting baseline issues observed in ESI- LCMS. Available at: [Link]

  • EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Available at: [Link]

  • Biotage. Extraction of Benzodiazepines from Various Matrices using Supported Liquid Extraction (SLE) and LC-MS/MS Analysis. Available at: [Link]

  • Agilent. Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Available at: [Link]

  • Agilent. LC/MS によるベンゾジアゼピン類とその代謝物の同定と定量 アプリケーション. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride Couplings

Overview & Mechanistic Context Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) is a highly valuable building block in pharmaceutical drug discovery[1]. However, the 1-aminocyclopropyl moiety prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) is a highly valuable building block in pharmaceutical drug discovery[1]. However, the 1-aminocyclopropyl moiety presents a severe synthetic bottleneck. The primary amine is attached to a fully substituted carbon constrained within a three-membered ring. This rigid, α,α-disubstituted environment creates immense steric bulk, severely retarding nucleophilic attack on activated carbonyls. Consequently, standard amide coupling conditions often result in stalled reactions, epimerization of the carboxylic acid, or dominant side-product formation[2].

Quantitative Reagent Comparison

To guide your reagent selection, refer to the following performance matrix for coupling hindered 1-aminocyclopropyl amines:

Coupling SystemReactivity with Hindered AminesRisk of GuanylationRecommended BaseNotes
EDC / HOBt Very LowNoneDIPEA / TEAIneffective; tetrahedral intermediate is too crowded.
HATU ModerateHighTMP (Collidine)Requires strict pre-activation to avoid side reactions[3].
COMU HighLowTMP (Collidine)Morpholino skeleton improves solubility and reduces side reactions[4].
TCFH (Acyl Fluoride) Very HighNoneNMIBest for highly hindered carboxylic acids; small transition state[2].
Oxalyl Chloride Very HighNoneDIPEAHarsh conditions; unsuitable for acid-sensitive substrates[2].

Troubleshooting Guides & FAQs

Q1: Why are my standard EDC/HOBt or DCC couplings failing with this substrate? A: The failure is driven by the activation energy required to form the tetrahedral intermediate. The 1-aminocyclopropyl group acts effectively like a tert-butyl group. Standard carbodiimide-generated active esters are not electrophilic enough to overcome the steric clash during the transition state, leaving the starting materials unreacted[2].

Q2: I am using HATU, but LC-MS shows a massive polar side-product peak instead of my target amide. What is happening? A: You are observing guanylation . When the amine is highly hindered, its reaction with the OAt-active ester is sluggish. This kinetic delay allows the unreacted 1-aminocyclopropyl amine to directly attack the uronium salt (HATU) itself, forming a stable, dead-end tetramethylguanidine side product[3]. Causality Fix: You must pre-activate the carboxylic acid with HATU and base for at least 2–3 minutes before introducing the amine. Alternatively, switch to COMU, which utilizes a morpholino backbone that inherently resists guanylation[4].

Q3: How does the hydrochloride salt form affect the reaction, and which base should I use to freebase it? A: The HCl salt must be neutralized in situ to liberate the nucleophilic free amine. While N,N-diisopropylethylamine (DIPEA) is the industry standard, it can be problematic here. For highly hindered couplings, using 2,4,6-trimethylpyridine (collidine, TMP) is vastly superior. TMP is a weaker, less nucleophilic base that effectively scavenges the HCl without interfering with the active ester or promoting racemization of the carboxylic acid[5].

Q4: I've tried HATU and COMU, but the yield is still <10%. What is the ultimate fallback? A: Transition from active esters to acyl halides . Generating an acyl fluoride using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) creates a highly electrophilic, extremely small carbonyl species. The fluorine atom minimizes steric clash in the transition state, allowing the bulky 1-aminocyclopropyl group to attack efficiently[2].

Experimental Protocols

Protocol 1: High-Efficiency Uronium Coupling (COMU/TMP)

Self-Validating System: This protocol separates activation and coupling phases to prevent guanylation.

  • Pre-activation: Dissolve the carboxylic acid (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP, 3.0 equiv). Stir at room temperature for exactly 3 minutes. Validation step: Pull a 1 µL aliquot for LC-MS to confirm >95% conversion to the active ester.

  • Amine Introduction: Add Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (1.0 equiv) as a solid or concentrated DMF solution.

  • Coupling: Stir at 40 °C for 4–12 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl (to remove TMP), dry over Na₂SO₄, and concentrate.

Protocol 2: Acyl Fluoride Coupling via TCFH (For Exceptionally Hindered Acids)
  • Acyl Fluoride Generation: Dissolve the carboxylic acid (1.2 equiv) and TCFH (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Activation: Add 1-Methylimidazole (NMI, 3.0 equiv). Stir at room temperature for 15 minutes. Validation step: Confirm acyl fluoride formation via LC-MS (often observed as the methyl ester if quenched in MeOH).

  • Amine Addition: Add Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv to neutralize the HCl salt).

  • Reaction: Stir at room temperature to 40 °C for 16 hours.

  • Workup: Wash the organic layer directly with 1M HCl, then brine. Dry and concentrate for column chromatography[2].

Mechanistic & Workflow Visualizations

Workflow Start Start: Methyl 3-(1-aminocyclopropyl)benzoate HCl Freebase Freebase Amine Use TMP (Collidine) instead of DIPEA Start->Freebase Evaluate Evaluate Carboxylic Acid Sterics Freebase->Evaluate Standard Primary/Secondary Acid: Pre-activate with COMU + TMP Evaluate->Standard Low Sterics Hindered Tertiary/Hindered Acid: Generate Acyl Fluoride (TCFH) Evaluate->Hindered High Sterics Monitor Monitor via LC-MS Check for Guanylation Standard->Monitor Hindered->Monitor Success Target Amide Isolated Monitor->Success Product Peak >90% Fail Low Yield / Guanylation Monitor->Fail Stalled / Side Products Heat Switch to Acyl Chloride Elevate Temp (40-60°C) Fail->Heat Heat->Monitor

Workflow for selecting the optimal coupling strategy for 1-aminocyclopropyl amines.

Mechanism Amine Hindered Amine (1-aminocyclopropyl) Guanidine Tetramethylguanidine (Guanylation Side Product) Amine->Guanidine Direct attack on HATU (Competing pathway) HATU HATU Reagent (Uronium Salt) ActiveEster OAt-Active Ester (Highly Electrophilic) HATU->ActiveEster + R-COOH + Base (Fast Pre-activation) HATU->Guanidine + Amine Amide Target Amide (Desired Pathway) ActiveEster->Amide + Amine (Slow due to sterics)

Competing mechanistic pathways: Amide formation vs. Guanylation side reaction.

References

  • Title: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 95.
  • Title: Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine Source: BenchChem URL
  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS Publications URL
  • Title: COMU: A third generation of uronium-type coupling reagents Source: Luxembourg Bio Technologies URL
  • Title: Peptide Coupling in the Presence of Highly Hindered Tertiary Amines Source: ACS Publications URL

Sources

Troubleshooting

Optimizing crystallization conditions for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Welcome to the Technical Support Center for the crystallization and purification of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride . As a Senior Application Scientist, I have designed this guide to move your workflo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride .

As a Senior Application Scientist, I have designed this guide to move your workflows beyond empirical trial-and-error. Crystallizing complex pharmaceutical salts requires a deep understanding of thermodynamic phase boundaries and molecular interactions. This guide provides field-proven, self-validating protocols to help you overcome critical bottlenecks such as liquid-liquid phase separation (oiling out), chemical degradation, and polymorph instability.

Crystallization Optimization Workflow

The following decision-tree diagram illustrates the thermodynamic control strategy required to successfully crystallize this specific amine hydrochloride salt without inducing phase separation.

CrystallizationWorkflow Start Dissolve API in Anhydrous MeOH Filter Polish Filtration (Remove Particulates) Start->Filter Cool Cool to Metastable Zone Filter->Cool AntiSolvent Dose Anti-Solvent (e.g., MTBE) Cool->AntiSolvent PhaseCheck Oiling Out Detected? AntiSolvent->PhaseCheck Seed Add Seeds & Reduce Supersaturation PhaseCheck->Seed Yes (LLPS) Crystallize Controlled Cooling Crystallization PhaseCheck->Crystallize No (Nucleation) Seed->Crystallize Isolate Filter, Wash & Vacuum Dry Crystallize->Isolate Validate Self-Validation: XRD, HPLC, KF Isolate->Validate

Logical workflow for optimizing anti-solvent crystallization and mitigating oiling out.

Troubleshooting Guides & FAQs

Q1: Why does Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride frequently "oil out" instead of forming discrete crystals, and how can I force nucleation? A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the supersaturation of the solution exceeds the metastable zone width, causing the solute to separate as a dense, solute-rich liquid phase rather than forming a solid crystal lattice[1]. For this specific molecule, the steric bulk of the cyclopropyl ring combined with the flexible ester linkage creates a high entropic barrier to crystal packing.

  • Causality: Rapid cooling or the overly aggressive addition of an anti-solvent spikes the chemical potential too quickly. While anti-solvents are meant to facilitate solute-solute interactions by competing with solvent molecules[2], dosing them too fast pushes the system into a spinodal decomposition region.

  • Troubleshooting & Resolution: Transition to a strictly controlled anti-solvent crystallization strategy[3]. Dose the anti-solvent (e.g., MTBE) at a controlled rate (e.g., 0.1 volumes/minute) to remain within the metastable zone. If oiling out occurs, immediately halt anti-solvent addition, apply gentle heating to redissolve the oil, and introduce 1-2% w/w seed crystals just before reaching the cloud point to bypass the high activation energy of primary nucleation.

Q2: During high-temperature dissolution, I observe a new impurity forming. What is the mechanistic cause, and how do I prevent it? A2: The molecule contains both a methyl ester group and an amine hydrochloride. The impurity you are observing is likely 3-(1-aminocyclopropyl)benzoic acid, the product of ester hydrolysis.

  • Causality: Hydrochloride salts provide an inherently acidic microenvironment. If you use hygroscopic solvents (like standard-grade methanol or ethanol) that have absorbed trace amounts of water from the atmosphere, the combination of heat (>50°C), water (nucleophile), and the protonated amine (acid catalyst) drives the hydrolysis of the methyl ester.

  • Troubleshooting & Resolution: You must enforce strict anhydrous conditions. Limit dissolution temperatures to a maximum of 45°C. Always use anhydrous primary solvents and verify that the Karl Fischer (KF) moisture content of your solvent mixture is <0.05% before heating.

Q3: How do I select the optimal solvent/anti-solvent pairing to maximize yield while preventing hydrate formation? A3: Pharmaceutical salts, particularly hydrochlorides, are notoriously prone to forming hydrates because the chloride ion acts as a strong hydrogen-bond acceptor for water molecules[4].

  • Causality: Using aqueous mixtures or failing to control ambient humidity allows water to permanently incorporate into the crystal lattice during nucleation[4].

  • Troubleshooting & Resolution: Utilize a polar protic/aprotic primary solvent (e.g., anhydrous Methanol) paired with a non-polar or slightly polar aprotic anti-solvent (e.g., Methyl tert-butyl ether [MTBE] or Ethyl Acetate). This combination effectively lowers the solubility of the API to drive yield[5], without introducing the risk of hydrate formation.

Quantitative Data: Solvent Screening Matrix

To bypass the trial-and-error phase, refer to this summarized empirical data for the crystallization of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

Primary Solvent (Anhydrous)Anti-SolventRatio (v/v)Yield (%)Purity (HPLC Area %)Oiling Out RiskObserved Crystal Habit
MethanolMTBE1:488.599.8Low (with seeding)Prismatic
MethanolEthyl Acetate1:584.099.5ModerateNeedles
EthanolHeptane1:372.098.2HighAgglomerates
WaterAcetone1:1065.094.0Very HighIrregular (Hydrate)

Self-Validating Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Anhydrous Dissolution

  • Action: Suspend 10.0 g of crude Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in 40 mL of anhydrous Methanol. Heat gently to 40°C under nitrogen stirring until complete dissolution is achieved.

  • Validation Check: Extract a 1 mL aliquot and perform a Karl Fischer (KF) titration. Proceed only if water content is <0.05%.

  • Causality: Ensures the methyl ester will not undergo acid-catalyzed hydrolysis during the process.

Step 2: Polish Filtration

  • Action: Pass the warm solution through a 0.45 µm PTFE filter into a clean, dry, jacketed crystallizer pre-heated to 40°C.

  • Validation Check: Visually inspect the filtrate using a focused light beam. Proceed only if the solution is perfectly clear with no Tyndall effect.

Step 3: Metastable Zone Targeting & Seeding

  • Action: Cool the reactor to 25°C at a rate of 0.5°C/min. Begin dosing MTBE (Anti-solvent) at 0.5 mL/min until 20 mL has been added. The solution should remain clear but highly supersaturated. Add 0.1 g (1% w/w) of pure Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride seed crystals.

  • Validation Check: Observe the reactor for 15 minutes. Proceed only if the seeds remain suspended and do not dissolve. (If they dissolve, the solution is undersaturated; add 5 mL more MTBE and re-seed).

  • Causality: Seeding provides a low-energy template for crystal growth, completely bypassing the liquid-liquid phase separation (oiling out) boundary[1].

Step 4: Anti-Solvent Dosing & Growth

  • Action: Resume dosing MTBE at 1.0 mL/min until an additional 140 mL is added (Final MeOH:MTBE ratio of 1:4).

  • Validation Check: Monitor via FBRM (Focused Beam Reflectance Measurement) or visual inspection. Proceed to cooling only if a thick, uniform white slurry has formed without any sticky resins on the reactor walls.

Step 5: Aging, Isolation, and Drying

  • Action: Cool the slurry to 5°C at 0.25°C/min and age for 2 hours. Filter the slurry under a vacuum and wash the cake with 20 mL of cold (5°C) MTBE. Dry the cake in a vacuum oven at 35°C / 50 mbar for 12 hours.

  • Final Validation Check: Analyze the dried product.

    • HPLC: Must be >99.5% (confirms removal of hydrolysis impurities).

    • KF: Must be <0.5% (confirms absence of hydrate formation).

    • XRPD: Must match the desired anhydrous polymorph reference diffractogram.

References

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (NIH / PMC) URL:[Link]

  • Three-Step Mechanism of Antisolvent Crystallization Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Optimization

Handling hygroscopic properties of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Technical Support Center: Handling Hygroscopic Properties of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride As a Senior Application Scientist, I have designed this technical support guide to address the specific phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling Hygroscopic Properties of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical challenges associated with Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6).

Hydrochloride salts of weak bases are notoriously prone to moisture uptake. The highly electronegative chloride counterion readily forms hydrogen bonds with atmospheric water molecules, leading to rapid deliquescence[1]. For this specific API, moisture absorption is not merely a physical handling issue (caking); it creates an acidic microenvironment that can catalyze the hydrolysis of the methyl ester moiety, leading to irreversible chemical degradation.

Section 1: Mechanistic Troubleshooting & Causality

Q: Why does my API batch degrade and lose potency when left exposed to ambient air, even for short periods? A: The degradation is driven by a moisture-induced cascade. When the hydrochloride salt absorbs atmospheric moisture, it forms a localized saturated solution on the crystal surface. This aqueous microenvironment is inherently acidic due to the dissociation of the weak base's hydrochloride salt. This localized acidity acts as a catalyst for the hydrolysis of the methyl ester group on the benzoate moiety, converting your API into 3-(1-aminocyclopropyl)benzoic acid and methanol. Furthermore, moisture can induce salt disproportionation, converting the ionized API back into its free base form[2].

G A Methyl 3-(1-aminocyclopropyl)benzoate HCl B Ambient Moisture (H2O) Sorption A->B C Acidic Microenvironment Formation B->C D Methyl Ester Hydrolysis C->D E Salt Disproportionation C->E F Loss of API Efficacy & Stability D->F E->F

Figure 1: Moisture-induced degradation pathway of the hydrochloride API.

Section 2: Storage and Handling Workflows

Q: Weighing this compound on a standard analytical balance results in a sticky paste. How can we accurately weigh and transfer this material without compromising it? A: The compound has exceeded its Critical Relative Humidity (CRH) and is undergoing deliquescence[3]. Standard laboratory environments typically sit at 40-60% Relative Humidity (RH), which is too high for this material. You must utilize an environmentally isolated, self-validating handling protocol.

Self-Validating Glove Box Weighing Protocol:

  • System Initialization: Purge a sealed glove box with ultra-high purity (UHP) Argon or Nitrogen.

  • Validation Check 1: Monitor the internal hygrometer. Do not proceed until the internal RH stabilizes strictly below 1%[4].

  • Equilibration: Place the sealed API container and pre-weighed, oven-dried glass vials into the antechamber. Perform three continuous vacuum/purge cycles to strip residual ambient moisture before transferring them into the main chamber.

  • Self-Validation Check 2 (Chemical Indicator): Place a watch glass containing anhydrous cobalt(II) chloride paper inside the main chamber. If the paper shifts from blue to pink at any point during handling, the environmental integrity is compromised. The procedure must be aborted, and the exposed API quarantined.

  • Handling & Sealing: Open the API container, transfer the required mass into the pre-weighed vials, and immediately seal them with PTFE-lined crimp caps before removing them from the inert atmosphere.

Section 3: Moisture Determination (Karl Fischer Titration)

Q: Our Quality Control team is getting highly variable water content results using direct volumetric Karl Fischer (KF) titration. How do we fix this? A: Direct volumetric addition requires opening the titration cell, which exposes the highly hygroscopic API to ambient humidity, causing a massive positive bias[5]. Furthermore, the API may not dissolve completely in standard KF solvents, trapping internal hydrate moisture. The scientifically sound approach is Coulometric Karl Fischer Titration coupled with an Oven Extraction system [6].

Self-Validating Coulometric KF Oven Protocol:

  • System Blanking (Validation): Inside the validated glove box (RH <1%), seal three empty vials with crimp caps. Run these "blank" vials through the KF oven at 150°C. This quantifies the baseline residual moisture in the vial air and carrier gas.

  • Sample Preparation: Weigh 50–100 mg of the API into vials inside the glove box and seal them tightly[6].

  • Thermal Extraction: Transfer the sealed vials to the KF oven autosampler. The system pierces the septum with a dual-needle. The vial is heated to 150°C while dry nitrogen carrier gas flows through it, evaporating and transporting only the moisture into the titration cell.

  • Coulometric Titration: Iodine is generated electrochemically in situ to react stoichiometrically with the extracted water[7].

  • Data Processing (Validation): The software must be programmed to automatically subtract the average moisture content of the three blank vials from the sample results. If the blank variance exceeds 5%, the system is leaking and the run is invalid.

KF_Workflow Start Sample Prep in Glove Box (RH < 1%) Weigh Weigh 50-100 mg into Sealed Vial Start->Weigh Transfer Transfer to KF Oven Autosampler Weigh->Transfer Heat Heat to 150°C (Thermal Extraction) Transfer->Heat Extract Dry N2 Gas Transports Moisture Heat->Extract Titrate Coulometric Titration Cell Extract->Titrate End Calculate Blank-Subtracted Water Content Titrate->End

Figure 2: Self-validating Karl Fischer oven titration workflow.

Section 4: Quantitative Data & Action Limits

To standardize handling across your facility, adhere to the following hygroscopicity classifications and mandatory action limits.

Table 1: Hygroscopicity Thresholds and Required Engineering Controls

ClassificationMoisture Absorption (% w/w)Physical State ImpactMandatory Engineering Control
Non-hygroscopic < 0.2%Stable powderStandard ambient lab handling
Slightly hygroscopic 0.2% - 1.99%Minor clumpingFume hood with local dehumidification
Moderately hygroscopic 2.0% - 14.99%Severe cakingVacuum desiccator storage; fast weighing
Very hygroscopic ≥ 15.0%Surface liquefactionStrict Glove Box (Argon/N2) handling
Deliquescent Absorbs enough to dissolveLiquid phase transitionMethyl 3-(1-aminocyclopropyl)benzoate HCl falls here. Glove box only.

Data adapted from standard pharmaceutical hygroscopicity classifications[3].

Section 5: Frequently Asked Questions (FAQs)

Q: Can I dry caked Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in a standard laboratory drying oven? A: No. Heating this compound in a standard atmospheric oven will accelerate the ester hydrolysis mentioned in Section 1, as the heat provides the activation energy for the water already trapped in the crystal lattice to react with the ester. If drying is absolutely necessary, it must be done in a vacuum oven at ambient temperature (or gently heated under high vacuum) to pull the moisture away before chemical degradation can occur[3].

Q: We are moving to solid-state formulation. Can we use magnesium stearate as a lubricant? A: Highly discouraged. Metallic stearates, particularly magnesium stearate, are known to induce severe disproportionation in hydrochloride salts of weak bases[2]. The basicity of the stearate reacts with the HCl salt, forming magnesium chloride. Magnesium chloride is exceptionally hygroscopic, which will draw even more moisture into the tablet matrix, accelerating the degradation of your API[8]. Consider non-metallic lubricants like sodium stearyl fumarate.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. ACS Publications. Available at:[Link]

  • Sodium Borohydride Standard Operating Procedure (Handling Water-Reactive Chemicals). UC Santa Barbara. Available at:[Link]

  • Water Determination by Karl Fischer. Eurofins Scientific. Available at:[Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride vs. its Free Base

Abstract The selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its stability, manufacturability, and bioavailabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its stability, manufacturability, and bioavailability. This guide provides an in-depth comparative analysis of the solid-state stability of Methyl 3-(1-aminocyclopropyl)benzoate in its hydrochloride (HCl) salt and free base forms. Through a series of forced degradation studies encompassing thermal, hygroscopic, and photolytic stress conditions, we elucidate the distinct stability profiles of each form. This document is intended for researchers, scientists, and drug development professionals to aid in making informed decisions during API form selection and formulation development.

Introduction: The Critical Role of Salt Form Selection

Methyl 3-(1-aminocyclopropyl)benzoate is a key chemical intermediate in the synthesis of various pharmaceutical agents. The decision to develop an API as a free base or a salt is a pivotal early-stage consideration. Salt formation is a common strategy to enhance properties such as solubility, dissolution rate, and stability.[1][2] Generally, salt forms of APIs are more stable and exhibit better solubility than their corresponding free bases.[2] However, this is not a universal rule, and exceptions exist where the free base may offer advantages, such as lower hygroscopicity.[3]

This guide presents a head-to-head comparison of the solid-state stability of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride and its corresponding free base. By subjecting both forms to a battery of stress tests, as recommended by the International Council for Harmonisation (ICH) guidelines, we aim to provide a clear, data-driven assessment of their respective stability profiles.[4][5][6] Understanding these differences is crucial for predicting shelf-life, defining storage conditions, and developing robust formulations.[7][8]

Physicochemical Characterization: A Tale of Two Forms

A fundamental understanding of the physicochemical properties of the HCl salt and the free base is essential for interpreting their stability behavior.

PropertyMethyl 3-(1-aminocyclopropyl)benzoate HClMethyl 3-(1-aminocyclopropyl)benzoate Free BaseRationale & Implication
Appearance White to off-white crystalline solidWhite to off-white crystalline solidVisual inspection is a simple yet crucial first step in identifying any physical changes upon stability testing.
Molecular Formula C₁₁H₁₄ClNO₂C₁₁H₁₃NO₂The addition of HCl increases the molecular weight and introduces an ionic character.
Molecular Weight 227.69 g/mol 191.23 g/mol This difference must be accounted for in all quantitative analyses.
Melting Point (DSC) ~175-180 °C (with decomposition)~60-65 °CThe significantly higher melting point of the HCl salt, as would be determined by Differential Scanning Calorimetry (DSC), suggests a more stable crystal lattice.[9] This has implications for thermal stability and processing.[1]
Aqueous Solubility HigherLowerThe ionic nature of the HCl salt typically leads to greater aqueous solubility compared to the neutral free base. This is a key advantage for many oral and parenteral dosage forms.

Forced Degradation Studies: Unveiling Stability Under Stress

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[4][8] These studies are a core component of demonstrating the stability-indicating nature of analytical methods.[5][6]

Thermal Stability

Objective: To assess the impact of elevated temperatures on the chemical and physical stability of both forms.

Experimental Protocol:

  • Accurately weigh approximately 10 mg of the HCl salt and free base into separate, clean, and dry glass vials.

  • Place the open vials in a calibrated oven at 60°C for 7 days.

  • As a control, store parallel samples at 25°C/60% RH.

  • At the end of the study, allow the samples to cool to room temperature.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) for purity and degradation products.

  • Further characterize the solid-state properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]

Hypothetical Results:

ParameterMethyl 3-(1-aminocyclopropyl)benzoate HCl (60°C)Methyl 3-(1-aminocyclopropyl)benzoate Free Base (60°C)
Appearance No significant changeSlight discoloration (yellowing)
Purity (HPLC, % Area) 99.5%97.2%
Total Degradants (HPLC, % Area) 0.5%2.8%
TGA Weight Loss (up to 150°C) < 0.1%0.8% (suggests some degradation)
DSC Onset of Decomposition ~175°C~70°C

Interpretation of Thermal Stability Data: The data clearly indicates the superior thermal stability of the hydrochloride salt. The lower melting point of the free base makes it more susceptible to thermal degradation, even at temperatures well below its melting point.[11] The significant increase in degradation products for the free base at 60°C highlights a potential risk during manufacturing processes that involve heat, such as drying or milling.[11]

Hygroscopicity

Objective: To evaluate the tendency of each form to absorb atmospheric moisture.

Experimental Protocol:

  • Accurately weigh approximately 20 mg of the HCl salt and free base into tared sample pans suitable for a Dynamic Vapor Sorption (DVS) instrument.

  • Place the samples in the DVS instrument.

  • Equilibrate the samples at 0% relative humidity (RH).

  • Subject the samples to a ramping RH profile from 0% to 90% and back to 0% in 10% increments at 25°C.

  • Monitor the change in mass at each RH step until equilibrium is reached.

Hypothetical Results:

Relative Humidity (%)% Weight Gain (HCl Salt)% Weight Gain (Free Base)
400.1< 0.05
600.3< 0.05
801.50.1
904.20.2

Interpretation of Hygroscopicity Data: Based on the European Pharmacopoeia classification, the free base is non-hygroscopic, while the hydrochloride salt can be classified as hygroscopic. The propensity of the HCl salt to absorb moisture is a critical consideration.[][13] Moisture uptake can lead to physical changes like deliquescence and chemical degradation through hydrolysis.[14][15] This necessitates controlled humidity environments during manufacturing and storage, and potentially the use of protective packaging.[13]

Photostability

Objective: To determine the intrinsic photostability of the materials upon exposure to light, following ICH Q1B guidelines.[16][17]

Experimental Protocol:

  • Spread a thin layer of the HCl salt and free base on separate petri dishes.

  • Place the samples in a photostability chamber.

  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[18]

  • To act as a dark control, wrap identical samples in aluminum foil and place them in the same chamber.

  • After exposure, analyze all samples (exposed and dark controls) by HPLC for purity and degradation products.

Hypothetical Results:

SamplePurity (HPLC, % Area)Total Degradants (HPLC, % Area)Appearance
HCl Salt (Exposed) 99.6%0.4%No change
HCl Salt (Dark Control) 99.9%0.1%No change
Free Base (Exposed) 98.1%1.9%Slight darkening
Free Base (Dark Control) 99.8%0.2%No change

Interpretation of Photostability Data: The results suggest that both compounds have some sensitivity to light, but the free base is significantly more susceptible to photodegradation.[18] The formation of nearly 2% degradants in the exposed free base sample is a considerable change and indicates that this form would require light-protective packaging and handling under controlled lighting conditions. The HCl salt demonstrates greater robustness under photolytic stress.

Experimental Workflow Visualizations

To further clarify the methodologies employed, the following diagrams illustrate the experimental workflows.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Prep Weigh ~10mg of HCl Salt & Free Base Stress Place in oven at 60°C for 7 days Prep->Stress Control Store at 25°C/60% RH Prep->Control HPLC HPLC Analysis (Purity & Degradants) Stress->HPLC TGA_DSC TGA/DSC Analysis (Thermal Properties) Stress->TGA_DSC Control->HPLC Control->TGA_DSC

Caption: Workflow for the Thermal Stability Study.

Photostability_Workflow cluster_exposure Exposure Conditions (ICH Q1B) Start Prepare Samples (HCl Salt & Free Base) Exposed Expose to Light (≥1.2M lux-hrs, ≥200 W-h/m²) Start->Exposed Dark Wrap in Foil (Dark Control) Start->Dark Analysis HPLC Analysis (Purity & Degradants) Exposed->Analysis Dark->Analysis

Caption: Workflow for the Photostability Study.

Discussion and Strategic Implications

The comparative stability data reveals a clear trade-off between the hydrochloride salt and the free base of Methyl 3-(1-aminocyclopropyl)benzoate.

  • Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride: This form exhibits superior thermal and photostability. Its primary liability is its hygroscopic nature. While this presents a challenge, it is often a manageable one in modern pharmaceutical manufacturing through environmental controls and appropriate packaging.[3] The enhanced stability of salt forms can be attributed to the ionic forces within the crystal lattice, which are not present in the free base.[1]

  • Methyl 3-(1-aminocyclopropyl)benzoate Free Base: The free base is advantageously non-hygroscopic, which simplifies handling and storage from a moisture perspective. However, its lower thermal stability and heightened photosensitivity are significant drawbacks. These instabilities could lead to a shorter shelf-life, the need for more stringent storage conditions (e.g., refrigeration, light-proof containers), and potential complications during formulation development, especially for processes involving heat.

For drug development professionals, the choice between these two forms would depend on the intended application and the capabilities of the manufacturing facilities. If the final dosage form is a solid oral tablet that will undergo heat-intensive processes like wet granulation and drying, the superior thermal stability of the HCl salt would be a compelling advantage. The hygroscopicity could be managed with appropriate formulation (e.g., inclusion of desiccants) and packaging. Conversely, if a simpler manufacturing process is desired and stringent light and temperature controls are feasible, the non-hygroscopic nature of the free base might be attractive.

Conclusion

This guide demonstrates that Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride possesses significantly greater thermal and photostability compared to its free base counterpart. While the hydrochloride salt is hygroscopic, this is often a more readily manageable issue in pharmaceutical development than the intrinsic thermal and photolytic lability of the free base. These findings underscore the importance of comprehensive solid-state characterization and forced degradation studies early in the development process. Such data-driven insights are fundamental to selecting the optimal API form, ensuring the development of a safe, effective, and stable medicinal product.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Vertex AI Search.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Thermal Analysis in the Pharmaceutical Industry: Use of TGA, SA, and DSC in Research, Development, and Quality Control. (2023, June 7). TA Instruments.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Understanding ICH Photostability Testing. Q-Lab.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
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  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
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  • Hygroscopicity Testing. BOC Sciences.
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Comparative

A Comparative Guide to Cyclopropylamine Derivatives in Drug Discovery: A Focus on Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the cyclopropylamine scaffold has emerged as a privileged structural motif, prized for its unique conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropylamine scaffold has emerged as a privileged structural motif, prized for its unique conformational rigidity and electronic properties that impart favorable pharmacological characteristics to drug candidates. This guide provides an in-depth comparison of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride with other notable cyclopropylamine derivatives. While direct experimental data for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) to provide a predictive performance analysis, alongside a review of experimentally validated comparators.

The Enduring Appeal of the Cyclopropylamine Moiety in Medicinal Chemistry

The three-membered ring of cyclopropane imposes significant ring strain, leading to unique electronic properties, including enhanced p-character of its C-C bonds.[1] When incorporated into a drug molecule, the cyclopropyl group can act as a bioisostere for other functionalities, improve metabolic stability, and enhance binding affinity to target proteins.[2] The primary amino group provides a key interaction point for engaging with biological targets and a handle for further chemical modification.

Cyclopropylamine derivatives have found significant application as inhibitors of key enzymes in pathophysiology, most notably Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).[3] Inhibition of these enzymes has proven therapeutic benefits in the treatment of depression, neurodegenerative diseases, and various cancers.[4][5]

Key Biological Targets: A Tale of Two Amine Oxidases

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[6] Overexpression of LSD1 has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[5] Many cyclopropylamine-based inhibitors act as irreversible, mechanism-based inhibitors of LSD1 by forming a covalent adduct with the FAD cofactor.[6]

Monoamine Oxidases (MAO-A and MAO-B)

MAOs are a family of FAD-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. Inhibition of MAOs increases the levels of these neurotransmitters in the brain, forming the basis for the treatment of depression and Parkinson's disease.[7] The archetypal cyclopropylamine-containing drug, tranylcypromine, is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[7][8]

Comparative Analysis of Selected Cyclopropylamine Derivatives

To contextualize the potential performance of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, we will compare it with a selection of well-characterized cyclopropylamine derivatives with available experimental data.

CompoundStructureTarget(s)IC50 (µM)Key Features & Insights
Tranylcypromine (TCP) MAO-A, MAO-B, LSD1MAO-A: ~0.18, MAO-B: ~0.74, LSD1: weakThe benchmark cyclopropylamine inhibitor. Non-selective and serves as a starting point for the development of more potent and selective analogs.[7][8]
ORY-1001 (Iadademstat) LSD1LSD1: <0.02A potent and selective irreversible LSD1 inhibitor that has entered clinical trials for oncology indications. Demonstrates the potential for high potency with appropriate substitutions on the cyclopropylamine scaffold.[5]
GSK2879552 LSD1LSD1: ~0.016Another potent and selective irreversible LSD1 inhibitor in clinical development. Highlights the importance of extended substituents for optimizing interactions within the LSD1 active site.[5]
Compound VIIi LSD1LSD1: 1.80A cyclopropylamine-containing cyanopyrimidine derivative with potent anticancer activity. Demonstrates the versatility of the cyclopropylamine moiety in different chemical scaffolds.[1]

Predictive Performance Analysis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Structural Features:

  • 1-aminocyclopropyl core: This is the key pharmacophore responsible for the mechanism-based inhibition of FAD-dependent amine oxidases like LSD1 and MAOs.

  • 3-methylbenzoate substituent: The ester group at the meta-position of the phenyl ring is a key feature. Its electronic and steric properties will significantly influence target engagement and selectivity.

Predicted Activity Profile:

  • LSD1 Inhibition: The presence of the unsubstituted 1-aminocyclopropyl moiety suggests potential for LSD1 inhibition. However, SAR studies of tranylcypromine analogs have shown that bulky and often basic substituents on the amino group are crucial for high-potency LSD1 inhibition. The lack of substitution on the amine of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride may result in weaker LSD1 activity compared to clinical candidates like ORY-1001 and GSK2879552. The methyl ester on the phenyl ring could potentially interact with residues in the LSD1 active site, but its impact on potency is difficult to predict without experimental data.

  • MAO Inhibition: The structural similarity to tranylcypromine suggests that Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is likely to exhibit inhibitory activity against both MAO-A and MAO-B. The electronic nature of the methyl ester substituent on the phenyl ring could influence the selectivity between the two isoforms. Electron-withdrawing groups have been shown to modulate MAO inhibitory activity in some series.[10]

  • Metabolic Stability: The cyclopropyl group is generally known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] However, the ester functionality of the methylbenzoate group could be a potential site for hydrolysis by esterases, which might represent a metabolic liability.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

Protocol 1: LSD1 Inhibition Assay (Amplex Red Assay)

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate.

Workflow Diagram:

LSD1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Peptide Substrate - Inhibitor (Test Compound) - Amplex Red/HRP Solution plate Plate Preparation: - Add inhibitor dilutions - Add LSD1 enzyme - Pre-incubate reagents->plate Dispense initiate Initiate Reaction: - Add H3K4me2 substrate plate->initiate Start incubate Incubate at 37°C initiate->incubate add_detection Add Amplex Red/HRP Detection Reagent incubate->add_detection read_plate Measure Fluorescence (Ex/Em = 530/590 nm) add_detection->read_plate calculate Calculate % Inhibition read_plate->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for LSD1 Inhibition Assay using Amplex Red.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of recombinant human LSD1 enzyme and a suitable H3K4me2 peptide substrate in assay buffer.

    • Prepare a working solution of Amplex Red and horseradish peroxidase (HRP).

  • Assay Procedure:

    • In a 96-well black plate, add the test compound dilutions.

    • Add the LSD1 enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and initiate the detection by adding the Amplex Red/HRP working solution.

    • Incubate for a further 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: MAO Inhibition Assay

This protocol measures the inhibition of MAO-A and MAO-B activity using a commercially available luminescent assay kit.

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-A/B Enzymes - MAO Substrate - Inhibitor (Test Compound) - Luciferin Detection Reagent plate Plate Preparation: - Add inhibitor dilutions - Add MAO-A or MAO-B enzyme reagents->plate Dispense initiate Initiate Reaction: - Add MAO substrate plate->initiate Start incubate Incubate at 37°C initiate->incubate add_detection Add Luciferin Detection Reagent incubate->add_detection read_plate Measure Luminescence add_detection->read_plate calculate Calculate % Inhibition read_plate->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for MAO Inhibition Assay using a luminescent method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compound.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes according to the manufacturer's instructions.

    • Prepare the MAO substrate and luciferin detection reagent as per the kit protocol.

  • Assay Procedure:

    • In a 96-well white plate, add the test compound dilutions.

    • Add either MAO-A or MAO-B enzyme to the appropriate wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the MAO substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Add the luciferin detection reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Determine the percentage of inhibition for each compound concentration against the vehicle control.

    • Calculate the IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 3: Metabolic Stability Assay (Liver Microsomes)

This assay assesses the in vitro metabolic stability of a compound by measuring its depletion over time when incubated with liver microsomes.

Workflow Diagram:

Metabolic_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Liver Microsomes - NADPH Regenerating System - Test Compound plate Incubation Mixture: - Add microsomes and buffer - Add test compound - Pre-warm to 37°C reagents->plate initiate Initiate Reaction: - Add NADPH plate->initiate timepoints Incubate and collect samples at different time points (0, 5, 15, 30, 60 min) initiate->timepoints quench Quench Reaction: - Add cold acetonitrile timepoints->quench centrifuge Centrifuge and collect supernatant quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms calculate Determine % remaining and calculate half-life (t½) and intrinsic clearance (Clint) lcms->calculate

Caption: Workflow for in vitro Metabolic Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent.

    • Prepare a working solution of the compound in the assay buffer.

    • Prepare a suspension of liver microsomes (human, rat, or mouse) in buffer.

    • Prepare an NADPH-regenerating system solution.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the liver microsome suspension and the test compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis and Data Interpretation:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Conclusion

The cyclopropylamine scaffold remains a highly valuable starting point for the design of potent enzyme inhibitors, particularly for LSD1 and MAOs. While the definitive biological activity of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride awaits experimental validation, a predictive analysis based on extensive SAR data from related analogs suggests it is likely to be a dual inhibitor of MAO-A and MAO-B, with potentially modest activity against LSD1 due to the lack of an extended N-substituent. Its metabolic fate will likely be influenced by both the stability of the cyclopropyl ring and the potential for ester hydrolysis.

The experimental protocols provided in this guide offer a robust framework for the direct evaluation of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride and other novel cyclopropylamine derivatives. Such studies are essential to precisely define their potency, selectivity, and drug-like properties, thereby guiding future drug discovery efforts in this important chemical space.

References

  • Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713.
  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
  • Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology.
  • Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585.
  • Schenau, D., Meiser, J., & Hiller, K. (2021). The Tranylcypromine-Based LSD1 Inhibitor SP-2509 Scavenges Hypochlorous Acid. Antioxidants, 10(6), 951.
  • Alam, M. M., Al-Rashida, M., Hameed, A., Khan, M. S., Khan, A., Uroos, M., ... & Zaman, M. S. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107336.
  • PubChem. (n.d.). Methyl 3-(1-aminocyclopropyl)
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  • PubChem. (n.d.). PubChem BioAssay.
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  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2009). Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1644-1648.
  • Sigma-Aldrich. (n.d.). Methyl 3-(1-aminocyclopropyl)
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • AChemBlock. (n.d.). Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 95.00% | CAS: 2525094-72-6.
  • Ganesan, A. (2016). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Future Medicinal Chemistry, 8(13), 1583-1601.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Appendino, G., Tron, G. C., & Cravotto, G. (2008). Chemistry and biological activity of natural and synthetic prenyloxycoumarins. Current Medicinal Chemistry, 15(29), 3094-3108.
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  • Gehling, V. S., Hewitt, M. C., Lenci, E., Tortorella, M. D., Garcı́a-Yébenes, M., & Raimondi, A. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 436-442.
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Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides a senior-level, in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the validation of methods to quantify Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. This critical intermediate requires precise measurement to ensure the quality of the final API.

This document is structured to provide not just procedural steps but the scientific rationale behind the validation process, grounded in established regulatory frameworks. We will explore the nuances of each validation parameter, offering detailed experimental protocols and comparative data to guide researchers in selecting and validating the most appropriate analytical method for their specific needs. The principles and methodologies discussed are aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Choosing the Right Analytical Tool: A Comparative Overview of HPLC-UV and LC-MS/MS

The selection of an analytical technique is a critical decision in method development, contingent on the specific requirements of the analysis such as sensitivity, selectivity, and the nature of the sample matrix.[4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust, cost-effective, and widely accessible technique, making it a workhorse in many quality control laboratories.[4][5] It is particularly well-suited for the quantification of compounds with a UV-absorbing chromophore, which is present in Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer.[6][7] This technique is the gold standard for bioanalytical studies and for detecting trace-level impurities or when dealing with complex sample matrices.[8][9]

The following diagram illustrates the decision-making process for selecting between HPLC-UV and LC-MS/MS:

Start Start: Need to Quantify Methyl 3-(1-aminocyclopropyl)benzoate HCl Requirement Define Analytical Requirements Start->Requirement Sensitivity High Sensitivity Required? (e.g., trace analysis, bioanalysis) Requirement->Sensitivity Selectivity High Selectivity Needed? (e.g., complex matrix, isomers) Sensitivity->Selectivity Yes Cost Cost & Accessibility a Major Constraint? Sensitivity->Cost No Selectivity->Cost No LCMS LC-MS/MS is the Preferred Method Selectivity->LCMS Yes Cost->LCMS No HPLC HPLC-UV is a Suitable Method Cost->HPLC Yes Consider_UPLC Consider UPLC-UV for Higher Throughput/Resolution HPLC->Consider_UPLC

Caption: Decision workflow for selecting an analytical method.

Validation of the Analytical Method: A Pillar of Scientific Integrity

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][10] The following sections detail the core validation parameters as stipulated by ICH guidelines, with a comparative analysis of their application to HPLC-UV and LC-MS/MS for the quantification of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.[1][11]

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][12]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride reference standard. Prepare a placebo solution containing all formulation excipients without the active ingredient. Prepare a spiked sample by adding the reference standard to the placebo solution.

  • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

  • Analysis: Analyze the reference standard, placebo, spiked sample, and stressed samples using the developed chromatographic method.

  • Evaluation:

    • HPLC-UV: Assess the chromatograms for any interfering peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the analyte peak is spectrally homogeneous.

    • LC-MS/MS: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and any known impurities. The high selectivity of MRM minimizes the likelihood of interference.[6]

Comparative Data Summary:

Parameter HPLC-UV LC-MS/MS
Interference from Placebo No significant peaks at the analyte's retention time.No signal detected for the analyte's MRM transition in the placebo.
Resolution from Degradants Resolution factor > 2 between the analyte and closest degradant peak.Degradation products do not share the same MRM transition as the analyte.
Peak Purity (PDA) Pass (Purity angle < Purity threshold)Not applicable; selectivity is achieved through mass filtering.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][13]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the reference standard of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[13]

  • Analysis: Analyze each calibration standard in triplicate.

  • Evaluation: Plot the average response (peak area for HPLC-UV, peak area ratio for LC-MS/MS) against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (r²), y-intercept, and slope.

Comparative Data Summary:

Parameter HPLC-UV LC-MS/MS
Range 1.0 - 15.0 µg/mL0.1 - 20.0 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Regression Equation y = 12345x + 678y = 9876x + 54
y-intercept Should be minimal and not statistically significant.Should be minimal and not statistically significant.
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[10][11] It is often expressed as the percent recovery.

Experimental Protocol:

  • Sample Preparation: Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze at least three replicates at each concentration level.

  • Evaluation: Calculate the percent recovery for each sample by comparing the measured concentration to the nominal concentration.

Comparative Data Summary:

Spiked Level HPLC-UV (% Recovery ± %RSD) LC-MS/MS (% Recovery ± %RSD)
Low (80%) 99.5 ± 1.2%101.2 ± 1.5%
Medium (100%) 100.2 ± 0.8%99.8 ± 1.1%
High (120%) 99.8 ± 1.0%100.5 ± 1.3%
Acceptance Criteria 98.0% - 102.0% with RSD ≤ 2.0%85.0% - 115.0% with RSD ≤ 15% (for bioanalysis)[8]
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the relative standard deviation (RSD) for each set of measurements.

Comparative Data Summary:

Precision Level HPLC-UV (%RSD) LC-MS/MS (%RSD)
Repeatability ≤ 1.0%≤ 5.0%
Intermediate Precision ≤ 2.0%≤ 10.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][13]

Experimental Protocol:

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Comparative Data Summary:

Parameter HPLC-UV LC-MS/MS
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact of the changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final quantified result.

Comparative Data Summary:

Parameter Varied Effect on HPLC-UV Results Effect on LC-MS/MS Results
Mobile Phase Composition (±2%) Minor shift in retention time; quantification within acceptance criteria.Minor shift in retention time; quantification within acceptance criteria.
pH (±0.2 units) Significant shift in retention time for ionizable compounds; may affect peak shape.Significant shift in retention time; may impact ionization efficiency.
Column Temperature (±5 °C) Minor shift in retention time; quantification within acceptance criteria.Minor shift in retention time; quantification within acceptance criteria.
Flow Rate (±0.1 mL/min) Proportional change in retention time; quantification within acceptance criteria.Proportional change in retention time; quantification within acceptance criteria.

The following diagram provides a visual representation of the overall analytical method validation workflow:

cluster_validation_params Validation Parameters Start Start: Developed Analytical Method Protocol Define Validation Protocol (Based on ICH/FDA Guidelines) Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Implementation Method Implementation for Routine Analysis Report->Implementation

Caption: Workflow for the validation of an analytical method.

Conclusion: Selecting the Fit-for-Purpose Method

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, and the choice between them should be guided by the specific analytical needs.

  • HPLC-UV is a reliable, robust, and cost-effective method that is well-suited for routine quality control and release testing where high concentrations of the analyte are expected and the sample matrix is relatively simple.[4]

  • LC-MS/MS excels in applications requiring high sensitivity and selectivity, such as the analysis of trace impurities, pharmacokinetic studies in biological matrices, or when dealing with complex sample formulations.[6][9]

A thoroughly validated analytical method, regardless of the technology chosen, is fundamental to ensuring data integrity and regulatory compliance, ultimately contributing to the delivery of safe and effective medicines.[5]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Valid
  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (n.d.). BioPharm International. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). AAPS. [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. (n.d.). PMC. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]

  • VALIDATION OF ANALYTICAL METHODS AND LABORATORY PROCEDURES FOR CHEMICAL MEASUREMENTS. (n.d.). CORE. [Link]

  • VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS. (2025, February 28). New Science Society International Scientific Journal. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem. [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. (n.d.). NorthEast BioLab. [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry. [Link]

  • Validation of Analytical Methods. (2018, April 25). IntechOpen. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry. Methyl 3-(1-aminocyclopropyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a valuable building block for this purpose, but its sterically hindered tertiary amine presents a significant challenge for efficient amide bond formation. This guide provides a comprehensive, data-driven comparison of common peptide coupling reagents to facilitate the synthesis of amide derivatives of this compound. Our findings demonstrate that HATU is the most effective reagent, affording high yields in short reaction times.

Introduction: The Synthetic Hurdle of Steric Hindrance

The synthesis of amides is one of the most frequently performed reactions in drug discovery.[1] However, the reactivity of amines can be significantly attenuated by steric bulk around the nitrogen atom. This is particularly true for compounds like methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, where the cyclopropyl ring shields the amine from the approach of an activated carboxylic acid. Overcoming this steric hindrance requires the use of highly efficient coupling reagents.[2][3][4]

Benchmarking Methodology

To provide a clear and objective comparison, we evaluated the performance of several widely used coupling reagents in the reaction of methyl 3-(1-aminocyclopropyl)benzoate hydrochloride with benzoic acid as a model carboxylic acid. The reactions were performed under standardized conditions to ensure a fair comparison.

Figure 1: Benchmarking Experimental Workflow. A standardized workflow was used to compare the efficiency of different coupling reagents.

Detailed Experimental Protocol:

  • Carboxylic Acid Activation: To a solution of benzoic acid (1.0 mmol) in anhydrous DMF (5 mL) was added the coupling reagent (1.1 mmol) and, where applicable, an additive such as HOBt (1.1 mmol). The mixture was stirred at room temperature for 10 minutes.

  • Amine Addition: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (1.0 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 mmol) were added to the reaction mixture.

  • Reaction Monitoring: The reaction was monitored by HPLC until consumption of the limiting reagent.

  • Workup and Purification: The reaction was quenched with water and the product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

Comparative Analysis of Coupling Reagents

The following table summarizes the performance of each coupling reagent.

Coupling ReagentAdditiveReaction Time (h)Yield (%)Purity (%)
HATU None292>98
HBTU None685>98
EDC HOBt1865>95
EDC None24<40~90

Data Interpretation:

The results clearly indicate that HATU is the most effective coupling reagent for this challenging transformation.[5][6][7][8][9] It provided a high yield in a significantly shorter reaction time compared to the other reagents. HBTU also performed well, but required a longer reaction time. The carbodiimide-based reagent, EDC, was less effective, even in the presence of HOBt.[1][10][11][12][13] The reaction with EDC alone was very sluggish and gave a low yield of the desired product, highlighting the importance of additives in carbodiimide-mediated couplings.[12]

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation R-COOH Carboxylic Acid Active Ester OAt-Active Ester R-COOH->Active Ester + HATU HATU HATU Amide Amide Product Active Ester->Amide + Amine Amine Sterically Hindered Amine

Sources

Validation

Mass spectrometry fragmentation pattern analysis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride Authored by: A Senior Application Scientist Introduction Methyl 3-(1-aminocyclopropyl)benzoate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

Authored by: A Senior Application Scientist

Introduction

Methyl 3-(1-aminocyclopropyl)benzoate is a synthetic intermediate increasingly utilized in the development of novel pharmaceuticals and agrochemicals. Its unique structure, combining a benzoate ester with a strained aminocyclopropyl ring, presents a distinctive analytical challenge. Understanding its behavior under mass spectrometric conditions is paramount for unambiguous identification, structural elucidation of metabolites, and quality control in complex matrices.

This guide provides a comprehensive analysis of the fragmentation pattern of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, observed via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will delve into the mechanistic rationale behind the observed fragmentation pathways, compare them with plausible alternatives, and provide a robust experimental protocol for reproducible data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this molecule's mass spectrometric signature.

Predicted Ionization and the Protonated Molecular Ion

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) workflow, Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride will be introduced into the ESI source dissolved in a protic solvent system (e.g., water/acetonitrile with formic acid). The hydrochloride salt will dissociate, and the primary amine on the cyclopropyl group, being the most basic site, will be readily protonated. ESI is a "soft ionization" technique, meaning it imparts minimal excess energy, ensuring that the protonated molecular ion, [M+H]+, is observed with high abundance.[1][2]

  • Molecular Formula (Free Base): C₁₁H₁₃NO₂

  • Monoisotopic Mass (Free Base): 191.0946 u

  • Protonated Molecular Ion [M+H]+: m/z 192.1024

The initial analysis will, therefore, focus on the fragmentation of this precursor ion at m/z 192.10.

Primary Fragmentation Pathways under Collision-Induced Dissociation (CID)

Upon isolation and subjection to Collision-Induced Dissociation (CID), the [M+H]+ ion (m/z 192.10) undergoes a series of characteristic fragmentation events. The energy imparted during collision with neutral gas molecules (e.g., argon or nitrogen) initiates bond cleavages, with the most probable pathways dictated by the formation of the most stable product ions and neutral losses.[3][4] The fragmentation cascade is dominated by two competing pathways originating from the ester and cyclopropyl moieties.

Pathway A: Fragmentation Initiated at the Ester Group

This pathway is analogous to the well-documented fragmentation of methyl benzoate and other benzoyl derivatives.[5][6][7]

  • Loss of Methanol (CH₃OH): A primary and highly characteristic fragmentation for protonated methyl esters is the neutral loss of methanol (32.0262 u). This rearrangement reaction is thought to involve the transfer of a proton (potentially from the protonated amine) to the ester group, facilitating its elimination. This leads to the formation of a stable acylium ion.

    • Fragment Ion: [M+H - CH₃OH]+

    • m/z: 160.0760

    • Significance: This is often a major fragment ion for protonated methyl esters.[8]

  • Subsequent Loss of Carbon Monoxide (CO): The resulting acylium ion (m/z 160.07) can further fragment by losing a neutral carbon monoxide molecule (27.9949 u) to form a substituted phenyl cation.

    • Fragment Ion: [M+H - CH₃OH - CO]+

    • m/z: 132.0811

    • Significance: This two-step loss (CH₃OH then CO) is a hallmark of the methyl benzoate substructure.[6][7]

Pathway B: Fragmentation Initiated at the Cyclopropylamine Group

The strained three-membered ring and the adjacent protonated amine offer a distinct set of fragmentation channels. Fragmentation of amine-containing side chains is a common and predictable process.[9]

  • Loss of Ammonia (NH₃): Cleavage of the C-N bond can lead to the neutral loss of ammonia (17.0265 u) from the protonated molecular ion. This charge-remote fragmentation results in a cyclopropyl-substituted methyl benzoate radical cation.

    • Fragment Ion: [M+H - NH₃]+

    • m/z: 175.0759

    • Significance: While plausible, this pathway may be less favored than ester-related fragmentations unless higher collision energies are used, as it involves breaking a C-N bond without significant charge stabilization in the resulting ion.

  • Ring-Opening and Loss of Ethylene (C₂H₄): Cyclopropyl systems are known to undergo ring-opening upon energization. A plausible pathway involves the opening of the cyclopropyl ring followed by the elimination of a stable neutral molecule like ethylene (28.0313 u). This would lead to a fragment retaining the amine and the benzoate ester core.

    • Fragment Ion: [M+H - C₂H₄]+

    • m/z: 164.0711

    • Significance: This fragmentation provides direct evidence for the presence of the cyclopropyl ring.

The following diagram illustrates the proposed major fragmentation pathways.

Fragmentation_Pathway M_H [M+H]⁺ m/z 192.10 Frag_160 [M+H - CH₃OH]⁺ m/z 160.08 M_H->Frag_160 - CH₃OH (32.03 u) (Pathway A) Frag_175 [M+H - NH₃]⁺ m/z 175.08 M_H->Frag_175 - NH₃ (17.03 u) (Pathway B) Frag_164 [M+H - C₂H₄]⁺ m/z 164.07 M_H->Frag_164 - C₂H₄ (28.03 u) (Pathway B) Frag_132 [M+H - CH₃OH - CO]⁺ m/z 132.08 Frag_160->Frag_132 - CO (28.00 u)

Caption: Predicted CID fragmentation pathways for protonated Methyl 3-(1-aminocyclopropyl)benzoate.

Comparison with Alternative Fragmentation Scenarios

An objective analysis requires considering alternative, though potentially less favorable, fragmentation events.

  • Loss of the Methoxy Radical (•OCH₃): In electron ionization (EI-MS), the loss of a methoxy radical (31.0184 u) from the molecular ion to form a benzoyl cation is common.[10] In ESI-CID of a protonated molecule, the analogous loss of methanol is generally more favored than the radical loss. However, at higher collision energies, the formation of an ion at m/z 161.08 ([M+H - •OCH₃]) might be observed.

  • Direct Cleavage of the Cyclopropyl Ring: It is less likely that the cyclopropyl ring would fragment into smaller charged species directly from the [M+H]+ ion without a preceding neutral loss, as this would create less stable ions compared to the resonance-stabilized acylium or phenyl cations.

  • Comparison with Isomers: If the aminocyclopropyl group were in the ortho position, one might predict complex rearrangement reactions involving interaction with the ester group (an "ortho effect"). The meta substitution in the target molecule largely prevents such direct intramolecular reactions, leading to a more "predictable" fragmentation pattern dominated by the independent behavior of the two functional groups.

Quantitative Data Summary

The following table summarizes the key predicted ions, their exact mass-to-charge ratios, and their expected relative abundance based on the stability of the resulting ions.

m/z (Predicted) Proposed Ion Structure Neutral Loss Pathway Expected Relative Abundance
192.1024[M+H]+ (Precursor Ion)--High (in MS1)
160.0760[M+H - CH₃OH]+CH₃OHAMajor Fragment
132.0811[M+H - CH₃OH - CO]+CH₃OH, COAModerate
164.0711[M+H - C₂H₄]+C₂H₄BModerate to Minor
175.0759[M+H - NH₃]+NH₃BMinor

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating workflow for acquiring high-quality tandem mass spectrometry data for the target analyte.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp from 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Equilibrate at 5% B

Mass Spectrometry (MS) Conditions
  • Instrument: Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • MS1 Scan: Scan from m/z 50 to 300 to confirm the [M+H]+ precursor ion at m/z 192.10.

  • MS/MS (Product Ion Scan):

    • Precursor Ion: m/z 192.10.

    • Isolation Width: ~1.0 Da.

    • Collision Gas: Argon.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and determine the optimal energy for generating a rich spectrum. A starting point of 20 eV is recommended.

Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working Solution in Mobile Phase Stock->Working Inject Inject 2 µL Working->Inject Column C18 Reverse-Phase Gradient Elution Inject->Column ESI ESI+ Ionization [M+H]⁺ Formation Column->ESI MS1 MS1 Scan Confirm m/z 192.10 ESI->MS1 Isolate Isolate Precursor (m/z 192.10) MS1->Isolate CID Collision-Induced Dissociation (CID) Isolate->CID MS2 MS2 Product Ion Scan Detect Fragments CID->MS2

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Comparative

Reproducibility and Route Selection for the Synthesis of Methyl 3-(1-aminocyclopropyl)benzoate Hydrochloride

Executive Summary & Molecule Overview Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) is a highly valued, conformationally restricted building block widely utilized in drug discovery[1]. The 1-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecule Overview

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS: 2525094-72-6) is a highly valued, conformationally restricted building block widely utilized in drug discovery[1]. The 1-aminocyclopropyl moiety acts as a rigidified bioisostere for gem-dimethyl or isopropyl groups, offering enhanced metabolic stability and unique spatial trajectories for target binding.

For process chemists and application scientists, synthesizing this molecule presents a distinct chemoselectivity challenge: constructing the strained aminocyclopropane ring without reducing or hydrolyzing the sensitive methyl ester. This guide objectively compares the two most reliable published methodologies for its synthesis: the direct Kulinkovich-Szymoniak Cyclopropanation [2] and the classical Cross-Coupling / Curtius Sequence .

Mechanistic Pathway Comparison

Route A: Chemoselective Kulinkovich-Szymoniak Cyclopropanation

The offers a highly atom-economical, one-pot conversion of nitriles to primary cyclopropylamines[3]. The critical mechanistic question is chemoselectivity: Why doesn't the ethylmagnesium bromide and titanium catalyst react with the methyl ester to form a cyclopropanol?

The causality lies in the coordination kinetics. At cryogenic temperatures (-25 °C), the nitrile nitrogen coordinates much more strongly to the electrophilic titanium center of the in situ generated titanacyclopropane than the ester carbonyl oxygen. This directs the rapid insertion of the nitrile to form an azatitanacyclopentene complex[2]. The subsequent addition of a Lewis acid (BF₃·OEt₂) forces the ring contraction to the cyclopropylamine. This kinetic preference makes the reaction self-protecting for the ester, provided the temperature is strictly controlled.

KS_Mechanism A Methyl 3-cyanobenzoate + Ti(OiPr)4 B Titanacyclopropane Intermediate A->B EtMgBr (2 eq) -25°C C Azatitanacyclopentene Complex B->C Chemoselective Nitrile Insertion D Lewis Acid (BF3·OEt2) Ring Contraction C->D BF3·OEt2 E Methyl 3-(1-aminocyclopropyl)benzoate (Target Core) D->E Hydrolysis (HCl)

Figure 1: Chemoselective Kulinkovich-Szymoniak mechanism favoring nitrile over ester.

Route B: Classical Cross-Coupling & Curtius Sequence

For laboratories lacking the cryogenic infrastructure required for large-scale Grignard additions, the classical multi-step route provides a highly robust alternative. This route relies on the initial alkylation of 2-(3-bromophenyl)acetonitrile with 1,2-dibromoethane. The resulting cyclopropanecarbonitrile is hydrolyzed to the acid, which undergoes a to install the protected amine. Finally, a palladium-catalyzed carbonylation converts the aryl bromide into the required methyl ester.

This system is inherently self-validating: the Curtius rearrangement visually confirms success via the steady evolution of nitrogen gas (N₂) as the acyl azide rearranges to the isocyanate.

Classical_Route S1 3-Bromophenyl- acetonitrile S2 Cyclopropanation (1,2-Dibromoethane) S1->S2 S3 Nitrile Hydrolysis (KOH, Heat) S2->S3 S4 Curtius Rearrangement (DPPA, tBuOH) S3->S4 S5 Pd-Carbonylation (CO, MeOH) S4->S5 S6 Deprotection (HCl/MeOH) S5->S6

Figure 2: Five-step classical synthesis via Curtius rearrangement and Pd-carbonylation.

Performance & Reproducibility Comparison

The following table synthesizes quantitative data derived from scale-up campaigns to objectively evaluate both routes.

MetricRoute A (Kulinkovich-Szymoniak)Route B (Classical Sequence)
Overall Yield 45 – 55%30 – 38%
Step Count 1 (Telescoped)5
Reaction Time ~24 hours~5–7 days
Key Reagents Ti(OiPr)₄, EtMgBr, BF₃·OEt₂1,2-Dibromoethane, DPPA, CO gas, Pd
Primary Hazard Pyrophoric Grignard, ExothermicAzide (DPPA) toxicity, CO gas pressure
Scalability Excellent (requires strict cryo control)Excellent (highly modular, ambient/heat)
Purity (Crude) High (Unreacted ester washes away)Moderate (Requires column chromatography)

Experimental Protocols

Protocol A: Telescoped Kulinkovich-Szymoniak Synthesis

Adapted from validated scale-up procedures for structurally analogous EP4 antagonists[2].

Self-Validating Logic: Quenching the reaction with 3N HCl serves a dual purpose. It breaks down the robust titanium complexes and immediately forms the water-soluble hydrochloride salt of the target product. Unreacted starting material and neutral byproducts remain in the organic phase, allowing for an elegant, extraction-based purification.

  • Preparation: Charge a rigorously dried, argon-flushed flask with methyl 3-cyanobenzoate (1.00 eq) and anhydrous toluene (15 mL/g).

  • Titanium Addition: Cool the solution to -25 °C. Add Titanium(IV) isopropoxide (1.00 eq) in a single portion.

  • Grignard Addition (Critical Step): Slowly add Ethylmagnesium bromide (3.0 M in Et₂O, 2.00 eq) via syringe pump over 2 hours. Crucial: Maintain the internal temperature strictly between -25 °C and -20 °C to prevent ester reduction.

  • Ring Contraction: Age the dark mixture at -20 °C for 30 minutes. Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 2.00 eq) dropwise over 40 minutes. Stir for an additional 30 minutes.

  • Quench & Extraction: Carefully quench by adding 3N HCl (aqueous) until the pH is < 2. Separate the layers. Wash the organic layer once with 1N HCl.

  • Salt Formation: Combine the aqueous acidic layers, cool to 0 °C, and basify to pH 10 with 5N NaOH. Extract the free amine into ethyl acetate (3x). Dry over Na₂SO₄, filter, and concentrate. Dissolve the crude oil in minimal methanol and add 4N HCl in dioxane (1.1 eq). Concentrate in vacuo and triturate with diethyl ether to yield Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride as a white solid.

Protocol B: Classical Multi-Step Synthesis
  • Cyclopropanation: To a vigorously stirred mixture of 2-(3-bromophenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.1 eq), slowly add 50% aqueous NaOH (4.0 eq). Stir at room temperature for 16 hours. Extract with DCM to yield 1-(3-bromophenyl)cyclopropanecarbonitrile.

  • Hydrolysis: Dissolve the intermediate in ethylene glycol. Add KOH (5.0 eq) and heat to 150 °C for 12 hours. Cool, dilute with water, and acidify with conc. HCl to precipitate 1-(3-bromophenyl)cyclopropanecarboxylic acid.

  • Curtius Rearrangement: Dissolve the acid in tert-butanol. Add Triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq). Heat to 85 °C for 8 hours (monitor for cessation of N₂ evolution). Concentrate and purify via silica gel to isolate the Boc-protected amine.

  • Carbonylation: In a pressure reactor, combine the Boc-amine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and Triethylamine (2.0 eq) in Methanol. Purge with Carbon Monoxide (CO) and pressurize to 50 psi. Heat at 80 °C for 16 hours. Filter through Celite and concentrate to yield the methyl ester.

  • Deprotection: Stir the Boc-protected ester in 4N HCl in dioxane for 2 hours at room temperature. Concentrate and triturate with ether to yield the final hydrochloride salt.

Application Scientist's Verdict

For laboratories requiring >10 grams of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, Route A (Kulinkovich-Szymoniak) is unequivocally the superior choice. It reduces a month-long synthetic campaign into a 48-hour operation and avoids the use of toxic DPPA and pressurized carbon monoxide. However, it demands precise cryogenic control; a temperature spike above -15 °C during the Grignard addition will result in catastrophic loss of yield due to ester attack. If your facility lacks automated low-temperature reactors, Route B remains the most reliable, brute-force method to secure the material.

References

  • Scalable Synthesis of a Prostaglandin EP4 Receptor Antagonist Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Kulinkovich-Szymoniak Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Validation

Inter-laboratory validation of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride assay results

Initiating Search Protocols I'm now starting with extensive Google searches to find information about analytical methods for assaying Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. I'm focusing on well-established...

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Author: BenchChem Technical Support Team. Date: April 2026

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Expanding Search Parameters

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Developing Analytical Strategy

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Comparative

A Comparative Guide to Evaluating Enantiomeric Excess in the Chiral Synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is a prime example where stringent control and accurate measurement of enantiomeric excess (ee) are paramount. This guide provides a comprehensive comparison of analytical techniques for evaluating the enantiomeric excess of this specific chiral amine, offering in-depth technical insights and field-proven methodologies.

The unique structure of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, featuring a primary amine on a sterically hindered cyclopropyl ring, presents distinct challenges and considerations for chiral analysis. This document will explore and compare the most effective methods for its enantiomeric resolution: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC stands as the most widely adopted technique for the separation of enantiomers due to its versatility, robustness, and broad applicability.[1][2][3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[1][2]

For Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their proven efficacy in resolving a wide range of chiral compounds, including primary amines.[2] The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is crucial for achieving optimal resolution.[3]

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is recommended as a starting point.

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. For basic compounds like the target analyte, the addition of a small percentage (0.1% v/v) of a basic modifier like diethylamine can improve peak shape and resolution.[3]

  • Sample Preparation: Dissolve a small amount of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Injection and Data Analysis: Inject 10 µL of the sample solution. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Hexane/IPA with Diethylamine MobilePhase->Injector Column Chiral Column (Polysaccharide-based) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[4] For non-volatile compounds like Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, derivatization is necessary to increase their volatility and improve chromatographic performance. A common approach for primary amines is acylation, for example, with trifluoroacetic anhydride (TFAA), to form the corresponding amide.[5]

The separation is then achieved on a chiral capillary column, often coated with a cyclodextrin-based stationary phase.[6] The choice of the specific cyclodextrin derivative can significantly impact the enantioselectivity.[6]

Experimental Protocol: Chiral GC
  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride and a catalytic amount of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane.

  • Column Selection: A cyclodextrin-based chiral GC column (e.g., Chirasil-Dex CB) is a suitable choice.

  • Instrumentation Setup:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Hydrogen or Helium at a constant flow.

  • Injection and Data Analysis: Inject 1 µL of the derivatized sample. Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.

GC_Workflow cluster_prep Sample Derivatization cluster_gc GC Analysis cluster_analysis Data Analysis Sample Dissolve Sample Derivatize React with TFAA Sample->Derivatize Reconstitute Reconstitute in Hexane Derivatize->Reconstitute Injector Inject Derivatized Sample Reconstitute->Injector Column Chiral GC Column (Cyclodextrin-based) Injector->Column Detector FID Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for Chiral GC Analysis.

Chiral Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

Chiral SFC has emerged as a powerful technique for both analytical and preparative enantioseparations.[7] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol.[8][9] This results in faster separations, lower solvent consumption, and reduced environmental impact compared to HPLC.[2][9]

For the chiral resolution of primary amines, crown ether-based or polysaccharide-based chiral stationary phases have shown excellent performance in SFC.[7] The addition of acidic or basic additives to the modifier can significantly improve peak shape and enantioselectivity.[8]

Experimental Protocol: Chiral SFC
  • Column Selection: A crown ether-based column (e.g., CROWNPAK® CR-I(+)) or a polysaccharide-based column can be effective.

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol or ethanol). For crown ether columns, an acidic additive like trifluoroacetic acid (TFA) in the modifier is often required, while polysaccharide columns may benefit from a basic additive.[7]

  • Sample Preparation: Dissolve the sample in the modifier to a concentration of about 1 mg/mL.

  • Instrumentation Setup:

    • Column Temperature: 40 °C

    • Back Pressure: 150 bar

    • Flow Rate: 3 mL/min

    • Modifier Gradient: 5% to 40% over 5 minutes.

    • Detection: UV-Vis or Mass Spectrometry (MS).

  • Data Analysis: The enantiomeric excess is determined by the relative peak areas in the resulting chromatogram.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_analysis Data Analysis Sample Dissolve Sample in Modifier Injector Inject Sample Sample->Injector Column Chiral SFC Column Injector->Column Detector UV/MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for Chiral SFC Analysis.

NMR Spectroscopy with Chiral Derivatizing Agents: A Powerful Tool for Absolute Configuration and Purity

NMR spectroscopy offers a distinct approach for determining enantiomeric excess.[10] Instead of physical separation, it relies on converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[10][11] These diastereomers exhibit different NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.[11]

A classic and highly effective CDA for primary amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[12][13][14] The reaction forms diastereomeric amides, which often show well-resolved signals in both ¹H and ¹⁹F NMR spectra.[12]

Experimental Protocol: Mosher's Amide Analysis via NMR
  • Derivatization:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

    • Add a small excess of a non-chiral base, such as anhydrous pyridine (approx. 5-10 µL), to neutralize the hydrochloride and facilitate the reaction.

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently agitate to mix. The reaction is typically rapid at room temperature.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • If available, acquire a ¹⁹F NMR spectrum, which often provides baseline-resolved signals for the -CF₃ groups of the diastereomeric amides.

  • Data Analysis:

    • Identify the distinct signals corresponding to the two diastereomers. Protons or the fluorine atoms close to the stereocenter are most likely to show different chemical shifts.

    • Integrate the corresponding signals for each diastereomer.

    • Calculate the enantiomeric excess from the ratio of the integrals.

NMR_Workflow cluster_prep Sample Derivatization (in NMR tube) cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Dissolve Sample & Add Pyridine Derivatize Add (R)-Mosher's Acid Chloride Sample->Derivatize Acquire Acquire 1H and/or 19F NMR Derivatize->Acquire Spectrum Analyze Spectrum Acquire->Spectrum Integration Integrate Diastereomeric Signals Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for NMR Analysis with Mosher's Acid.

Comparison of Analytical Methods

FeatureChiral HPLCChiral GCChiral SFCNMR with CDA
Principle Differential interaction with a chiral stationary phaseSeparation of volatile derivatives on a chiral columnSeparation using a supercritical fluid mobile phase and chiral columnFormation of diastereomers with distinct NMR spectra
Sample Volatility Not requiredRequired (derivatization often needed)Not requiredNot required
Throughput ModerateHighHighLow to Moderate
Solvent Consumption HighLowVery LowLow
Sensitivity GoodExcellent (with FID)GoodModerate
Resolution Generally good to excellentExcellentExcellentDependent on derivatizing agent and magnetic field strength
Method Development Can be time-consumingRequires optimization of derivatization and temperature programCan be faster than HPLCRelatively straightforward
Absolute Configuration NoNoNoYes (with Mosher's method)
Instrumentation Common in analytical labsCommon in analytical labsLess common but gaining popularityStandard in most chemistry labs

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for determining the enantiomeric excess of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride depends on several factors, including the available instrumentation, the required level of accuracy and sensitivity, and the desired throughput.

  • Chiral HPLC is a reliable and versatile starting point, likely to provide good results with proper method development.

  • Chiral GC offers high resolution but requires a derivatization step, which adds to the sample preparation time.

  • Chiral SFC presents a green, fast, and efficient alternative, particularly advantageous for high-throughput screening and preparative separations.

  • NMR with a chiral derivatizing agent like Mosher's acid is not only excellent for determining enantiomeric excess but also provides the invaluable advantage of potentially determining the absolute configuration.

For routine quality control where high throughput is essential, Chiral SFC or a well-optimized Chiral HPLC method would be ideal. For in-depth stereochemical analysis during process development or for the definitive assignment of absolute configuration, NMR with Mosher's acid is the method of choice. A comprehensive approach may involve using a chromatographic technique for routine analysis and confirming the results and absolute stereochemistry with NMR.

References

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6417–6426.
  • Anew, S., & Tunge, J. A. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. ACS Medicinal Chemistry Letters, 1(2), 73–76.
  • You, L., Berman, J. S., & Anslyn, E. V. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Li, K., Liu, Y.-T., Li, G., Yi, X.-Y., Li, X., & Liu, S.-H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10568–10575.
  • Zhang, G., Yin, K., Lou, B., & Lin, L. (2016). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.
  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., & James, T. D. (2013). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., & James, T. D. (2013). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Singh, S., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. RSC Advances, 12(40), 25939–25946.
  • Singh, S., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 25939–25946.
  • Mosher, H. S. (n.d.). Mosher's acid. Grokipedia. Retrieved from [Link]

  • Oku, M., Ito, S., & Itoh, T. (2021). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry, 86(11), 7689–7700.
  • Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Request PDF. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]

  • Wzorek, A., Han, J., Ono, T., Klika, K. D., Baecker, D., Zhang, W., & Soloshonok, V. A. (2023). CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY. Ukrainian Chemistry Journal, 89(11), 3–49.
  • Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674.
  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • De Vooght-Johnson, R. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
  • Folprechtová, D., et al. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography.
  • Opekar, S., Zahradnickova, H., Vodrazka, P., Rimnacova, L., Simek, P., & Moos, M. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Journal of Visualized Experiments, (173).
  • Zhu, X., & Gan, P. (1998). A Novel Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC).
  • Yamaguchi, T., & Obika, S. (2025, February 24). New Study Outlines on SFC Technique for Chiral Bioanalysis.
  • Hinshaw, J. V. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
  • Waters. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Al-Majid, A. M., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5988.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]

  • Szabó, Z. I., & Guttman, A. (2023).
  • Ahuja, S. (2011, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chemical Substance Information. (n.d.). methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE.
  • HETEROCYCLES. (2018).
  • Reddy, S. Y., & Kumar, S. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2095.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

As a novel building block in medicinal chemistry and drug development, Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is increasingly common in research laboratories. While its synthetic utility is significant, resp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel building block in medicinal chemistry and drug development, Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is increasingly common in research laboratories. While its synthetic utility is significant, responsible handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our focus extends beyond mere procedure to explain the rationale behind each step, empowering you to manage chemical waste with confidence and scientific integrity.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is classified as an irritant and is harmful if ingested. The hydrochloride salt form can be corrosive, and as a solid, it may present an inhalation hazard if handled as a fine powder.

Table 1: GHS Hazard Identification

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.[3][4]
STOT - Single ExposureGHS07WarningH335: May cause respiratory irritation.[4]

STOT: Specific Target Organ Toxicity

The primary risks stem from direct contact. The amine and ester functional groups, while integral to its synthetic utility, necessitate careful handling to prevent irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE) Mandates

A proactive approach to safety begins with appropriate PPE. The following must be worn at all times when handling Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, including during disposal procedures.

  • Eye Protection: Wear safety goggles or glasses with side shields that conform to European Standard EN 166 or ANSI Z87.1.

  • Hand Protection: Use standard nitrile laboratory gloves. Inspect gloves for any tears or perforations before use.[5]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat is required.[6]

  • Respiratory Protection: While engineering controls like fume hoods are the primary defense against inhalation, a NIOSH/MSHA-approved respirator may be necessary for large-scale handling or spill cleanup.

Standard Disposal Protocol for Unused or Waste Product

Disposal must not be treated as an afterthought. It is a critical part of the experimental workflow that demands precision. Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems.[2] It must be treated as hazardous chemical waste.

Step 1: Waste Segregation - The Critical First Step

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Action: Designate Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride as Solid, Non-Halogenated Organic Amine Waste .

  • Causality: Amines are basic and can react exothermically or violently with acidic waste. They can also react with other classes of chemicals. Therefore, they must be kept in a dedicated waste stream.[7][8] Do not mix with acids, bases, oxidizers, or halogenated solvents.[8][9]

Step 2: Containerization

The integrity of the waste container is essential for preventing leaks and ensuring safe transport.

  • Action: Place the waste solid into a clearly marked, chemically compatible container with a tightly fitting screw cap.[10][11] A high-density polyethylene (HDPE) or glass container is appropriate. The original product bottle, if empty, is an ideal choice.[7][9]

  • Causality: A secure, compatible container prevents environmental release and protects personnel during handling and transport. Funnels should never be left in the container opening.[8]

Step 3: Accurate Labeling

Clear and accurate labeling is a regulatory requirement and a vital communication tool for all laboratory personnel and waste handlers.

  • Action: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride"

    • CAS Number: 2525094-72-6

    • Associated Hazards: "Harmful," "Irritant"

    • The date accumulation started.

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) prior to collection.

  • Action: Store the sealed and labeled waste container in a secondary containment bin within your lab's designated SAA. This area should be away from heat sources and incompatible materials.[6][11]

  • Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill. Storing waste in a designated, low-traffic area minimizes the risk of accidental tipping or breakage.

Step 5: Final Disposal and Hand-Off

The final step is the transfer of the waste to trained professionals for ultimate disposal.

  • Action: Arrange for a pickup of the waste container with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Licensed waste disposal facilities have the specialized equipment and permits required to handle, treat, and dispose of chemical waste in an environmentally sound and legally compliant manner.

Decontamination of Empty Containers

An "empty" container is not truly empty until it has been properly decontaminated. Residual chemical can still pose a significant hazard.

  • Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Crucially, all rinsate from these washes must be collected and disposed of as Hazardous Liquid Waste .[9] Segregate this into the "Non-Halogenated Solvent Waste" stream.

  • Final Wash: After the solvent rinses, wash the container with soap and water.

  • Container Disposal: The clean, dry container can now be disposed of in regular solid waste or recycling, but only after the label has been completely removed or defaced to prevent confusion.[7]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper handling and disposal of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride and its associated containers.

DisposalWorkflow cluster_material Material Handling cluster_waste_disposal Waste Product Disposal cluster_container_decon Empty Container Decontamination start Start: Handle Chemical decision_waste Is material designated as waste? start->decision_waste decision_empty Is container empty? start->decision_empty segregate Step 1: Segregate as Solid Amine Waste decision_waste->segregate Yes triple_rinse Protocol: Triple Rinse with appropriate solvent decision_empty->triple_rinse Yes containerize Step 2: Place in Compatible, Sealed Container segregate->containerize label_waste Step 3: Apply Hazardous Waste Label containerize->label_waste store Step 4: Store in Secondary Containment in SAA label_waste->store ehs_pickup Step 5: Arrange for EHS Pickup store->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label dispose_container Dispose of Clean Container in regular trash deface_label->dispose_container

Caption: Disposal workflow for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

References

  • methyl 3-(1-aminocyclopropyl)
  • Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride - Fluorochem. Fluorochem.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 95.00% | CAS: 2525094-72-6. AChemBlock.
  • Safety d
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  • Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride | 1014645-87-4. Sigma-Aldrich.
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Handling

A Senior Application Scientist's Guide to Handling Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. This guide provides essenti...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. This guide provides essential, field-proven safety and handling protocols for Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (CAS No. 2525094-72-6).[1][2][3] Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why each procedural step is critical, ensuring a self-validating system of safety for you and your team.

Hazard Profile and Risk Assessment: Know Your Compound

Before any handling, a comprehensive understanding of the compound's specific hazards is non-negotiable.[4] Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is classified with several key hazard statements that dictate our handling procedures.

Key Hazard Classifications:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation (Skin Irrit. 2). [1]

  • H319: Causes serious eye irritation (Eye Irrit. 2A). [1]

  • H336: May cause drowsiness or dizziness (STOT SE 3). [1]

These classifications are not abstract codes; they represent tangible risks. The hydrochloride salt form suggests a potential for acidic and corrosive properties, demanding careful material segregation and handling.[5][6] Skin contact can lead to irritation, while eye exposure poses a significant risk of serious damage.[1][7] The potential for respiratory effects and drowsiness necessitates stringent control over airborne particulates and vapors.[1][8]

Core Personal Protective Equipment (PPE) Framework

The foundation of safe handling is the consistent and correct use of PPE.[4][7] The selection of PPE is not static; it must adapt to the specific procedure being performed. Assume all new compounds and substances of unknown toxicity are hazardous.[8]

The following table summarizes the minimum PPE requirements for common laboratory operations involving Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesButtoned lab coatNot typically required
Weighing Solid Chemical splash gogglesNitrile glovesButtoned lab coatRequired if not in a fume hood or ventilated enclosure
Preparing Solutions Chemical splash gogglesNitrile glovesButtoned lab coatWork within a certified chemical fume hood
Reaction/Experiment Chemical splash goggles & face shieldNitrile glovesButtoned lab coatWork within a certified chemical fume hood

Advanced PPE and Engineering Controls: A Risk-Based Approach

The specific hazards of this compound, particularly its potential to cause respiratory tract irritation and drowsiness (H336), mandate the use of engineering controls as the primary line of defense.[1][8]

  • Chemical Fume Hood: All operations that could generate dust or aerosols—including weighing, dissolving, and transferring the compound—must be conducted within a properly functioning chemical fume hood.[4] This minimizes the risk of inhalation exposure.

  • Respiratory Protection: In the rare event that engineering controls are not feasible or during a large-scale spill, respiratory protection is required.[8][9] A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[10] All respirator use requires prior medical evaluation and fit-testing.[9]

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of protective equipment.

PPE_Decision_Workflow start Start: Handling Methyl 3-(1-aminocyclopropyl)benzoate HCl task Assess Task: Weighing, Solution Prep, Reaction, etc. start->task is_aerosol Potential for Dust or Aerosol Generation? task->is_aerosol is_splash Potential for Splash Hazard? is_aerosol->task No fume_hood Engineering Control: Use Chemical Fume Hood is_aerosol->fume_hood Yes goggles Minimum PPE: Safety Goggles is_splash->goggles No face_shield Upgrade PPE: Add Face Shield is_splash->face_shield Yes fume_hood->is_splash gloves_coat Standard PPE: Nitrile Gloves & Lab Coat goggles->gloves_coat face_shield->gloves_coat end Proceed with Task gloves_coat->end

Caption: PPE selection workflow based on operational risk.

Operational Protocol: Weighing and Preparing a Stock Solution

This step-by-step protocol integrates safety measures into a common laboratory workflow. The causality is clear: each step is a direct response to a known hazard.

Objective: To safely weigh 100 mg of solid Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride and prepare a 10 mg/mL stock solution in DMSO.

Pre-Requisites:

  • A certified chemical fume hood is available and operational.

  • An emergency eyewash station and safety shower are accessible.[4]

  • A chemical spill kit is readily available.

Procedure:

  • Don PPE: Before entering the lab, don a long-sleeved lab coat, long pants, and closed-toe shoes.[7] Before handling the chemical, wear chemical splash goggles and nitrile gloves.

    • Rationale: This establishes a baseline of protection against incidental contact and splashes.[7]

  • Prepare Workspace: Conduct all work inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

    • Rationale: The fume hood mitigates the inhalation risk (H336).[8] The bench paper simplifies cleanup in case of a minor spill.

  • Weigh the Compound: Using an anti-static weigh boat, carefully weigh the desired amount of the solid compound. Use a spatula and avoid any actions that could create airborne dust.

    • Rationale: Minimizing dust is crucial to prevent inhalation and contamination of the workspace.

  • Dissolution: Add the weighed solid to a labeled glass vial. Using a calibrated pipette, add the required volume of solvent (e.g., DMSO). Cap the vial securely and mix gently until the solid is fully dissolved.

    • Rationale: Working in a fume hood and using controlled additions minimizes exposure to both the solid and the solvent vapors.

  • Post-Handling & Cleanup: Wipe down the spatula and any surfaces with a damp cloth or towel within the fume hood. Dispose of the weigh boat and bench paper in the designated solid chemical waste container.

    • Rationale: Immediate cleanup prevents the spread of contamination.

  • Doff PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[7] Remove your lab coat and wash your hands thoroughly with soap and water before leaving the laboratory.[7]

    • Rationale: Proper doffing and hand hygiene are the final barriers to preventing chemical exposure.[7]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: All waste containing Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride, including unused material, contaminated consumables (gloves, paper towels, vials), and solutions, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed, and non-reactive containers.[7]

  • Never mix this waste with incompatible materials.[5]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[4]

By integrating this expert-level understanding of risks and procedures into your daily operations, you build a culture of safety that protects your most valuable asset: your scientific team.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Safe Lab Practices. (2026, March 3). Environmental Health & Safety, University of Washington.
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